Product packaging for Amino-PEG16-t-butyl ester(Cat. No.:)

Amino-PEG16-t-butyl ester

货号: B13712312
分子量: 850.0 g/mol
InChI 键: ZEOIDHHTMRDSIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Amino-PEG16-t-butyl ester is a useful research compound. Its molecular formula is C39H79NO18 and its molecular weight is 850.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H79NO18 B13712312 Amino-PEG16-t-butyl ester

属性

分子式

C39H79NO18

分子量

850.0 g/mol

IUPAC 名称

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C39H79NO18/c1-39(2,3)58-38(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-36-37-57-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-40/h4-37,40H2,1-3H3

InChI 键

ZEOIDHHTMRDSIM-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG16-t-butyl Ester: A Versatile Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG16-t-butyl ester is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and targeted therapeutics. As a heterobifunctional molecule, it possesses a terminal primary amine and a t-butyl ester-protected carboxylic acid, connected by a 16-unit PEG spacer. This unique architecture provides researchers with a versatile tool for the precise construction of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules, while the terminal functional groups allow for sequential and controlled conjugation strategies.[1] The primary amine can readily react with activated carboxylic acids, and the t-butyl ester serves as a stable protecting group for the terminal carboxyl group, which can be selectively deprotected under acidic conditions to enable further modifications.[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, experimental protocols, and applications of this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The following table summarizes its key quantitative data.

PropertyValueReference
Chemical Formula C39H79NO18[5][6]
Molecular Weight 850.04 g/mol [5][6]
CAS Number 2428400-12-6[5][6]
Appearance Light yellowish viscous liquid[5][6]
Purity ≥97%[5][6]
Storage Conditions Store at ≤ -20 °C[5][6]

Stability: The t-butyl ester is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid). The PEG backbone is stable under a wide range of conditions.

Synthesis of this compound

The synthesis of monodisperse, long-chain PEG linkers like this compound typically involves a stepwise approach, often referred to as a "building block" or convergent synthesis. This method allows for the precise control of the PEG chain length. A general strategy for the synthesis of such a heterobifunctional PEG linker is outlined below. This is a representative synthesis and may require optimization.

cluster_0 Step 1: Monoprotection of PEG Oligomer cluster_1 Step 2: Functionalization of Free Hydroxyl cluster_2 Step 3: Deprotection and Coupling cluster_3 Step 4: Iterative Chain Elongation A HO-(PEG)n-OH C TrO-(PEG)n-OH A->C Protection B Protecting Group (e.g., Trityl) D TrO-(PEG)n-OH F TrO-(PEG)n-OTs D->F Activation E Activation (e.g., Tosylation) H TrO-(PEG)n-N3 F->H Substitution G Azide Introduction (NaN3) J TrO-(PEG)n-NH2 H->J Reduction I Reduction (e.g., H2/Pd-C) K TrO-(PEG)n-NH2 M HO-(PEG)n-NH2 K->M Deprotection L Acidic Deprotection O Amino-PEG(n+1)-t-butyl ester M->O Michael Addition N t-butyl acrylate P Repeat Steps 1-3 Q This compound P->Q

A generalized synthetic workflow for heterobifunctional PEGs.

Experimental Protocols

The utility of this compound lies in the reactivity of its two terminal functional groups. The following sections provide detailed protocols for the key reactions involving this linker.

Amide Bond Formation via EDC/NHS Coupling

The primary amine of this compound can be coupled to a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous DMF or DMSO

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine)

  • Stir plate and stir bars

  • Reaction vials

Protocol:

  • Dissolution of Reactants:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • In a separate vial, dissolve this compound in the Coupling Buffer.

    • Prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC and NHS (or sulfo-NHS) from their stock solutions. A typical molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.[7]

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the solution of this compound.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.

    • Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

A Carboxylic Acid-containing Molecule C NHS-activated Molecule A->C Activation (15-30 min, RT) B EDC/NHS E Conjugate C->E Coupling (2-4h, RT) D This compound D->E

Workflow for EDC/NHS coupling.
Deprotection of the t-butyl Ester

The t-butyl ester protecting group can be efficiently removed under acidic conditions to reveal the terminal carboxylic acid.

Materials:

  • This compound conjugate

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Diethyl ether (cold)

  • Centrifuge

Protocol:

  • Reaction Setup:

    • Dissolve the this compound conjugate in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.

  • Deprotection Reaction:

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To the resulting residue, add cold diethyl ether to precipitate the deprotected product.

    • Collect the solid product by filtration or centrifugation.

    • Wash the product with cold diethyl ether and dry under vacuum.

A t-butyl ester Conjugate C Carboxylic Acid Conjugate A->C Deprotection (1-3h, RT) B TFA/DCM

Deprotection of the t-butyl ester.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a critical role in connecting the antibody to the cytotoxic payload.[8] this compound can be used to synthesize ADCs with improved properties.[9] The PEG spacer enhances the hydrophilicity of the ADC, which can reduce aggregation and improve its pharmacokinetic profile.[]

The general workflow for constructing an ADC using this linker involves first conjugating the cytotoxic drug to the linker, followed by conjugation of the drug-linker construct to the antibody.

cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Linker Deprotection cluster_2 Step 3: Antibody Conjugation A Cytotoxic Drug-COOH C Drug-PEG16-t-butyl ester A->C EDC/NHS Coupling B This compound B->C D Drug-PEG16-t-butyl ester E Drug-PEG16-COOH D->E TFA Deprotection F Drug-PEG16-COOH H Antibody-Drug Conjugate (ADC) F->H EDC/NHS Coupling G Antibody-NH2 G->H cluster_0 Step 1: First Ligand Coupling cluster_1 Step 2: Linker Deprotection cluster_2 Step 3: Second Ligand Coupling A Target Protein Ligand-COOH C Ligand1-PEG16-t-butyl ester A->C EDC/NHS Coupling B This compound B->C D Ligand1-PEG16-t-butyl ester E Ligand1-PEG16-COOH D->E TFA Deprotection F Ligand1-PEG16-COOH H PROTAC F->H EDC/NHS Coupling G E3 Ligase Ligand-NH2 G->H POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition Ub Ubiquitin PROTAC->Ub Ubiquitination E3 E3 Ubiquitin Ligase E3->PROTAC Ub->POI Degradation Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to Amino-PEG16-t-butyl Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG16-t-butyl ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery research.[1] Its structure features a long polyethylene (B3416737) glycol (PEG) spacer, a reactive primary amine group at one end, and a t-butyl ester-protected carboxylic acid at the other. This unique arrangement allows for the sequential and controlled conjugation of different molecules, making it a valuable tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2][3][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1][2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for designing and executing experiments, as well as for the proper storage and handling of the compound.

PropertyValueReference(s)
Molecular Formula C₃₉H₇₉NO₁₈[3][5]
Molecular Weight 850.04 g/mol [5]
Appearance Light yellowish viscous liquid[5]
Purity ≥ 96%[3][5]
Solubility Soluble in DMSO, DMF, Methylene Chloride[6][7]
Storage Conditions Store at ≤ -20°C, keep dry and avoid sunlight.[5][8]

Reactivity and Functional Groups

The utility of this compound stems from its two distinct functional groups:

  • Primary Amine (-NH₂): This group readily reacts with various electrophiles.[2] Common reaction partners include activated esters like N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of coupling agents like EDC), and aldehydes or ketones to form Schiff bases.[7][9] This reactivity is typically exploited in the first step of a sequential conjugation.

  • t-Butyl Ester (-COOtBu): The tert-butyl ester serves as a protecting group for a carboxylic acid.[1] It is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[7][8] This deprotected carboxyl group can then be activated and reacted with a nucleophile, such as an amine, in a subsequent conjugation step.

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Conjugation of the Amino Group to a Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule drug.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • Freshly prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the activated carboxylic acid mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.4 by adding Coupling Buffer.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for small molecules, to remove unreacted reagents and byproducts.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • Amino-PEG16-conjugated molecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the Amino-PEG16-conjugated molecule in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-5 hours.

  • Work-up:

    • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation:

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent to obtain the deprotected product, which can be used in the next step without further purification or purified by chromatography if necessary.

Experimental Workflows and Signaling Pathways

The unique properties of this compound make it a key component in multi-step synthesis and bioconjugation strategies.

PROTAC Synthesis Workflow

Amino-PEG linkers are frequently used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

PROTAC_Synthesis cluster_0 Step 1: Ligand 1 Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Ligand 2 Conjugation Ligand1_COOH Ligand for Target Protein (with Carboxylic Acid) EDC_NHS EDC, NHS Ligand1_COOH->EDC_NHS Activation Amino_PEG_tBu This compound Conjugate1 Ligand1-PEG16-t-butyl ester Amino_PEG_tBu->Conjugate1 EDC_NHS->Amino_PEG_tBu Coupling TFA TFA Conjugate1_input->TFA Acidic Cleavage Deprotected_Conjugate Ligand1-PEG16-COOH TFA->Deprotected_Conjugate EDC_NHS_2 EDC, NHS Deprotected_Conjugate_input->EDC_NHS_2 Activation Ligand2_NH2 Ligand for E3 Ligase (with Amine) Final_PROTAC Final PROTAC Ligand2_NH2->Final_PROTAC EDC_NHS_2->Ligand2_NH2 Coupling

Caption: Workflow for the synthesis of a PROTAC using this compound.

Antibody-Drug Conjugate (ADC) Synthesis Logical Pathway

In ADC development, PEG linkers can enhance the solubility and stability of the final conjugate. This compound can be used to attach a cytotoxic drug to an antibody.

ADC_Synthesis Start This compound Couple_Drug Couple to Drug-COOH (via Amine end using EDC/NHS) Start->Couple_Drug Drug_PEG_tBu Drug-PEG16-t-butyl ester Couple_Drug->Drug_PEG_tBu Deprotect Deprotect t-butyl ester (TFA) Drug_PEG_tBu->Deprotect Drug_PEG_COOH Drug-PEG16-COOH Deprotect->Drug_PEG_COOH Activate_COOH Activate Carboxyl group (EDC/NHS) Drug_PEG_COOH->Activate_COOH Activated_Drug_PEG Activated Drug-PEG16-NHS Activate_COOH->Activated_Drug_PEG Final_ADC Antibody-Drug Conjugate (ADC) Activated_Drug_PEG->Final_ADC Antibody Antibody (mAb) Antibody->Final_ADC

Caption: Logical pathway for the synthesis of an Antibody-Drug Conjugate.

Conclusion

This compound is a versatile and valuable reagent for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, bifunctional nature, and the beneficial properties of the PEG spacer make it an ideal choice for the construction of complex biomolecules and drug delivery systems. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful crosslinking agent in innovative research and development projects.

References

An In-depth Technical Guide to Amino-PEG16-t-butyl Ester: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG16-t-butyl ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This monodisperse polyethylene (B3416737) glycol (PEG) derivative features a terminal primary amine and a t-butyl protected carboxylic acid, connected by a 16-unit ethylene (B1197577) glycol chain. The distinct functionalities at each end of the molecule allow for sequential and controlled conjugation to various biomolecules, making it a valuable tool in the construction of complex architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugates, while the t-butyl ester provides a stable protecting group for the carboxylic acid that can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the structure, synthesis, and common applications of this compound.

Chemical Structure and Properties

This compound is characterized by a linear structure with a primary amine at one terminus and a t-butyl ester at the other. The 16-unit PEG chain provides a flexible and water-soluble spacer.

Synonyms: H2N-PEG16-CH2CH2CO2tBu

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2428400-12-6[1]
Molecular Formula C39H79NO18[1]
Molecular Weight ~850.05 g/mol [1]
Appearance Light yellowish viscous liquid
Purity >96% or ≥97%[1]
Solubility Soluble in water, DMSO, and DCM
Storage Store at -20°C, protect from moisture

Synthesis of this compound

The synthesis of this compound involves a multi-step process that generally starts with a commercially available PEG diol. A common synthetic route involves the protection of one hydroxyl group, functionalization of the other hydroxyl group to an amine (which is then protected), followed by modification of the first hydroxyl to a carboxylic acid, esterification to the t-butyl ester, and finally, deprotection of the amine.

A plausible synthetic pathway is outlined below. This is a generalized protocol, and specific reaction conditions may vary.

Synthesis_Pathway cluster_0 Step 1: Monoprotection of PEG cluster_1 Step 2: Introduction of Carboxylic Acid cluster_2 Step 3: t-Butyl Esterification cluster_3 Step 4: Deprotection of Amine HO_PEG16_OH HO-(PEG)16-OH Protected_PEG_OH Boc-NH-(PEG)16-OH HO_PEG16_OH->Protected_PEG_OH 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C 4. Boc2O Protected_PEG_COOH Boc-NH-(PEG)16-CH2CH2COOH Protected_PEG_OH->Protected_PEG_COOH 1. NaH 2. BrCH2COOtBu 3. TFA Boc_PEG_tBu Boc-NH-(PEG)16-CH2CH2COOtBu Protected_PEG_COOH->Boc_PEG_tBu t-Butyl acetate, HClO4 Final_Product H2N-(PEG)16-CH2CH2COOtBu Boc_PEG_tBu->Final_Product TFA or HCl in Dioxane

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of Boc-NH-PEG16-COOH (Intermediate)

This protocol outlines the synthesis of the Boc-protected amino-PEG acid, a key intermediate.

  • Monotosylation of PEG16-diol: To a solution of PEG16-diol in dichloromethane (B109758) (DCM), add triethylamine (B128534) (Et3N) and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) dropwise and stir the reaction overnight at room temperature.

  • Azide (B81097) Formation: The tosylated PEG is then reacted with sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperature to yield the PEG-azide.

  • Reduction to Amine: The PEG-azide is reduced to the corresponding amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Boc Protection: The resulting amino-PEG-alcohol is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like triethylamine to yield Boc-NH-PEG16-OH.

  • Carboxylic Acid Introduction: The hydroxyl group of Boc-NH-PEG16-OH is deprotonated with a strong base like sodium hydride (NaH) and reacted with a protected bromoacetic acid, such as tert-butyl bromoacetate.

  • Deprotection of the Carboxylic Acid: The tert-butyl ester of the newly introduced carboxylic acid is cleaved using trifluoroacetic acid (TFA) to yield Boc-NH-PEG16-COOH.

Protocol 2: Synthesis of this compound from Boc-NH-PEG16-COOH

  • Esterification: To a solution of Boc-NH-PEG16-COOH in tert-butyl acetate, add a catalytic amount of a strong acid such as perchloric acid (HClO4). Stir the reaction at room temperature for 18-24 hours.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield Boc-NH-PEG16-CH2CH2COOtBu.

  • Final Deprotection: The Boc protecting group is removed by treating the product with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, this compound.

Applications in Drug Development

The unique bifunctional nature of this compound makes it a versatile linker in the development of targeted therapeutics.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.

This compound can be used to synthesize PROTACs by first coupling a ligand for the target protein to the amino group. The t-butyl ester is then deprotected to reveal the carboxylic acid, which can be coupled to a ligand for an E3 ligase (e.g., VHL or Cereblon ligands).

PROTAC_Workflow Linker This compound Intermediate_1 Target Ligand-Linker Linker->Intermediate_1 Amide Coupling (EDC, NHS) Target_Ligand Target Protein Ligand (e.g., for BRD4) Target_Ligand->Intermediate_1 Deprotection Acidic Deprotection (TFA) Intermediate_1->Deprotection Intermediate_2 Target Ligand-Linker-COOH Deprotection->Intermediate_2 PROTAC Final PROTAC Molecule Intermediate_2->PROTAC Amide Coupling (HATU) E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->PROTAC

Caption: Workflow for the synthesis of a PROTAC using this compound.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a cytotoxic payload. The linker is a critical component that ensures the stability of the ADC in circulation and the efficient release of the payload at the tumor site.

This compound can be incorporated into ADC design. For instance, the amino group can be reacted with a payload molecule that has a suitable functional group. After deprotection of the t-butyl ester, the resulting carboxylic acid can be activated and conjugated to the lysine (B10760008) residues of an antibody.

ADC_Conjugation cluster_0 Payload-Linker Synthesis cluster_1 Deprotection and Activation cluster_2 Antibody Conjugation Linker This compound Payload_Linker Payload-Linker-COOtBu Linker->Payload_Linker Payload Cytotoxic Payload Payload->Payload_Linker Deprotection Acidic Deprotection (TFA) Payload_Linker->Deprotection Activation NHS Ester Formation Deprotection->Activation Activated_Payload_Linker Payload-Linker-NHS Activation->Activated_Payload_Linker ADC Antibody-Drug Conjugate Activated_Payload_Linker->ADC Antibody Monoclonal Antibody (e.g., anti-HER2) Antibody->ADC Lysine Conjugation

Caption: General workflow for antibody-drug conjugate (ADC) synthesis.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, with a reactive amine and a protected carboxylic acid separated by a hydrophilic PEG spacer, allows for the precise construction of complex biomolecular conjugates. The ability to control the sequential reactions at either end of the linker is a key advantage in the synthesis of sophisticated therapeutic modalities like PROTACs and ADCs. The detailed understanding of its properties and synthetic accessibility will continue to drive its application in the development of next-generation therapeutics.

References

An In-depth Technical Guide to Amino-PEG16-t-butyl ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG16-t-butyl ester is a heterobifunctional linker of significant utility in the fields of bioconjugation, drug delivery, and chemical biology. Its unique structure, featuring a reactive primary amine, a flexible polyethylene (B3416737) glycol (PEG) chain, and a protected carboxylic acid, allows for the controlled, sequential assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its functions, applications, and the technical protocols for its use.

Core Functionality and Molecular Structure

The power of this compound as a molecular tool lies in the distinct roles of its three components:

  • Primary Amino Group (NH₂): This terminal group serves as a versatile nucleophile. It readily reacts with various electrophilic functional groups, such as carboxylic acids (in the presence of coupling agents), activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes or ketones) via reductive amination, to form stable covalent bonds.[1][2][3][4] This reactivity is the basis for the initial conjugation step to a target biomolecule or surface.

  • Polyethylene Glycol (PEG) Chain (-[CH₂CH₂O]₁₆-): The PEG spacer, consisting of 16 repeating ethylene (B1197577) glycol units, imparts several critical properties to the resulting conjugate.[5]

    • Hydrophilicity: It significantly increases the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides.[1][2][4][6]

    • Biocompatibility: PEGylation is a well-established strategy to reduce the immunogenicity and antigenicity of therapeutic proteins and nanoparticles.[5]

    • Pharmacokinetics: The hydrodynamic radius conferred by the PEG chain can help reduce renal clearance, thereby extending the circulation half-life of the conjugate.

    • Flexible Spacer: It acts as a flexible linker arm, providing spatial separation between the conjugated entities. This separation can be crucial for maintaining the biological activity of proteins or enabling the optimal orientation of molecules, for instance, in PROTACs.[7]

  • t-butyl ester Group (-C(O)O-C(CH₃)₃): This moiety serves as a robust protecting group for a terminal carboxylic acid.[5][8] It is stable under a wide range of reaction conditions used for modifying the amino group. The key feature is its selective removal (deprotection) under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid.[5][8][9] This unmasked carboxyl group is then available for a second, distinct conjugation reaction, enabling a highly controlled, step-wise synthesis.

Quantitative Data and Physical Properties

The precise physicochemical properties of this compound are critical for its application in reproducible bioconjugation strategies.

PropertyValueReference
Molecular Formula C₃₉H₇₉NO₁₈[7][10]
Molecular Weight ~850.05 g/mol [7][10]
Purity >96%[7][10]
Appearance Light yellowish viscous liquid[10]
Storage Conditions ≤ -20 °C for long-term storage[1][10]

Key Applications in Bioconjugation

The heterobifunctional nature of this compound makes it an ideal building block for sophisticated molecular architectures, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Sequential Conjugation Workflow

The fundamental application involves a two-step conjugation process. This allows for the precise linking of two different molecules (Molecule A and Molecule B) without cross-reactivity.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A Molecule A (e.g., NHS Ester) Intermediate A-PEG16-t-butyl ester (Protected Intermediate) A->Intermediate Amide Bond Formation (pH 7-9) Linker This compound TFA Trifluoroacetic Acid (TFA) Intermediate->TFA Purify & Proceed Deprotected A-PEG16-COOH (Active Intermediate) TFA->Deprotected Acidic Cleavage of t-butyl group B Molecule B (e.g., Amine-containing drug) Deprotected->B Purify & Proceed Final Final Conjugate (A-PEG16-B) B->Final Amide Bond Formation (EDC, HATU)

Caption: Sequential conjugation workflow using the heterobifunctional linker.
Application in PROTAC Synthesis

PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component, and PEG chains are often used to optimize the distance and orientation between the two binding ligands. This compound is an excellent tool for synthesizing PROTACs in a modular fashion.

G cluster_0 PROTAC Assembly cluster_1 Mechanism of Action E3_ligand E3 Ligase Ligand (e.g., with NHS ester) Linker This compound E3_ligand->Linker 1. React Amine PROTAC Functional PROTAC Linker->PROTAC 2. Deprotect Ester 3. React Carboxyl Target_ligand Target Protein Ligand (e.g., with amine) Target_ligand->PROTAC Conjugated via Linker Ternary Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary Binds E3 E3 E3 Ubiquitin Ligase Target Target Protein Target->Ternary Binds Target Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Caption: Logical relationship in PROTAC synthesis and its degradation pathway.

Experimental Protocols

The following are generalized methodologies for the key reactions involving this compound. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules.

Protocol 1: Amide Coupling to the Amino Group (via NHS Ester)

This protocol describes the reaction of the primary amine on the PEG linker with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

  • This compound

  • NHS ester-activated molecule ("Molecule A-NHS")

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.5)

  • Quenching reagent (e.g., Tris or hydroxylamine)

Methodology:

  • Dissolution: Dissolve the this compound in the chosen anhydrous solvent. Separately, dissolve "Molecule A-NHS" in the same solvent.

  • Reaction Setup: In a clean, dry reaction vessel, add the solution of "Molecule A-NHS".

  • Addition of Linker: While stirring, add the this compound solution to the reaction vessel. A slight molar excess (1.1 to 1.5 equivalents) of the amine linker may be used to ensure complete consumption of the NHS ester. The reaction is typically more efficient at a pH between 7 and 9.[11]

  • Incubation: Allow the reaction to proceed at room temperature for 2 to 24 hours.[11] The reaction progress should be monitored by an appropriate analytical method, such as LC-MS or TLC, to confirm the formation of the desired conjugate.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a small amount of a primary amine-containing reagent like Tris buffer to consume any unreacted NHS ester.

  • Purification: The resulting conjugate (A-PEG16-t-butyl ester) must be purified from excess reagents. Common methods include silica (B1680970) gel chromatography for small molecules or size-exclusion chromatography (SEC) for larger biomolecules.

Protocol 2: Deprotection of the t-butyl ester

This protocol removes the t-butyl protecting group to reveal the terminal carboxylic acid.

Materials:

  • Purified A-PEG16-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (DCM) (optional, as a co-solvent)

Methodology:

  • Dissolution: Dissolve the purified A-PEG16-t-butyl ester conjugate in a minimal amount of DCM (if needed for solubility).

  • Acid Treatment: Add a solution of TFA. A common mixture is 50-95% TFA in DCM. The exact concentration and reaction time depend on the stability of "Molecule A".

  • Incubation: Stir the reaction at room temperature for 1 to 4 hours. Monitor the deprotection by LC-MS, looking for the mass shift corresponding to the loss of the t-butyl group (56 Da).

  • Removal of Acid: After the reaction is complete, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation. It is often necessary to perform several co-evaporation cycles with a solvent like toluene (B28343) to ensure all traces of TFA are removed.

  • Purification: The deprotected product (A-PEG16-COOH) should be purified, for instance, by reverse-phase HPLC, to remove any side products and prepare it for the next step.

Protocol 3: Amide Coupling to the Deprotected Carboxylic Acid

This protocol describes the conjugation of the newly formed carboxylic acid with an amine-containing molecule ("Molecule B").

Materials:

  • Purified A-PEG16-COOH

  • Amine-containing "Molecule B"

  • Coupling agents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like Sulfo-NHS or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Anhydrous, amine-free solvent (e.g., DMF)

  • Base (e.g., Diisopropylethylamine (DIPEA))

Methodology:

  • Activation of Carboxylic Acid: Dissolve the purified A-PEG16-COOH in anhydrous DMF. Add the coupling agent (e.g., 1.2 equivalents of HATU or EDC/Sulfo-NHS) and a non-nucleophilic base like DIPEA (2-3 equivalents). Allow the activation to proceed for 15-30 minutes at room temperature.[11]

  • Addition of Amine: Add a solution of the amine-containing "Molecule B" (typically 1.0-1.2 equivalents) to the activated ester mixture.

  • Incubation: Let the reaction proceed at room temperature for 4 to 24 hours. Monitor the formation of the final conjugate (A-PEG16-B) by LC-MS or HPLC.

  • Purification: Once the reaction is complete, the final product must be rigorously purified to remove coupling agents, byproducts, and any unreacted starting materials. Reverse-phase HPLC is a commonly used method for achieving high purity of the final bioconjugate.

This guide provides the foundational knowledge for utilizing this compound. Successful bioconjugation requires careful planning, optimization of reaction conditions for the specific molecules involved, and rigorous analytical characterization of all intermediates and the final product.

References

An In-depth Technical Guide to PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, offering a versatile strategy to enhance the therapeutic properties of a wide range of molecules, from small-molecule drugs to large biologics like antibodies. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. Key benefits of PEGylation include enhanced solubility and stability, prolonged circulation half-life, and reduced immunogenicity.[1][][3] The judicious selection of PEG linker architecture—including its length, branching, and the nature of its terminal functional groups—is critical to optimizing drug efficacy and safety. This guide provides a comprehensive technical overview of PEG linkers, including their classification, impact on drug properties, detailed experimental protocols for their use, and a discussion of their role in various therapeutic modalities, with a particular focus on Antibody-Drug Conjugates (ADCs).

Core Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and highly water-soluble polymer.[1] When conjugated to a therapeutic agent, the PEG chain creates a hydrophilic shield around the molecule. This "stealth" effect has several beneficial consequences:

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs, making them more amenable to formulation and intravenous administration.[][4]

  • Increased Stability: The PEG chain can protect the conjugated drug from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[]

  • Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1]

Classification of PEG Linkers

PEG linkers can be categorized based on their structure and the reactivity of their terminal functional groups.

  • Linear vs. Branched PEGs: Linear PEGs are the simplest form, consisting of a single, unbranched chain. Branched PEGs have multiple PEG chains extending from a central core. This branched structure can provide a more substantial hydrophilic shield, often leading to a more pronounced effect on circulation half-life and stability compared to linear PEGs of the same total molecular weight.[6][7][8]

  • Homobifunctional vs. Heterobifunctional PEGs: Homobifunctional PEGs possess the same reactive group at both ends, making them suitable for crosslinking identical molecules. Heterobifunctional PEGs have different reactive groups at each terminus, allowing for the sequential and specific conjugation of two different molecules, such as an antibody and a cytotoxic drug in an ADC.[9][10][11][12][13]

  • Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release the drug from the PEG-carrier conjugate under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes within a target cell. Non-cleavable linkers remain attached to the drug, and drug release typically requires the degradation of the entire conjugate. The choice between a cleavable and non-cleavable linker is a critical design element, particularly in the context of ADCs, as it dictates the mechanism of payload release and can influence both efficacy and off-target toxicity.

Quantitative Impact of PEG Linkers on Drug Properties

The properties of a PEGylated drug can be finely tuned by modulating the length and architecture of the PEG linker. The following tables summarize quantitative data from various studies to illustrate these effects.

Impact of PEG Linker Length on ADC Pharmacokinetics

Longer PEG linkers generally lead to a decrease in the clearance rate of ADCs, resulting in a longer plasma half-life and increased drug exposure.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from studies on ADCs in rats.

Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

While longer PEG linkers can improve pharmacokinetics, they may also lead to a decrease in in vitro potency, likely due to steric hindrance of the drug's interaction with its target.

ADC ConstructLinkerCell LineIC50 (nM)
ZHER2-SMCC-MMAENo PEGNCI-N874.94
ZHER2-PEG4K-MMAE4 kDa PEGNCI-N8731.9
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N87111.3
ZHER2-SMCC-MMAENo PEGBT-4742.48
ZHER2-PEG4K-MMAE4 kDa PEGBT-47426.2
ZHER2-PEG10K-MMAE10 kDa PEGBT-47483.5

Data adapted from a study on affibody-based drug conjugates.[7]

Impact of PEG Architecture on ADC Pharmacokinetics

Branched PEG linkers can offer superior pharmacokinetic profiles compared to linear PEGs of the same total molecular weight.

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Data adapted from a study comparing linear vs. pendant PEG linker architecture on ADC clearance.

Impact of PEG Molecular Weight on Drug Solubility

Increasing the molecular weight of the PEG carrier can lead to a higher phase solubility of the conjugated drug.

PEG Molecular WeightPhase Solubility of Simvastatin
6000Increased
12000Higher
20000Highest

Data adapted from a study on solid dispersions of simvastatin.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and characterization of PEGylated drugs.

Synthesis of a Heterobifunctional PEG Linker

This protocol outlines a general procedure for the synthesis of a heterobifunctional PEG linker with an azide (B81097) and a thioacetate (B1230152) group.

  • Monotosylation of PEG: Dissolve symmetrical PEG in an appropriate solvent. Add a controlled amount of tosyl chloride to selectively activate one hydroxyl end group.

  • Azidation: React the monotosylated PEG with sodium azide to introduce the azide functionality at one terminus.

  • Activation of the Remaining Hydroxyl Group: Activate the other hydroxyl end group, for example, by another tosylation reaction.

  • Thioacetylation: React the activated hydroxyl group with potassium carbonate and thioacetic acid to yield the thioacetate end group.

  • Purification: Purify the resulting heterobifunctional PEG linker using appropriate chromatographic techniques.[12]

PEGylation of an Antibody via NHS-Ester Chemistry

This protocol describes the conjugation of an NHS-activated PEG linker to the primary amines (lysine residues) of an antibody.

  • Preparation of the Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a suitable concentration (typically 1-10 mg/mL). If necessary, perform a buffer exchange.

  • Preparation of the PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[10][11][15]

  • Conjugation Reaction: Add a calculated molar excess (typically 20-fold) of the PEG-NHS ester solution to the antibody solution.[10][15] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11][15]

  • Quenching the Reaction: Add a quenching buffer containing primary amines (e.g., Tris or glycine) to stop the reaction.[16]

  • Purification: Remove unreacted PEG-NHS ester and other byproducts by dialysis or size-exclusion chromatography.[10][11][15]

PEGylation of a Thiolated Molecule via Maleimide Chemistry

This protocol details the conjugation of a maleimide-activated PEG linker to a molecule containing a free sulfhydryl group.

  • Preparation of the Thiolated Molecule: Dissolve the target molecule in a degassed, thiol-free buffer at pH 7-7.5 (e.g., PBS, Tris, HEPES).[][13][17] If necessary, reduce any disulfide bonds using a reducing agent like TCEP.[][13]

  • Preparation of the PEG-Maleimide Solution: Prepare a stock solution of the PEG-maleimide in a suitable solvent (e.g., 100 mg/mL in conjugation buffer).[6][17]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the solution of the thiolated molecule.[6][17] Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[6][17]

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide.[6][17]

Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins and separating them from unreacted protein and PEG.

  • Column Selection and Equilibration: Choose an SEC column with a suitable pore size to effectively separate the PEGylated protein from the unreacted components based on their hydrodynamic radii. Equilibrate the column with an appropriate mobile phase.

  • Sample Preparation: Dissolve the PEGylation reaction mixture in the mobile phase.

  • Chromatographic Separation: Inject the sample onto the equilibrated SEC column. The components will elute in order of decreasing size, with the larger PEGylated protein eluting before the smaller unreacted protein and PEG.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the PEGylated protein peak and analyze them for purity and concentration.[18][19][20][][22][23]

Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the degree of PEGylation.

  • Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid for larger proteins).[24]

  • Target Spotting: Spot the sample-matrix mixture onto a MALDI target plate and allow it to air dry.[24]

  • Mass Spectrometry Analysis: Acquire mass spectra using a MALDI-TOF mass spectrometer. The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one or more PEG chains attached.

  • Data Analysis: Determine the degree of PEGylation by calculating the mass difference between the peaks, which corresponds to the mass of the attached PEG moieties. The average degree of PEGylation can be calculated from the weighted average of the peak intensities.[19][24][25][26][27]

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement CellDeath Apoptosis / Cell Death Target->CellDeath 6. Cytotoxicity Doxorubicin_MoA cluster_dna_damage DNA Damage Pathway cluster_ros Reactive Oxygen Species (ROS) Pathway Doxorubicin Doxorubicin DNA_Intercalation Intercalation into DNA Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Generation of ROS Doxorubicin->ROS_Generation DNA_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Breaks Topoisomerase_II->DNA_Breaks Replication_Inhibition Inhibition of DNA Replication and Transcription DNA_Breaks->Replication_Inhibition Cell_Death Apoptosis / Cell Death Replication_Inhibition->Cell_Death Membrane_Damage Cell Membrane Damage ROS_Generation->Membrane_Damage Protein_Damage Protein Damage ROS_Generation->Protein_Damage Membrane_Damage->Cell_Death Protein_Damage->Cell_Death MMAE_MoA MMAE Monomethyl Auristatin E (MMAE) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Tubulin Microtubule Microtubule MMAE->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis ADC_Development_Workflow cluster_design Design & Synthesis cluster_characterization Characterization & Purification cluster_evaluation Preclinical Evaluation Antibody_Selection Antibody Selection & Production Conjugation Antibody-Payload Conjugation Antibody_Selection->Conjugation Linker_Design Linker Design & Synthesis Linker_Design->Conjugation Payload_Synthesis Payload Synthesis Payload_Synthesis->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization In_Vitro In Vitro Studies (Cytotoxicity, Stability) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, Toxicity) In_Vitro->In_Vivo Clinical_Development Clinical Development In_Vivo->Clinical_Development In_Vivo_Efficacy_Workflow Animal_Model 1. Establish Xenograft Tumor Model in Mice Randomization 2. Tumor Growth & Randomization into Treatment Groups Animal_Model->Randomization Treatment 3. Administer ADC, Control Antibody, and Vehicle Control Randomization->Treatment Monitoring 4. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 5. Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis 6. Necropsy and Data Analysis Endpoint->Analysis Efficacy_Determination Efficacy Determination Analysis->Efficacy_Determination

References

A Comprehensive Technical Guide to Amino-PEG16-t-butyl Ester: Properties, Suppliers, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amino-PEG16-t-butyl ester, a heterobifunctional crosslinker crucial in the fields of bioconjugation and drug development. This document details its chemical properties, identifies key suppliers, and outlines its significant applications, particularly in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Identification

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal primary amine group and a t-butyl protected carboxyl group, separated by a 16-unit PEG chain. This structure provides a versatile tool for covalently linking molecules. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.

CAS Number: 2428400-12-6[1][2][3]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 2428400-12-6[1][2][3]
Synonyms H2N-PEG16-CH2CH2CO2tBu, Amino-PEG16-acid tert-butyl ester[1]
Molecular Formula C39H79NO18[1][2]
Molecular Weight ~850.04 g/mol [1][2]
Appearance Light yellowish viscous liquid[1]
Purity ≥96%[2]
Storage Conditions ≤ -20 °C[1]

Key Suppliers

Several chemical suppliers specialize in providing high-quality this compound for research and development purposes. Notable suppliers include:

  • Chem-Impex: Offers Amino-PEG16-acid tert-butyl ester with a purity of ≥97%.[1]

  • Precise PEG: Provides Amino-PEG16-t-Bu Ester with a purity of >96%.[2]

  • BroadPharm: A supplier of various PEG linkers, including amino-PEG-t-butyl ester derivatives.

  • Vector Labs: Specializes in bioconjugation reagents and offers a range of amino PEG t-butyl esters.[4]

  • MedKoo Biosciences: Supplies a variety of PEG linkers for research use.

Applications in Drug Development

The unique heterobifunctional nature of this compound makes it a valuable linker in the development of targeted therapeutics. The primary amine allows for reaction with activated esters, carboxylic acids, or other electrophiles, while the t-butyl protected carboxylic acid can be deprotected to reveal a reactive carboxyl group for subsequent conjugation.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Amino-PEG-t-butyl ester linkers are frequently used to connect the target protein-binding ligand to the E3 ligase ligand. The PEG chain enhances the solubility and cell permeability of the PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This targeted delivery minimizes systemic toxicity. Amino-PEG-t-butyl ester can be used to synthesize the linker-payload portion of the ADC, which is then conjugated to the antibody.

Experimental Protocols

General Amide Bond Formation

This protocol describes the coupling of the amine group of this compound to a carboxylic acid.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Tertiary amine base (e.g., DIPEA)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.

  • Add the coupling agents and the tertiary amine base to the solution.

  • Stir the mixture for a few minutes to activate the carboxylic acid.

  • Add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, purify the product using standard chromatographic methods.

Deprotection of the t-butyl Ester Group

This procedure removes the t-butyl protecting group to expose the carboxylic acid for further conjugation.

Materials:

  • t-butyl ester-functionalized PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the t-butyl ester-functionalized PEG conjugate in DCM.

  • Add TFA to the solution (typically a 1:1 ratio with DCM).

  • Stir the reaction at room temperature for 1-5 hours.

  • Monitor the deprotection by LC-MS or TLC.

  • Once complete, remove the DCM and TFA under reduced pressure. The resulting carboxylic acid can often be used in the next step without further purification.

Logical Workflow Visualization

The following diagrams illustrate key workflows involving amino-PEG-t-butyl ester linkers in drug development.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product TB_Ligand Target Binding Ligand (with reactive group) Step3 Step 3: Couple Target Ligand to Linker-E3 Ligand TB_Ligand->Step3 E3_Ligand E3 Ligase Ligand (with reactive group) Step1 Step 1: Couple E3 Ligand to PEG Linker E3_Ligand->Step1 PEG_Linker This compound PEG_Linker->Step1 Step2 Step 2: Deprotect t-butyl ester Step1->Step2 Step2->Step3 PROTAC PROTAC Molecule Step3->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule.

ADC_Component_Assembly cluster_payload Payload & Linker Synthesis cluster_antibody Antibody Preparation cluster_conjugation Final Conjugation Payload Cytotoxic Payload (with reactive group) Coupling1 Couple Payload to PEG Linker Payload->Coupling1 PEG_Linker This compound PEG_Linker->Coupling1 Deprotection Deprotect t-butyl ester Coupling1->Deprotection Activation Activate Carboxyl (e.g., NHS ester) Deprotection->Activation Linker_Payload Activated Linker-Payload Activation->Linker_Payload Conjugation Conjugate Linker-Payload to Reduced Antibody Linker_Payload->Conjugation Antibody Monoclonal Antibody Reduction Reduce Disulfide Bonds (to generate thiols) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Caption: Assembly of an Antibody-Drug Conjugate (ADC).

References

The Indispensable Role of the t-Butyl Ester: A Technical Guide to a Cornerstone Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butyl (t-butyl or Boc) ester stands out as a robust and versatile shield for carboxylic acids. Its widespread application stems from a unique combination of stability to a broad range of reagents and conditions, coupled with its facile and selective removal under specific acidic environments. This technical guide provides an in-depth exploration of the t-butyl ester protecting group, from its strategic implementation to its controlled cleavage, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Principles of t-Butyl Ester Protection

The primary function of the t-butyl ester is to mask the acidic proton and nucleophilic character of a carboxylic acid, preventing it from undergoing unwanted reactions while other parts of a molecule are being modified.[1][2] Its steric bulk effectively shields the carbonyl group from attack by many nucleophiles and its stability profile makes it compatible with a variety of reaction conditions, including those involving organometallics, hydrides, and catalytic hydrogenation.[3]

The efficacy of the t-butyl ester lies in the stability of the tert-butyl cation, which is readily formed upon cleavage under acidic conditions.[4][5] This carbocation is stabilized by hyperconjugation from the nine C-H bonds of the methyl groups.[4]

Synthesis of t-Butyl Esters: Protection Strategies

The formation of a t-butyl ester can be achieved through several reliable methods, with the choice of method often dictated by the substrate's sensitivity and the desired scale of the reaction.

Acid-Catalyzed Addition to Isobutylene (B52900)

One of the most common and atom-economical methods for the synthesis of t-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene.[6] This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or trifluoromethanesulfonic acid.[6][7]

G Figure 1. Acid-Catalyzed Formation of a t-Butyl Ester RCOOH Carboxylic Acid (R-COOH) Intermediate Protonated Carbonyl Intermediate RCOOH->Intermediate Attacks t-Butyl Cation Isobutylene Isobutylene tButyl_cation t-Butyl Cation Isobutylene->tButyl_cation + H+ H_plus H+ tButyl_cation->Intermediate tButyl_ester t-Butyl Ester (R-COOtBu) Intermediate->tButyl_ester - H+ H_plus_regen H+

Figure 1. Acid-Catalyzed Formation of a t-Butyl Ester
Other Synthetic Routes

Alternative methods for the preparation of t-butyl esters include:

  • Reaction with tert-Butanol (B103910): Direct esterification with tert-butanol in the presence of a dehydrating agent.

  • Transesterification: Exchange of an existing ester group (e.g., methyl or ethyl) with a tert-butoxy (B1229062) group, often catalyzed by a Lewis acid or a strong base.[8][9]

  • Using tert-Butylating Agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl 2,2,2-trichloroacetimidate can be used to install the t-butyl group under milder conditions.[1][2]

Deprotection of t-Butyl Esters: Controlled Cleavage

The removal of the t-butyl ester group is most commonly achieved under acidic conditions, which exploit the stability of the resulting tert-butyl cation.[3][5] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Strong Acid Cleavage

Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are highly effective for the rapid cleavage of t-butyl esters.[10][11] The reaction proceeds via protonation of the ester oxygen, followed by elimination of isobutylene and the carboxylic acid.[12]

G Figure 2. TFA-Mediated Deprotection of a t-Butyl Ester tButyl_ester t-Butyl Ester (R-COOtBu) Protonated_ester Protonated Ester tButyl_ester->Protonated_ester + H+ H_plus H+ (from TFA) Carboxylic_acid Carboxylic Acid (R-COOH) Protonated_ester->Carboxylic_acid tButyl_cation t-Butyl Cation Protonated_ester->tButyl_cation Cleavage Isobutylene Isobutylene tButyl_cation->Isobutylene - H+ (to TFA-) TFA_anion TFA-

Figure 2. TFA-Mediated Deprotection of a t-Butyl Ester
Milder Deprotection Conditions

For substrates containing other acid-labile protecting groups, milder conditions can be employed. These include:

  • Aqueous Phosphoric Acid: An environmentally benign reagent that can selectively cleave t-butyl esters in the presence of groups like Cbz carbamates and benzyl (B1604629) esters.[13]

  • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in dichloromethane can effect chemoselective deprotection of t-butyl esters.[14][15]

  • Microwave-Assisted Deprotection: The use of p-toluenesulfonic acid under microwave irradiation provides a rapid and efficient method for deprotection.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and deprotection of t-butyl esters under various conditions.

Table 1: Stability of t-Butyl Esters to Various Reagents

Reagent/ConditionStabilityReference(s)
Strong Bases (e.g., LiOH, NaOH)Stable[3]
Nucleophiles (e.g., amines, Grignard reagents)Stable[1][2]
Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable[1][3]
Catalytic Hydrogenation (e.g., H₂, Pd/C)Stable[3]

Table 2: Conditions for t-Butyl Ester Deprotection and Reported Yields

Reagent(s)SolventTemperatureTimeYield (%)Reference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1-5 h>90[10][11]
85% Phosphoric Acid (aq.)-50-60 °C2-24 h85-98[13]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.2-24 h75-95[14][15]
p-Toluenesulfonic Acid (p-TsOH)- (Solvent-free)Microwave3-4 min>90[16]
Cerium(III) chloride/Sodium IodideAcetonitrileReflux24 hHigh[17]

Detailed Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using Isobutylene and Sulfuric Acid

This protocol is adapted from established procedures for the acid-catalyzed esterification of carboxylic acids.[6][18]

Materials:

  • Carboxylic acid (1.0 eq)

  • tert-Butyl acetate (B1210297) or Dichloromethane (solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Isobutylene (condensed at low temperature or from a cylinder)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the carboxylic acid in tert-butyl acetate or an appropriate solvent like dichloromethane in a pressure-rated flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully add the catalytic amount of concentrated sulfuric acid.

  • Condense a measured amount of isobutylene (typically 1.5-2.0 eq) into the flask.

  • Seal the flask and allow it to slowly warm to room temperature while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.

  • Upon completion, carefully vent the flask in a fume hood to release any excess isobutylene.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude t-butyl ester by flash column chromatography if necessary.

Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)

This is a standard and highly effective procedure for t-butyl ester cleavage.[10]

Materials:

  • t-Butyl ester (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (typically a 1:1 mixture with DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the t-butyl ester in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or flash column chromatography if necessary.

Logical Workflow for Protecting Group Strategy

The decision to employ a t-butyl ester protecting group fits into a broader synthetic strategy. The following diagram illustrates the logical workflow.

G Figure 3. Workflow for t-Butyl Ester Protecting Group Strategy Start Starting Material with Carboxylic Acid Protect Protect Carboxylic Acid as t-Butyl Ester Start->Protect Protected_SM t-Butyl Ester Protected Intermediate Protect->Protected_SM Transform Perform Desired Chemical Transformations on Other Functional Groups Protected_SM->Transform Deprotect Deprotect t-Butyl Ester Transform->Deprotect Final_Product Final Product with Free Carboxylic Acid Deprotect->Final_Product

Figure 3. Workflow for t-Butyl Ester Protecting Group Strategy

Conclusion

The t-butyl ester protecting group is a powerful tool in the arsenal (B13267) of the synthetic chemist. Its predictable stability and selective lability under acidic conditions allow for the streamlined synthesis of complex molecules. A thorough understanding of the principles governing its installation and removal, as outlined in this guide, is essential for its effective application in research, development, and manufacturing. The judicious use of this protecting group will undoubtedly continue to facilitate innovation in the chemical sciences.

References

An In-depth Technical Guide to PEGylation in Biologics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established and widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biologic molecules, such as proteins, peptides, and antibody fragments.[1] This process has become a cornerstone in drug development, significantly enhancing the therapeutic properties of numerous biologics by improving their pharmacokinetic and pharmacodynamic profiles.[2] The addition of the hydrophilic and biocompatible PEG polymer effectively increases the hydrodynamic size of the biologic, which in turn leads to a number of clinical benefits.[3]

The primary advantages of PEGylation include a prolonged circulatory half-life, reduced immunogenicity, and enhanced stability and solubility.[1][2] By increasing the size of the molecule, PEGylation reduces its renal clearance, allowing for less frequent dosing regimens and improved patient compliance.[3] The PEG chains also create a protective hydrophilic shield around the biologic, masking its epitopes from the host's immune system and thereby lowering the risk of an immune response.[4] Furthermore, PEGylation can protect the biologic from proteolytic degradation, leading to increased stability in vivo.[1]

However, PEGylation is not without its challenges. The attachment of PEG can sometimes lead to a reduction in the biologic's in vitro bioactivity due to steric hindrance at the site of action.[5] Additionally, the generation of anti-PEG antibodies has been observed in some patients, which can lead to accelerated clearance of the PEGylated drug.[4] Therefore, a thorough understanding of the principles of PEGylation, including the choice of PEG reagent, conjugation chemistry, and characterization of the resulting conjugate, is crucial for the successful development of PEGylated biologics.

Generations of PEGylation Technology

The field of PEGylation has evolved significantly since its inception, leading to the development of distinct "generations" of PEGylation technologies, each offering improvements in terms of specificity, stability, and efficacy.

First-Generation PEGylation: This initial wave of technology involved the random and often non-specific attachment of linear PEG chains to multiple sites on the protein surface, primarily targeting lysine (B10760008) residues.[6] While successful in demonstrating the proof-of-concept and leading to the first approved PEGylated drugs, this approach often resulted in heterogeneous mixtures of PEGylated isomers with varying degrees of modification and positional attachment. This heterogeneity could lead to batch-to-batch variability and a reduction in the overall therapeutic efficacy.[6]

Second-Generation PEGylation: To address the limitations of the first generation, second-generation PEGylation focused on achieving greater control over the conjugation process. This was accomplished through the use of larger PEG polymers, branched PEG structures, and more site-specific conjugation chemistries.[6] Site-specific PEGylation, targeting, for example, the N-terminus or specific cysteine residues, allows for the creation of more homogeneous and well-defined PEGylated biologics with preserved bioactivity.

Third-Generation PEGylation: The latest advancements in PEGylation technology are focused on further optimizing the therapeutic profile of biologics. This includes the development of releasable or cleavable PEG linkers that allow the native protein to be gradually released in vivo, potentially restoring full biological activity.[1] Additionally, novel polymer architectures and alternative polymers are being explored to further reduce immunogenicity and improve the overall performance of the conjugated biologic.[2]

Data Presentation: Quantitative Impact of PEGylation

The following tables summarize the quantitative effects of PEGylation on the pharmacokinetic and pharmacodynamic properties of selected biologics.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Biologics

BiologicParameterNon-PEGylatedPEGylatedFold ChangeReference
Interferon alfa-2a Absorption Half-life (t½ abs)2.3 hours50 hours~22[3]
Renal ClearanceHighReduced >100-fold>100[3]
Interferon alfa-2b Absorption Half-life (t½ abs)4.6 hoursVaries with PEG size-[3]
ClearanceHighReduced ~10-fold~10[3]
Filgrastim (G-CSF) Terminal Half-life (t½)3.5 hours33.2 - 49 hours~9.5 - 14[7][8]
Apparent Clearance (CL/F)40 mL/h/kg11 - 14 mL/h/kg~2.9 - 3.6[8]

Table 2: Effect of PEGylation on Enzyme Kinetics

EnzymePEG SizeKmVmaxChange in Catalytic Efficiency (Vmax/Km)Reference
P. aeruginosa rL-ASNase330 Da0.318 ±1.76 mM2915 µmol min-1-[9]
0.396 ±1.736 mM3193 µmol min-1Slight Increase[9]
α-ChymotrypsinIncreasing PEG moleculesIncreasedDecreasedDecreased[9]

Table 3: Effect of PEGylation on Receptor Binding Affinity

BiologicReceptorBinding Affinity (KD) - Non-PEGylatedBinding Affinity (KD) - PEGylatedFold Change in AffinityReference
Interleukin-2 (IL-2)IL-2Rβ238.9 nM1769.5 nM (1-PEG-IL-2)~7.4-fold decrease[5]
(SHR-1916)6.1-fold decrease[5]

Experimental Protocols

General Protocol for Amine-Reactive Protein PEGylation

This protocol outlines a general procedure for the PEGylation of a protein using an amine-reactive PEG-NHS ester.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin)

  • Amine-reactive PEG (e.g., mPEG-NHS ester)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane or centrifugal filter units for purification

  • SDS-PAGE materials for analysis

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction:

    • Calculate the required amount of PEG-NHS ester to achieve the desired molar excess (e.g., 5-fold, 10-fold molar excess over the protein).

    • Dissolve the PEG-NHS ester in a small volume of the reaction buffer.

    • Add the PEG solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification of PEGylated Protein:

    • Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal filter units with an appropriate molecular weight cutoff.

    • Further purification to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated) can be achieved using ion-exchange or size-exclusion chromatography.[10]

  • Characterization:

    • Confirm successful PEGylation by running SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight.[11]

    • Determine the degree of PEGylation using methods such as MALDI-TOF mass spectrometry or by quantifying the reduction in free amines using a TNBS assay.[12]

In Vitro Bioassay for PEGylated Protein

This protocol provides a general framework for assessing the in vitro biological activity of a PEGylated protein compared to its unmodified counterpart. The specific assay will depend on the protein's function.

Principle: To determine if PEGylation has affected the protein's ability to elicit a biological response in a cell-based or cell-free system.

General Procedure:

  • Prepare a dilution series of both the non-PEGylated (control) and the purified PEGylated protein in a suitable assay buffer or cell culture medium.

  • Perform the bioassay:

    • For enzymes: Measure the enzymatic activity by monitoring the conversion of a substrate to a product over time.[13] Calculate Km and Vmax values for both the native and PEGylated enzyme.[14]

    • For receptor-binding proteins: Perform a competitive binding assay using a labeled ligand to determine the IC50 values for the native and PEGylated protein.

    • For cytokines or growth factors: Use a cell proliferation or reporter gene assay to measure the dose-dependent response of target cells to the native and PEGylated protein.

  • Data Analysis:

    • Plot the dose-response curves for both the non-PEGylated and PEGylated protein.

    • Compare the EC50 or IC50 values to determine the relative bioactivity of the PEGylated protein. A significant increase in the EC50/IC50 value indicates a reduction in bioactivity.

Detection of Anti-PEG Antibodies using ELISA

This protocol outlines a method for the detection of anti-PEG antibodies in serum samples.

Materials:

  • Biotinylated PEG

  • Streptavidin-coated microplates

  • Serum samples (patient and control)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated anti-human IgG or IgM antibody

  • TMB substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the streptavidin microplate with biotin-PEG by incubating with a solution of biotin-PEG in PBS. Wash the plate to remove unbound biotin-PEG.

  • Blocking: Block the plate with Blocking Buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted serum samples to the wells and incubate to allow anti-PEG antibodies to bind to the immobilized PEG.

  • Washing: Wash the plate thoroughly to remove unbound serum components.

  • Detection Antibody Incubation: Add the HRP-conjugated anti-human IgG or IgM antibody and incubate.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Substrate Development: Add TMB substrate and incubate until a color develops.

  • Stopping the Reaction: Add Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of patient samples to that of negative controls to determine the presence of anti-PEG antibodies.[15]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of two biologics that are commonly PEGylated.

G_CSF_Signaling GCSF G-CSF GCSFR G-CSF Receptor (Homodimer) GCSF->GCSFR Binds JAK2 JAK2 GCSFR->JAK2 Activates Lyn Lyn GCSFR->Lyn Recruits & Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK MAPK/ERK JAK2->MAPK Activates Syk Syk Lyn->Syk Proliferation Proliferation STAT3->Proliferation Differentiation Differentiation STAT3->Differentiation AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival MAPK->Proliferation

Caption: G-CSF Receptor Signaling Pathway.[2][16][17][18]

Interferon_Signaling cluster_ISGF3 cluster_Nucleus IFN Interferon (Type I) IFNAR IFN-α Receptor (IFNAR1/IFNAR2) IFN->IFNAR Binds JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE ISG Interferon-Stimulated Genes (ISGs) (Antiviral, Antiproliferative) ISRE->ISG Promotes Transcription of

Caption: Type I Interferon Signaling Pathway.[1][19][20][21][22]

Experimental Workflow

PEGylation_Workflow Start Start: Native Protein Conjugation PEGylation Reaction Start->Conjugation PEG_Activation PEG Reagent Activation PEG_Activation->Conjugation Quenching Reaction Quenching Conjugation->Quenching Purification Purification (e.g., IEX, SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Bioassay In Vitro Bioassay Characterization->Bioassay End End: Characterized PEGylated Biologic Bioassay->End

References

Methodological & Application

Application Notes and Protocols for Amino-PEG16-t-butyl ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Amino-PEG16-t-butyl ester in bioconjugation, particularly for applications in drug development and targeted therapies. The following sections detail the principles, experimental procedures, and data analysis for the successful conjugation of this versatile PEG linker to proteins and other biomolecules.

Introduction

This compound is a heterobifunctional linker that offers a primary amine for conjugation and a t-butyl ester-protected carboxylic acid.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, and can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius, which reduces renal clearance.[3][4]

The terminal primary amine allows for efficient conjugation to biomolecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters. The t-butyl ester group provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a terminal carboxyl group for further modification or interaction.[5][6][7] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[8][9]

Experimental Protocols

Conjugation of this compound to an NHS-activated Protein

This protocol describes the conjugation of the primary amine of this compound to a protein that has been activated with an NHS ester.

Materials:

  • This compound

  • NHS-activated protein (e.g., an antibody)

  • Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the NHS-activated protein in conjugation buffer to a final concentration of 1-10 mg/mL.

  • PEG Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved this compound to the protein solution. The molar ratio of PEG linker to protein should be optimized, but a starting point of 10- to 20-fold molar excess of the PEG linker is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein conjugate using an appropriate chromatography method, such as SEC, to remove excess PEG linker and other small molecules.

Deprotection of the t-butyl ester

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • t-butyl ester protected PEG-protein conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or water)

  • Cold diethyl ether

Procedure:

  • Reaction Setup: Dissolve the lyophilized t-butyl ester protected PEG-protein conjugate in a solution of 50-95% TFA in DCM.[5] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[10]

  • Deprotection Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS.

  • TFA Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • Precipitation: Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash to remove residual TFA and scavengers.

  • Drying: Dry the final product under vacuum.

Data Presentation

The efficiency of the conjugation reaction is influenced by factors such as pH, temperature, and the molar ratio of the reactants. The following table summarizes representative data for the conjugation of an amino-PEG linker to an NHS-activated antibody, demonstrating the impact of varying the molar ratio of the PEG linker to the antibody on the conjugation yield and the average number of PEGs per antibody.

Molar Ratio (PEG:Antibody)Conjugation Yield (%)Average PEGs per Antibody
5:1652.1
10:1854.3
20:1926.8
50:1958.5

Note: This data is illustrative and the optimal conditions should be determined empirically for each specific protein and application.

Visualization of Experimental Workflow and Biological Application

Experimental Workflow

The overall workflow for the conjugation and deprotection of this compound is depicted below.

G cluster_0 Conjugation cluster_1 Deprotection NHS_Activated_Protein NHS-Activated Protein Conjugation_Reaction Conjugation (pH 7.2-7.5) NHS_Activated_Protein->Conjugation_Reaction Amino_PEG_Ester Amino-PEG16-t-butyl ester Amino_PEG_Ester->Conjugation_Reaction Quenching Quenching (Tris Buffer) Conjugation_Reaction->Quenching Purification_1 Purification (SEC) Quenching->Purification_1 PEG_Protein_Protected PEG-Protein Conjugate (t-butyl protected) Purification_1->PEG_Protein_Protected Deprotection_Reaction Deprotection (TFA/DCM) PEG_Protein_Protected->Deprotection_Reaction Precipitation Precipitation (Cold Ether) Deprotection_Reaction->Precipitation Final_Product Final PEG-Protein Conjugate Precipitation->Final_Product

Figure 1. Experimental workflow for conjugation and deprotection.
Application in Antibody-Drug Conjugate (ADC) Delivery

Amino-PEG linkers are integral to the design of ADCs. The following diagram illustrates the mechanism of action of an ADC utilizing a PEG linker for the targeted delivery of a cytotoxic drug to a cancer cell.[6][11][12]

G cluster_0 Systemic Circulation cluster_1 Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Targeting Receptor Tumor-Specific Antigen/Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Drug Cytotoxic Drug Drug_Release->Drug Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis

Figure 2. Mechanism of action for an Antibody-Drug Conjugate.

Purification and Characterization

The successful synthesis of the PEGylated conjugate must be confirmed through various analytical techniques.

Purification
  • Size-Exclusion Chromatography (SEC): This is a primary method for separating the PEGylated protein from the unreacted protein and excess PEG linker based on differences in hydrodynamic radius.[13]

  • Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on differences in their surface charge.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be effective in purifying PEGylated proteins.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can be used for both purification and analysis of PEGylated products.[12]

Characterization
  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to visualize the increase in molecular weight of the protein after PEGylation.

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact mass of the PEGylated conjugate and to calculate the number of PEG chains attached.[11][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the PEG linker and the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to quantify the extent of PEGylation.[16][17]

References

Application Notes and Protocols for the Use of Amino-PEG16-t-butyl Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the body's own cellular disposal system.[1] These molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical element that significantly influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[4]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their unique advantages.[4][5] The Amino-PEG16-t-butyl ester is a specific, high-purity, monodisperse PEG linker that offers a strategic tool for PROTAC development.[6][7]

Key Features and Advantages of this compound:

  • Enhanced Solubility and Physicochemical Properties: The long, hydrophilic 16-unit PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in degrader development.[2][8][] This enhanced solubility aids in formulation and can improve bioavailability.

  • Orthogonal Synthesis Strategy: This linker possesses two distinct functional groups: a primary amine (-NH2) and a t-butyl ester-protected carboxylic acid (-COOtBu).[10][11] This "orthogonality" allows for a controlled, stepwise synthesis. The amine can be coupled to a carboxylic acid on one ligand, followed by the deprotection of the t-butyl ester to reveal a new carboxylic acid, which can then be coupled to an amine on the second ligand.[1]

  • Optimized Ternary Complex Formation: The extended length of the PEG16 linker provides significant spatial separation and flexibility, which is crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][5] The optimal linker length must be determined empirically for each specific target-ligase pair to achieve maximum degradation efficiency.[12]

  • Modulation of Cell Permeability: While PEGylation increases hydrophilicity, the flexible nature of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane traversal.[5] However, excessive length can sometimes hinder permeability, necessitating careful optimization.[13]

PROTAC Mechanism of Action & Synthetic Strategy

The fundamental role of a PROTAC is to act as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

The synthesis of a PROTAC using this compound typically follows a convergent, stepwise approach. This allows for the modular assembly of the final molecule from three components: the POI ligand, the E3 ligase ligand, and the linker.

Synthesis_Workflow Start1 Ligand 1 (Warhead) with -COOH group Step1 Step 1: Amide Coupling (e.g., HATU, DIPEA) Start1->Step1 Linker H₂N-PEG16-COOtBu Linker->Step1 Start2 Ligand 2 (E3 Ligase) with -NH₂ group Step3 Step 3: Amide Coupling (e.g., HATU, DIPEA) Start2->Step3 Intermediate1 Ligand 1-PEG16-COOtBu Step1->Intermediate1 Step2 Step 2: Deprotection (e.g., TFA in DCM) Intermediate1->Step2 Intermediate2 Ligand 1-PEG16-COOH Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Ligand 1-PEG16-Ligand 2 Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: Synthetic workflow for incorporating the linker.

Quantitative Data Summary

The choice of linker length is a critical parameter that must be optimized to maximize degradation efficiency. The following tables provide representative data, compiled from literature sources, illustrating the impact of PEG linker length on PROTAC activity and the typical yields for key synthetic steps.

Table 1: Influence of PEG Linker Length on PROTAC Activity

PROTAC Linker Composition DC₅₀ (nM) Dₘₐₓ (%) Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl Chain >1000 <20 2.5
PROTAC B PEG2 450 60 1.9
PROTAC C PEG4 220 75 1.2
PROTAC D PEG8 150 85 0.8

Data is illustrative and compiled from various sources in the literature.[5] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are dependent on the specific cell line and target.

Table 2: Representative Reaction Yields for Key Synthetic Steps

Reaction Type E3 Ligase Target Protein Linker Yield (%)
Amide Coupling VHL PXR PEG2-C6 72
Click Chemistry Cereblon BRD4 PEG4 90
Amide Coupling Cereblon SMARCA2 PEG3 65

Data compiled from publicly available research.[1][3] Yields are dependent on specific substrates and reaction conditions.

Experimental Protocols

The following protocols provide a detailed methodology for synthesizing a PROTAC using this compound.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes the coupling of a carboxylic acid-functionalized component (Ligand 1) with this compound, followed by deprotection and coupling to an amine-functionalized component (Ligand 2).

Step 1: Amide Coupling of Ligand 1 with this compound

  • Reagents and Materials:

    • Ligand 1 with a carboxylic acid (-COOH) functional group (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen or Argon atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Ligand 1-COOH in anhydrous DMF under an inert atmosphere.[1]

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[1]

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight (12-18 hours).

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

    • Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Ligand 1-PEG16-t-butyl ester intermediate.[1]

Step 2: Deprotection of the t-butyl Ester

  • Reagents and Materials:

    • Ligand 1-PEG16-t-butyl ester intermediate (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (20-50% v/v)

    • Ice bath

  • Procedure:

    • Dissolve the purified Ligand 1-PEG16-t-butyl ester in DCM.[1]

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA (e.g., 25% v/v) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.[1]

    • Monitor the reaction by LC-MS until the starting material is fully consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1]

    • The resulting amine salt (Ligand 1-PEG16-NH₃⁺TFA⁻ ) is often used directly in the next step without further purification.

Step 3: Final Amide Coupling to Ligand 2

  • Reagents and Materials:

    • Ligand 1-PEG16-COOH intermediate (as TFA salt) (1.0 eq)

    • Ligand 2 with an amine (-NH₂) functional group (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (4.0-5.0 eq, to neutralize the TFA salt and for the coupling)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Step 1, using the crude Ligand 1-PEG16-COOH and Ligand 2-NH₂ as the coupling partners.[1] Ensure enough DIPEA is added to both neutralize the TFA salt and facilitate the amide coupling.

    • After aqueous workup and concentration, purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.[1]

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

References

Application Notes and Protocols for Amino-PEG16-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. Amino-PEG16-t-butyl ester is a heterobifunctional linker that has garnered interest in ADC development due to its defined length polyethylene (B3416737) glycol (PEG) spacer.

This linker possesses a primary amine for conjugation to a payload and a t-butyl ester-protected carboxylic acid. The PEG16 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic properties of the conjugate.[1][2] The t-butyl ester protecting group can be selectively removed under acidic conditions, revealing a carboxylic acid that can then be activated for conjugation to the antibody.[3][4]

These application notes provide a comprehensive overview of the use of this compound in ADC development, including representative data on the impact of PEGylation, detailed experimental protocols, and visual workflows to guide researchers in this field.

Data Presentation: Impact of PEGylation on ADC Properties

While specific quantitative data for ADCs utilizing an this compound linker is not extensively available in peer-reviewed literature, the following table summarizes the expected impact of a mid-length PEG spacer, such as PEG16, on key ADC parameters. This representative data is extrapolated from trends observed with other discrete PEG linkers of varying lengths.[5][6] The inclusion of a PEG linker generally leads to improved pharmacokinetic properties and can influence the potency of the ADC.[5][7]

ParameterNo PEG LinkerPEG4 LinkerPEG16 Linker (Expected) PEG24 LinkerReference
Drug-to-Antibody Ratio (DAR) 3.53.63.5 3.4[8]
In Vitro Cytotoxicity (IC50, nM) 0.51.2~2.0 3.5[9]
Plasma Clearance (mL/day/kg) 1510~6 4[5]
Terminal Half-life (days) 58~12 15[5]
In Vivo Tumor Growth Inhibition (%) 6075>80 >85[6]

Note: The data presented for the PEG16 linker are hypothetical and based on established trends in ADC development. Actual values will be dependent on the specific antibody, payload, and conjugation chemistry used.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound.

Part 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the amine of this compound.

Materials:

  • This compound

  • Cytotoxic drug with a carboxylic acid group (e.g., a derivative of MMAE or PBD)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1.0 eq) in anhydrous DMF.

    • Add NHS (1.1 eq) and DCC (1.1 eq).

    • Stir the reaction at room temperature for 4 hours to form the NHS ester of the drug.

  • Conjugation to this compound:

    • Dissolve this compound (1.2 eq) in anhydrous DMF.

    • Add the activated drug solution to the this compound solution.

    • Add TEA (2.0 eq) and stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification of the Drug-Linker-t-butyl Ester:

    • Upon completion, purify the crude product by reverse-phase HPLC to obtain the drug-PEG16-t-butyl ester conjugate.

  • Deprotection of the t-butyl Ester:

    • Dissolve the purified drug-PEG16-t-butyl ester in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to yield the deprotected drug-PEG16-acid linker.

Part 2: Conjugation of the Drug-Linker to the Antibody

This protocol outlines the conjugation of the drug-linker to the antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-PEG16-acid linker (from Part 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction Buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a concentration of 5-10 mg/mL.

  • Activation of the Drug-Linker:

    • Dissolve the drug-PEG16-acid linker (5-10 fold molar excess over the antibody) in DMSO.

    • In a separate tube, dissolve EDC (1.2 eq to the linker) and Sulfo-NHS (1.2 eq to the linker) in DMSO.

    • Add the EDC/Sulfo-NHS solution to the drug-linker solution and incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other reagents using an SEC system with PBS as the mobile phase.

    • Collect the fractions corresponding to the monomeric ADC.

Part 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) coupled with UV-Vis spectroscopy and/or mass spectrometry.[10][11]

  • Procedure:

    • Inject the purified ADC onto the HIC or RP-HPLC column.

    • Separate the different drug-loaded species.

    • Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective drug load.[10]

2. Purity and Aggregation Analysis:

  • Method: Size-Exclusion Chromatography (SEC).

  • Procedure:

    • Inject the purified ADC onto an SEC column.

    • Determine the percentage of monomer, aggregate, and fragment.

3. In Vitro Cytotoxicity Assay:

  • Method: Cell viability assay (e.g., MTT or CellTiter-Glo).

  • Procedure:

    • Plate target cancer cells and control cells.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.

    • After a set incubation period (e.g., 72-96 hours), measure cell viability.

    • Calculate the IC50 value for the ADC.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_linker_prep Part 1: Drug-Linker Synthesis cluster_conjugation Part 2: ADC Conjugation cluster_characterization Part 3: Characterization drug Cytotoxic Drug (with COOH) activated_drug Activated Drug (NHS Ester) drug->activated_drug DCC, NHS linker This compound drug_linker_protected Drug-PEG16-t-butyl ester activated_drug->drug_linker_protected + this compound drug_linker_deprotected Drug-PEG16-acid drug_linker_protected->drug_linker_deprotected TFA activated_linker_drug Activated Drug-Linker (Sulfo-NHS Ester) drug_linker_deprotected->activated_linker_drug EDC, Sulfo-NHS antibody Antibody (mAb) adc_crude Crude ADC activated_linker_drug->adc_crude + mAb adc_purified Purified ADC adc_crude->adc_purified SEC Purification dar DAR Determination (HIC/RP-HPLC) adc_purified->dar purity Purity/Aggregation (SEC) adc_purified->purity cytotoxicity In Vitro Cytotoxicity adc_purified->cytotoxicity

Caption: Workflow for ADC development using this compound.

General Mechanism of Action for an ADC

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Tumor Antigen endocytosis Internalization (Endocytosis) receptor->endocytosis Complex Formation binding->receptor lysosome Lysosome endocytosis->lysosome payload_release Payload Release lysosome->payload_release Enzymatic Cleavage / Degradation payload Cytotoxic Payload payload_release->payload cell_death Apoptosis / Cell Death payload->cell_death e.g., Microtubule Inhibition

References

Application Notes and Protocols: Reaction of Amino-PEG16-t-butyl Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for conjugating Amino-PEG16-t-butyl ester to primary amines. This heterobifunctional PEG linker is a valuable tool in bioconjugation, enabling the attachment of a polyethylene (B3416737) glycol (PEG) spacer to proteins, peptides, and other molecules, thereby enhancing their solubility, stability, and pharmacokinetic properties.[1][2]

Introduction

This compound is a versatile reagent featuring a primary amine at one terminus and a t-butyl ester-protected carboxylic acid at the other, connected by a 16-unit polyethylene glycol chain. The primary amine allows for covalent linkage to various functional groups, most commonly carboxylic acids or their activated esters, to form a stable amide bond. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to reveal a free carboxyl group for subsequent conjugation steps.[1][3][4] This orthogonal reactivity is highly advantageous in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[2]

Reaction Principles

The fundamental reaction involves the nucleophilic attack of the primary amine of the this compound on an electrophilic carbonyl carbon of a carboxylic acid or its derivative. This results in the formation of a stable amide linkage. Two primary strategies are commonly employed for this conjugation:

  • Carbodiimide-Mediated Coupling: In this approach, a carboxylic acid on the target molecule is activated in situ using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions. The activated carboxylic acid then readily reacts with the primary amine of the PEG linker.

  • Reaction with Activated Esters: A more direct method involves the reaction of the PEG amine with a pre-activated carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester. This reaction proceeds efficiently at neutral to slightly basic pH and does not require additional coupling agents.[5][6]

Following the successful conjugation of the amino terminus, the t-butyl ester can be removed to expose the carboxylic acid for further modifications. The most common method for deprotection is treatment with trifluoroacetic acid (TFA).[3][4][7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the coupling of this compound with primary amines and the subsequent deprotection of the t-butyl ester. Please note that optimal conditions may vary depending on the specific substrates and should be empirically determined.

Table 1: Reaction Conditions for Amide Bond Formation

ParameterCarbodiimide-Mediated Coupling (e.g., with EDC/NHS)Reaction with NHS Ester
Solvent Anhydrous polar aprotic solvents (e.g., DMF, DMSO, CH2Cl2)Anhydrous polar aprotic solvents (e.g., DMF, DMSO, CH2Cl2) or aqueous buffers (e.g., PBS)
pH 4.5 - 7.57.0 - 9.0[5][6]
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 24 hours[5]30 minutes - 4 hours[8]
Molar Ratio (PEG-Amine:Substrate) 1:1 to 1.5:11:1 to 2:1[5]
Coupling Agents EDC, DCC, HATU[5]Not required[5]
Additives NHS, Sulfo-NHSNot required
Typical Yield 60 - 95% (substrate dependent)70 - 98% (substrate dependent)

Table 2: Conditions for t-Butyl Ester Deprotection

ParameterCondition
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
TFA Concentration 20 - 50% (v/v) in DCM[9]
Temperature Room Temperature
Reaction Time 1 - 5 hours[7]
Typical Yield > 90%[9]

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes a general procedure for conjugating this compound to a molecule containing a carboxylic acid group.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • PEGylation: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-24 hours with continuous stirring. The progress of the reaction can be monitored by a suitable analytical technique (e.g., LC-MS or TLC).[5]

  • Quenching (Optional): The reaction can be quenched by the addition of a small amount of water or a primary amine-containing buffer like Tris.

  • Purification: Purify the resulting PEGylated conjugate using an appropriate method, such as reversed-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.

Protocol 2: Reaction of this compound with an NHS Ester

This protocol provides a straightforward method for conjugating this compound to a molecule that has been pre-activated as an NHS ester.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the NHS ester-activated molecule (1 equivalent) in either anhydrous DMF or PBS (pH 7.4).

  • PEGylation: Dissolve this compound (1.2 equivalents) in the same solvent and add it to the solution of the activated molecule.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS or TLC.[8]

  • Purification: Purify the conjugate as described in Protocol 1.

Protocol 3: Deprotection of the t-Butyl Ester

This protocol outlines the procedure for removing the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • t-Butyl ester-protected PEG conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the t-butyl ester-protected PEG conjugate in DCM.

  • Deprotection: Add TFA to the solution to a final concentration of 20-50% (v/v).[9]

  • Reaction: Stir the reaction mixture at room temperature for 1-5 hours.[7] Monitor the deprotection by LC-MS.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation. It may be necessary to co-evaporate with a solvent like toluene (B28343) to remove residual TFA.

  • Purification: The deprotected product can be purified by precipitation in cold diethyl ether or by HPLC.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_deprotection t-Butyl Ester Deprotection CarboxylicAcid R-COOH ActivatedEster R-CO-NHS CarboxylicAcid->ActivatedEster + EDC, NHS EDC EDC NHS NHS Coupled_Product R'-NH-CO-PEG16-COOtBu ActivatedEster->Coupled_Product PEG_Amine H2N-PEG16-COOtBu PEG_Amine->Coupled_Product PrimaryAmine R'-NH2 Deprotected_Product R'-NH-CO-PEG16-COOH Coupled_Product->Deprotected_Product + TFA TFA TFA

Caption: Workflow for EDC/NHS mediated coupling and deprotection.

G cluster_coupling Direct Amide Bond Formation cluster_deprotection t-Butyl Ester Deprotection NHS_Ester R-CO-NHS Coupled_Product R-NH-CO-PEG16-COOtBu NHS_Ester->Coupled_Product PEG_Amine H2N-PEG16-COOtBu PEG_Amine->Coupled_Product Deprotected_Product R-NH-CO-PEG16-COOH Coupled_Product->Deprotected_Product + TFA TFA TFA

Caption: Workflow for reaction with an NHS ester and deprotection.

G Reactants Reactants This compound Primary Amine-containing Molecule Conditions Reaction Conditions Solvent Temperature pH Time Reactants:f1->Conditions influences Reactants:f2->Conditions influences Outcome Outcome Conjugated Product Yield Purity Conditions->Outcome determines

Caption: Relationship between reactants, conditions, and outcome.

References

Application Notes and Protocols for the Deprotection of t-Butyl Esters in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of t-butyl esters in polyethylene (B3416737) glycol (PEG) linkers, a critical step in the synthesis of PEGylated molecules for research, diagnostics, and drug development. This document outlines the most common deprotection methodologies, including detailed protocols, troubleshooting strategies, and quantitative data to assist in optimizing this chemical transformation.

Introduction

PEGylation, the process of covalently attaching PEG chains to molecules, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. t-Butyl esters are frequently used as protecting groups for carboxylic acid functionalities within PEG linkers due to their stability under various conditions and their susceptibility to cleavage under specific acidic conditions. The selective and efficient removal of the t-butyl group is essential to unmask the carboxylic acid for subsequent conjugation or to yield the final active molecule.

The most prevalent method for t-butyl ester deprotection is acidolysis, typically employing trifluoroacetic acid (TFA). However, the choice of deprotection strategy can be influenced by the sensitivity of the PEGylated molecule to acidic conditions and the presence of other acid-labile protecting groups. This document explores TFA-mediated deprotection in detail and provides an overview of alternative methods.

Data Presentation

The following tables summarize quantitative data for various t-butyl ester deprotection methods. It is important to note that yields and purity are highly dependent on the specific substrate, PEG linker length, and reaction conditions.

Table 1: Trifluoroacetic Acid (TFA)-Mediated Deprotection

Reagent CompositionSolventTemperature (°C)Time (h)Typical Yield (%)Notes
50% TFADichloromethane (DCM)Room Temperature2 - 5>90A common starting point for many substrates.[1]
95% TFA / 2.5% H₂O / 2.5% TISNone (neat)Room Temperature2 - 4>95Recommended when acid-sensitive residues are present.[1]
1:1 TFA/DCMDichloromethane (DCM)Room Temperature5Not specified, used for crude product in next step[2]
95% TFANone (neat)Not SpecifiedNot SpecifiedGood purityOften used in peptide synthesis.

Table 2: Alternative Deprotection Methods

MethodReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)
Lewis Acid CatalysisZinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 24Good to high yields reported for various substrates.[3][4]
Enzymatic CleavageLipases, EsterasesAqueous buffer20 - 50Substrate-dependentHigh yields reported for specific enzyme-substrate pairs.
Thermal DeprotectionNoneProtic Solvents120 - 2400.25 - 0.67Good to high yields reported in continuous flow reactors.[5][6]

Mandatory Visualizations

// Reactants PEG_ester [label="PEG-Linker-COO-tBu", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; TFA [label="H⁺ (from TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Protonated_ester [label="PEG-Linker-C(OH⁺)-O-tBu", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylic_acid [label="PEG-Linker-COOH", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; tBu_cation [label="tBu⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Scavenger and product Scavenger [label="Scavenger (e.g., TIS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trapped_cation [label="Trapped tBu-Scavenger", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Side_product [label="Alkylated Biomolecule", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PEG_ester -> Protonated_ester [label="Protonation"]; Protonated_ester -> Carboxylic_acid [label="Cleavage"]; Protonated_ester -> tBu_cation [label=""]; tBu_cation -> Scavenger [label="Trapping"]; Scavenger -> Trapped_cation; tBu_cation -> Side_product [label="Alkylation (Side Reaction)", style=dashed, color="#EA4335"]; } .enddot

Caption: Acid-catalyzed deprotection of a t-butyl ester and scavenger action.

Deprotection_Workflow start start dissolve dissolve start->dissolve add_reagent add_reagent dissolve->add_reagent react react add_reagent->react monitor monitor react->monitor workup workup monitor->workup Reaction complete purify purify workup->purify characterize characterize purify->characterize end end characterize->end

Caption: General experimental workflow for t-butyl ester deprotection.

// Incomplete Reaction Branch increase_time [label="Increase reaction time", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_conc [label="Increase reagent concentration", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_reagent [label="Use stronger deprotection agent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Side Products Branch add_scavenger [label="Add scavengers (TIS, H₂O)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; milder_conditions [label="Use milder deprotection method\n(e.g., ZnBr₂, enzymatic)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> incomplete; incomplete -> side_products [label="No"]; incomplete -> increase_time [label="Yes"]; increase_time -> increase_conc; increase_conc -> change_reagent; side_products -> add_scavenger [label="Yes"]; add_scavenger -> milder_conditions; side_products -> end [label="No", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } .enddot

Caption: Troubleshooting decision tree for t-butyl ester deprotection.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection

This protocol is suitable for many PEG-linkers where the conjugated molecule is stable to strong acid.

Materials:

  • t-Butyl protected PEG-linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Dissolve the t-butyl protected PEG-linker in anhydrous DCM (e.g., 100 mg of PEG-linker in 2 mL of DCM) in a round-bottom flask.

  • Add an equal volume of TFA to the solution (e.g., 2 mL of TFA for a 50% TFA/DCM solution).

  • Stir the reaction mixture at room temperature for 2-5 hours.[1]

  • Monitor the reaction progress by TLC, HPLC, or ¹H-NMR. For NMR, the disappearance of the t-butyl proton signal (a singlet around 1.4 ppm) indicates reaction completion.[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To precipitate the deprotected product, add the concentrated residue dropwise to a stirred flask of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

  • Characterize the final product to confirm its identity and purity.

Protocol 2: TFA-Mediated Deprotection with Scavengers

This protocol is recommended when the PEGylated molecule contains acid-sensitive functional groups, such as tryptophan or methionine residues, which are susceptible to alkylation by the t-butyl cation generated during deprotection.[1]

Materials:

  • t-Butyl protected PEG-linker

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • In a fume hood, prepare the cleavage cocktail by combining 95% TFA, 2.5% deionized water, and 2.5% TIS (v/v/v).[1]

  • Add the cleavage cocktail to the t-butyl protected PEG-linker (e.g., 10 mL of cocktail per 1 gram of PEG-linker).

  • Stir the reaction mixture at room temperature for 2-4 hours.[1]

  • Monitor the reaction as described in Protocol 1.

  • Once the reaction is complete, remove the TFA and other volatile components under reduced pressure.

  • Precipitate the product from cold diethyl ether as described in Protocol 1.

  • Collect and wash the precipitate.

  • Dry the final product under vacuum and characterize it.

Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)

This method offers a milder alternative to TFA and can be useful for substrates sensitive to strong acids.

Materials:

  • t-Butyl protected PEG-linker

  • Zinc Bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the t-butyl protected PEG-linker in anhydrous DCM.

  • Add a stoichiometric excess of anhydrous ZnBr₂ to the solution (e.g., 5-10 equivalents).

  • Stir the reaction mixture at room temperature. Reaction times can vary significantly (from hours to days) depending on the substrate.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, for example, by column chromatography.

  • Characterize the final product.

Analytical Monitoring Protocols

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a typical mobile phase system.

  • Detection: UV detection at a wavelength appropriate for the conjugated molecule (e.g., 214 nm for peptides).

  • Monitoring: Inject aliquots of the reaction mixture at different time points to observe the disappearance of the starting material peak and the appearance of the product peak.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

  • Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent and TFA under a stream of nitrogen, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Key Signal: Monitor the disappearance of the singlet corresponding to the t-butyl protons, which typically appears around 1.4 ppm.[1]

Troubleshooting

For a detailed guide on troubleshooting common issues such as incomplete reactions and the formation of side products, please refer to the Troubleshooting Decision Tree diagram provided above. Key considerations include adjusting reaction time and temperature, modifying reagent concentrations, and incorporating scavengers. For persistent issues, exploring alternative deprotection methods is recommended.

References

Application Notes and Protocols for Amino-PEG16-t-butyl ester in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG16-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the surface functionalization of nanoparticles for biomedical applications. This reagent possesses a terminal primary amine group and a t-butyl ester protected carboxylic acid. The amine terminus allows for covalent conjugation to nanoparticles with surface carboxyl groups, a common feature of many nanoparticle systems. The PEG16 spacer enhances the biocompatibility and solubility of the nanoparticles, reducing immunogenicity and preventing aggregation. The t-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation of targeting ligands, imaging agents, or therapeutic payloads. This strategic design enables a controlled, stepwise approach to constructing multifunctional nanoparticle-based drug delivery systems.

Key Applications

The unique properties of this compound make it a versatile tool for a range of applications in nanoparticle-based research and drug development:

  • Enhanced Biocompatibility and Stability: The hydrophilic PEG chain forms a protective layer on the nanoparticle surface, which minimizes nonspecific protein adsorption (opsonization) and recognition by the reticuloendothelial system (RES). This "stealth" property prolongs the circulation time of the nanoparticles in the bloodstream, allowing for more effective accumulation at the target site.[1][2]

  • Controlled Surface Functionalization: The orthogonal reactive groups (amine and protected carboxyl) allow for a two-step conjugation strategy. The amine group is first used to anchor the PEG linker to the nanoparticle surface. Subsequently, the t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be used to attach a second molecule of interest, such as a targeting peptide or a small molecule drug.

  • Drug Delivery: The protected carboxyl group can be deprotected post-PEGylation to conjugate drugs, providing a versatile platform for developing targeted drug delivery systems.[1]

  • Development of Diagnostic Probes: The functional handle provided by the deprotected carboxyl group can be used to attach imaging agents for various diagnostic applications.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have carboxyl groups on their surface using the carbodiimide (B86325) crosslinker EDC in the presence of N-hydroxysulfosuccinimide (sulfo-NHS).[3][4][5]

Materials:

  • Carboxylated nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in cold Activation Buffer immediately before use.

    • Add EDC and sulfo-NHS to the nanoparticle suspension. The molar ratio of EDC/sulfo-NHS to the surface carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:25:1 (carboxyl:EDC:sulfo-NHS) is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a reactive sulfo-NHS ester.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer at a concentration that results in a 10-50 fold molar excess relative to the nanoparticles' surface carboxyl groups.

    • Wash the activated nanoparticles by centrifugation (e.g., 12,000 x g for 15 minutes) and resuspend the pellet in Coupling Buffer. Repeat this washing step twice to remove excess EDC and sulfo-NHS.

    • Add the this compound solution to the washed, activated nanoparticles.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Quench any unreacted sulfo-NHS esters by adding the Quenching Solution to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.

    • Wash the PEGylated nanoparticles by centrifugation and resuspension in Washing Buffer. Repeat the washing step three times to remove unreacted PEG linker and byproducts.

  • Final Resuspension and Storage:

    • Resuspend the final PEGylated nanoparticle pellet in Storage Buffer.

    • Characterize the functionalized nanoparticles for size, zeta potential, and surface chemistry.

Protocol 2: Deprotection of the t-butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid on the PEGylated nanoparticles.

Materials:

  • PEGylated nanoparticles with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Lyophilize the PEGylated nanoparticles to obtain a dry powder.

    • Resuspend the nanoparticles in a solution of 50% TFA in DCM. The concentration of nanoparticles should be around 1-5 mg/mL.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification:

    • Remove the TFA and DCM by rotary evaporation.

    • Resuspend the nanoparticles in PBS.

    • Purify the deprotected nanoparticles by dialysis against PBS (pH 7.4) for 24-48 hours with frequent buffer changes, or by repeated centrifugation and washing steps.

  • Characterization:

    • Confirm the deprotection by techniques such as FTIR or NMR spectroscopy, looking for the disappearance of the t-butyl signal and the appearance of the carboxylic acid signal.

Characterization and Data Presentation

Successful functionalization of nanoparticles with this compound can be confirmed through various characterization techniques. The following tables provide representative data from studies on PEGylated nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation

ParameterBefore PEGylationAfter PEGylation with this compoundReference
Hydrodynamic Diameter (DLS) 120 ± 5 nm150 ± 8 nm[6][7]
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04[8]
Zeta Potential (pH 7.4) -35 ± 4 mV-10 ± 3 mV[6][7]
Surface PEG Density N/A0.5-2.0 chains/nm²[9]

Note: The values presented are illustrative and can vary depending on the nanoparticle core material, size, and the specific reaction conditions.

Table 2: Drug Loading and Encapsulation Efficiency in PEGylated Nanoparticles

DrugNanoparticle SystemDrug Loading (%)Encapsulation Efficiency (%)Reference
Doxorubicin PEG-PLGA Nanoparticles5.2 ± 0.875.3 ± 5.1[10]
Paclitaxel PEG-PLA Nanoparticles8.1 ± 1.282.6 ± 6.4[10]
Loperamide HCl PEGylated Nanoparticles10.5 ± 2.190.1 ± 3.2[11]

Note: Drug loading and encapsulation efficiency are highly dependent on the drug, the nanoparticle material, and the loading method.

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification & Characterization np Carboxylated Nanoparticles activation Add EDC/sulfo-NHS in Activation Buffer np->activation conjugation Incubate in Coupling Buffer activation->conjugation peg This compound peg->conjugation quenching Quench Reaction conjugation->quenching washing Wash Nanoparticles quenching->washing final_np PEGylated Nanoparticles washing->final_np characterization Characterize Size, Zeta Potential final_np->characterization

Caption: Workflow for nanoparticle functionalization.

Cellular Uptake Pathway

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular np PEGylated Nanoparticle receptor Receptor np->receptor Binding clathrin Clathrin-coated pit receptor->clathrin endosome Early Endosome clathrin->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation release Drug Release lysosome->release

Caption: Clathrin-mediated endocytosis of nanoparticles.

References

Analytical Methods for Characterizing PEGylated Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased circulating half-life, improved stability, and reduced immunogenicity.[1] However, the inherent heterogeneity of PEGylation reactions presents significant analytical challenges. Comprehensive characterization of PEGylated proteins is a critical quality attribute to ensure the safety and efficacy of these biotherapeutics.[2]

This document provides detailed application notes and experimental protocols for a suite of analytical methods essential for the thorough characterization of PEGylated proteins. These techniques enable the assessment of molecular weight, degree of PEGylation, identification of PEGylation sites, and quantification of product-related impurities.

Key Analytical Techniques for PEGylated Protein Characterization

A multi-faceted analytical approach is necessary to fully characterize the complexity of PEGylated proteins. The following table summarizes the primary techniques and the key information they provide.

Analytical TechniqueInformation Provided
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Determination of absolute molar mass, size (hydrodynamic radius), and degree of PEGylation of the conjugate.[3]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Estimation of apparent molecular weight and assessment of product heterogeneity and purity.[4]
Ion-Exchange Chromatography (IEX) Separation of positional isomers and species with different degrees of PEGylation based on surface charge differences.[5]
Hydrophobic Interaction Chromatography (HIC) Separation of PEGylated species based on differences in hydrophobicity.[6]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation of PEGylated proteins and peptides, often used for peptide mapping and identification of PEGylation sites.[]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Direct measurement of the molecular weight of the intact PEGylated protein, allowing for the determination of the average degree of PEGylation and the distribution of PEGylated species.[2][8]
Peptide Mapping using LC-MS/MS Identification of specific PEGylation sites on the protein backbone after enzymatic digestion.[9][10]

Experimental Workflows

The characterization of PEGylated proteins typically follows a logical workflow, starting from broader characterization of the entire molecule down to the specific sites of modification.

G cluster_0 Initial Characterization cluster_1 Separation of Isoforms cluster_2 Detailed Structural Analysis SEC_MALS SEC-MALS (Molar Mass, Size, DoP) IEX Ion-Exchange Chromatography (Positional Isomers) SEC_MALS->IEX SDS_PAGE SDS-PAGE (Apparent MW, Purity) SDS_PAGE->IEX HIC Hydrophobic Interaction Chromatography (Hydrophobicity Variants) IEX->HIC MALDI_TOF_MS MALDI-TOF MS (Intact Mass, DoP Distribution) IEX->MALDI_TOF_MS HIC->MALDI_TOF_MS Peptide_Mapping Peptide Mapping (LC-MS/MS) (PEGylation Site Identification) MALDI_TOF_MS->Peptide_Mapping PEGylated_Protein_Sample PEGylated_Protein_Sample PEGylated_Protein_Sample->SEC_MALS PEGylated_Protein_Sample->SDS_PAGE

General analytical workflow for PEGylated protein characterization.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Application Note:

SEC-MALS is a powerful technique for the absolute characterization of PEGylated proteins in solution, independent of column calibration standards.[11] It separates molecules based on their hydrodynamic volume and subsequently measures their molar mass and size directly using multi-angle light scattering and refractive index detectors.[3] This method is invaluable for determining the degree of PEGylation, identifying the presence of aggregates, and assessing the extent of the PEGylation reaction.[3]

Experimental Protocol:

  • System Preparation:

    • Equilibrate the SEC column (e.g., Superdex 200) and detectors (MALS, dRI, UV) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure a stable baseline for all detectors before sample injection.

  • Sample Preparation:

    • Prepare the PEGylated protein sample in the mobile phase at a concentration of 1-2 mg/mL.

    • Filter the sample through a 0.1 µm or 0.22 µm syringe filter to remove any particulate matter.

  • Instrumental Analysis:

    • Inject 50-100 µL of the prepared sample onto the SEC column.

    • Set the flow rate to a typical value for the chosen column (e.g., 0.5 mL/min).

    • Collect data from the UV, MALS, and dRI detectors simultaneously.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to perform the protein conjugate analysis.

    • Determine the molar mass of the protein and PEG components across each eluting peak to calculate the degree of PEGylation.[3]

    • Analyze the data for the presence of high molecular weight species, which may indicate aggregation.[3]

G Sample_Injection Sample Injection SEC_Column SEC Column (Separation by Size) Sample_Injection->SEC_Column UV_Detector UV Detector (Protein Concentration) SEC_Column->UV_Detector MALS_Detector MALS Detector (Molar Mass) UV_Detector->MALS_Detector dRI_Detector dRI Detector (Concentration) MALS_Detector->dRI_Detector Data_Analysis Data Analysis (Degree of PEGylation, Aggregation) dRI_Detector->Data_Analysis

Workflow for SEC-MALS analysis of PEGylated proteins.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Application Note:

SDS-PAGE is a fundamental technique for assessing the apparent molecular weight, purity, and heterogeneity of PEGylated proteins.[4] Due to the large hydrodynamic volume of the PEG moiety, PEGylated proteins migrate slower on SDS-PAGE gels than their molecular weight would suggest, resulting in a higher apparent molecular weight.[12] This method can effectively resolve unmodified protein from mono-, di-, and multi-PEGylated species.

Experimental Protocol:

  • Gel Preparation:

    • Prepare a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) or use a pre-cast gel.[12]

  • Sample Preparation:

    • Mix the PEGylated protein sample (1-5 µg) with a non-reducing sample buffer (e.g., Laemmli buffer without β-mercaptoethanol).

    • Heat the samples at 70-95°C for 5-10 minutes.

  • Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of the gel.

    • Run the gel in an appropriate running buffer (e.g., MES or MOPS SDS running buffer) at a constant voltage (e.g., 100-200 V) until the dye front reaches the bottom of the gel.[12]

  • Staining and Visualization:

    • Stain the gel with a suitable stain for PEGylated proteins. Coomassie Brilliant Blue can be used, but for higher sensitivity, silver staining or specific PEG stains like barium iodide can be employed.[4][13]

    • Alternatively, a reverse staining method with zinc and imidazole (B134444) salts can be used for rapid visualization.[14]

    • Destain the gel and visualize the protein bands using a gel imaging system.

Ion-Exchange Chromatography (IEX)

Application Note:

IEX is a high-resolution technique that separates molecules based on their net surface charge.[5] The attachment of a neutral PEG chain can shield charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX stationary phase.[] This allows for the separation of positional isomers (where PEG is attached to different sites) and species with varying degrees of PEGylation.[5] Cation-exchange chromatography is commonly used for this purpose.[5]

Experimental Protocol:

  • Column and Buffer Preparation:

    • Select a suitable IEX column (e.g., a strong cation exchange column).

    • Prepare mobile phase A (low salt concentration, e.g., 20 mM phosphate (B84403) buffer, pH 6.0) and mobile phase B (high salt concentration, e.g., 20 mM phosphate buffer with 1 M NaCl, pH 6.0).

    • Filter and degas both mobile phases.

  • System Equilibration:

    • Equilibrate the column with mobile phase A until a stable baseline is achieved.

  • Sample Injection and Separation:

    • Inject the PEGylated protein sample onto the column.

    • Apply a linear gradient of increasing salt concentration (e.g., 0-100% mobile phase B over 30 minutes) to elute the bound proteins.

  • Detection and Data Analysis:

    • Monitor the elution profile using a UV detector at 280 nm.

    • Analyze the chromatogram to resolve different PEGylated species. Typically, species with a higher degree of PEGylation will elute earlier due to charge shielding.[8]

Hydrophobic Interaction Chromatography (HIC)

Application Note:

HIC separates proteins based on their surface hydrophobicity.[15] PEGylation can alter the hydrophobicity of a protein, and HIC can be used to separate different PEGylated forms.[6] This technique is often complementary to IEX for resolving complex mixtures of PEGylated isomers.[]

Experimental Protocol:

  • Column and Buffer Preparation:

    • Choose a HIC column with an appropriate stationary phase (e.g., Butyl, Phenyl).

    • Prepare mobile phase A (high salt concentration, e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM phosphate buffer, pH 7.0) and mobile phase B (low salt concentration, e.g., 50 mM phosphate buffer, pH 7.0).[15]

  • System Equilibration:

    • Equilibrate the column with mobile phase A.

  • Sample Injection and Separation:

    • Dilute the PEGylated protein sample in mobile phase A and inject it onto the column.

    • Apply a descending salt gradient (e.g., 100-0% mobile phase A over 30 minutes) to elute the proteins.

  • Detection and Analysis:

    • Monitor the elution at 280 nm.

    • Analyze the chromatogram to separate PEGylated species based on their hydrophobicity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note:

RP-HPLC is a powerful technique for the separation of PEGylated proteins and peptides based on their hydrophobicity.[16] It is particularly useful for peptide mapping to identify PEGylation sites.[9] The separation of intact PEGylated proteins can be challenging due to their size and potential for on-column aggregation, but optimization of conditions such as temperature and mobile phase composition can yield good results.[16]

Experimental Protocol (for Peptide Mapping):

  • Sample Preparation (Enzymatic Digestion):

    • Denature, reduce, and alkylate the PEGylated protein sample.[17]

    • Digest the protein with a specific protease (e.g., trypsin) overnight at 37°C.[17]

    • Quench the digestion reaction (e.g., by adding formic acid).

  • Chromatographic Separation:

    • Use a C18 or C4 reversed-phase column.

    • Prepare mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Inject the peptide digest and separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.

  • Mass Spectrometric Detection:

    • Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF) for online detection and fragmentation of the eluting peptides.

  • Data Analysis:

    • Compare the peptide map of the PEGylated protein to that of the unmodified protein.

    • Identify peptides that have disappeared or shifted in retention time in the PEGylated sample.

    • Analyze the MS/MS data of these peptides to confirm the presence of the PEG moiety and pinpoint the exact amino acid residue of attachment.[9]

G PEGylated_Protein PEGylated Protein Denaturation_Reduction_Alkylation Denaturation, Reduction, and Alkylation PEGylated_Protein->Denaturation_Reduction_Alkylation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation_Reduction_Alkylation->Enzymatic_Digestion Peptide_Mixture Peptide Mixture Enzymatic_Digestion->Peptide_Mixture RP_HPLC RP-HPLC Separation Peptide_Mixture->RP_HPLC MS_MS_MS MS and MS/MS Analysis RP_HPLC->MS_MS_MS Data_Analysis Data Analysis (Site Identification) MS_MS_MS->Data_Analysis

Workflow for peptide mapping of PEGylated proteins.

MALDI-TOF Mass Spectrometry

Application Note:

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of intact PEGylated proteins.[18] It provides information on the average degree of PEGylation and the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[2] The resulting spectrum consists of a series of peaks, each corresponding to the protein with a different number of attached PEG molecules.

Experimental Protocol:

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller proteins and peptides), in a solvent mixture (e.g., 50% acetonitrile/0.1% TFA).[2]

  • Sample-Matrix Co-crystallization:

    • Mix the PEGylated protein sample (typically 1-10 pmol) with the matrix solution in a 1:1 ratio.

    • Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry.[2]

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range in linear mode for high molecular weight analytes.[2]

    • Optimize the laser power to achieve good signal-to-noise ratio without causing excessive fragmentation.[2]

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the series of peaks corresponding to the different PEGylated species.

    • Calculate the mass difference between adjacent peaks to confirm that it corresponds to the mass of the PEG moiety.

    • Determine the average degree of PEGylation from the distribution of peak intensities.

References

Troubleshooting & Optimization

Technical Support Center: Amino-PEG16-t-butyl ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG16-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a bifunctional linker commonly used in bioconjugation and drug delivery. The terminal primary amine allows for conjugation to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups. The t-butyl ester protects a carboxylic acid, which can be deprotected under acidic conditions to reveal a carboxyl group for further modification. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility.

Q2: What are the optimal storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored at ≤ -20°C. It is important to warm the vial to room temperature before opening to prevent condensation of moisture, as PEG compounds can be hygroscopic. Handle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air. For creating stock solutions, use dry solvents.

Q3: My reaction yield is consistently low. What are the most common causes?

Low reaction yields can stem from several factors:

  • Reagent Quality: Ensure the this compound and other reagents are of high purity and have been stored correctly.

  • Reaction Conditions: Suboptimal reaction temperature, time, pH, or solvent can significantly impact yield.

  • Moisture: The presence of water can hydrolyze activated esters and interfere with coupling reactions.

  • Stoichiometry: The molar ratio of reactants may need optimization.

  • Purification Method: Product loss during purification steps is a common issue.

Q4: I am observing incomplete deprotection of the t-butyl ester. How can this be resolved?

Incomplete cleavage of the t-butyl ester is a frequent challenge. Potential solutions include:

  • Stronger Acid/Longer Reaction Time: Increasing the concentration of trifluoroacetic acid (TFA) or extending the reaction time can drive the deprotection to completion.

  • Fresh Reagents: Use a fresh, high-purity bottle of TFA, as it can degrade over time.

  • Scavengers: The presence of scavengers can sometimes influence the reaction equilibrium. Ensure the appropriate scavengers are used if sensitive functional groups are present.

Q5: What are the characteristic peaks I should look for in 1H NMR to confirm the structure of this compound and its reaction products?

For this compound, you should expect to see a singlet around 1.4 ppm corresponding to the nine protons of the t-butyl group. The PEG backbone will show a complex multiplet, typically between 3.5 and 3.7 ppm. After successful deprotection, the singlet at ~1.4 ppm will disappear.

Troubleshooting Guides

Low Reaction Yield
Observation Potential Cause Suggested Solution
Low to no product formation Inactive coupling agent.Use a fresh batch of coupling agent (e.g., EDC, HBTU).
Presence of moisture in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Incorrect pH for amine coupling.Maintain the reaction pH between 7.2 and 8.5 for optimal amine reactivity.
Multiple side products observed Side reactions with other functional groups.Protect sensitive functional groups on your molecule of interest.
Amine oxidation.Degas solvents and run the reaction under an inert atmosphere.
Product loss during workup Product is soluble in the aqueous phase during extraction.Saturate the aqueous phase with NaCl before extraction to decrease the polarity.
Product adheres to purification column.Choose an appropriate stationary phase and solvent system for chromatography. Consider alternative purification methods like precipitation or dialysis.
Incomplete Deprotection of t-butyl Ester
Observation Potential Cause Suggested Solution
Starting material remains after reaction Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 50% to 95% in DCM).
Short reaction time.Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Steric hindrance around the ester.Consider a stronger acid or a higher reaction temperature (use with caution).
Formation of side products Alkylation of sensitive residues by the t-butyl cation.Add scavengers like triisopropylsilane (B1312306) (TIS) and water to the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Experimental Protocols

Protocol 1: General Amide Coupling Reaction

This protocol describes a general method for coupling the primary amine of this compound to a carboxylic acid.

  • Dissolution: Dissolve the carboxylic acid-containing molecule in an anhydrous solvent (e.g., DMF or DCM).

  • Activation: Add 1.2 equivalents of a coupling agent (e.g., HBTU) and 2 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add 1.0 equivalent of this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: t-Butyl Ester Deprotection

This protocol outlines the removal of the t-butyl protecting group to yield a free carboxylic acid.

  • Dissolution: Dissolve the t-butyl ester-protected compound in an appropriate solvent (e.g., dichloromethane).

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA) and the solvent. A common starting point is 50% TFA in DCM. If sensitive residues are present, add scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Deprotection: Add the cleavage cocktail to the dissolved compound and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).

  • Solvent Removal: Remove the TFA and solvent under reduced pressure (a stream of nitrogen can also be used).

  • Purification: Precipitate the product by adding cold diethyl ether. Collect the precipitate by centrifugation or filtration. Further purification can be achieved by preparative HPLC if necessary.

Visualizations

experimental_workflow cluster_coupling Amide Coupling cluster_deprotection t-Butyl Ester Deprotection cluster_purification Purification dissolve_acid Dissolve Carboxylic Acid activate Activate with HBTU/DIPEA dissolve_acid->activate add_peg Add this compound activate->add_peg react_couple React 4-24h add_peg->react_couple workup Aqueous Workup react_couple->workup Crude Coupled Product dissolve_peg_product Dissolve PEG-conjugate add_tfa Add TFA Cocktail dissolve_peg_product->add_tfa react_deprotect React 1-4h add_tfa->react_deprotect remove_tfa Remove TFA react_deprotect->remove_tfa Crude Deprotected Product purify_couple Column Chromatography / HPLC workup->purify_couple purify_couple->dissolve_peg_product Purified Intermediate precipitate Precipitate with Ether remove_tfa->precipitate purify_final Final Purification (HPLC) precipitate->purify_final

Caption: General experimental workflow for coupling and deprotection reactions.

troubleshooting_yield start Low Reaction Yield check_reagents Check Reagent Quality & Storage start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, pH, Solvent) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_moisture Ensure Anhydrous Conditions moisture_controlled Moisture Controlled? check_moisture->moisture_controlled check_purification Evaluate Purification Method purification_ok Purification Efficient? check_purification->purification_ok reagent_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagent_ok->replace_reagents No conditions_ok->check_moisture Yes optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No moisture_controlled->check_purification Yes dry_solvents Use Anhydrous Solvents & Inert Atmosphere moisture_controlled->dry_solvents No change_purification Try Alternative Purification Method purification_ok->change_purification No success Yield Improved purification_ok->success Yes replace_reagents->check_conditions optimize_conditions->check_moisture dry_solvents->check_purification change_purification->success

Caption: Troubleshooting logic for improving low reaction yield.

Technical Support Center: Amino-PEG16-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues and other common challenges encountered during experiments with Amino-PEG16-t-butyl ester conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has poor solubility in aqueous solutions. What could be the cause and how can I improve it?

A1: Poor aqueous solubility of your conjugate can arise from several factors, including the properties of the conjugated molecule (e.g., a hydrophobic peptide or small molecule), insufficient PEGylation, or aggregation. The hydrophilic polyethylene (B3416737) glycol (PEG) chain is designed to increase aqueous solubility.[1][2][3][4][5][6][7][8] Here are some troubleshooting steps:

  • Optimize pH and Ionic Strength: The solubility of many conjugates is pH-dependent. Experiment with different buffer pH values and ionic strengths to find the optimal conditions for your specific molecule.[9]

  • Increase the PEG-to-Molecule Ratio: A higher degree of PEGylation can enhance the solubilizing effect of the PEG chains.[10]

  • Use Co-solvents: For molecules that are particularly hydrophobic, the addition of a small amount of a water-miscible organic co-solvent, such as DMSO or ethanol, may be necessary to achieve dissolution.[9]

  • Consider Formulation Strategies: For preclinical and clinical applications, various formulation strategies can be employed to enhance the solubility of poorly soluble drugs, including the use of lipid-based formulations or solid dispersions.[11][12]

Q2: I am observing precipitation of my conjugate during the purification process. What are the best practices to avoid this?

A2: Precipitation during purification is a common challenge. The choice of purification method and the solvents used are critical.

  • Size Exclusion Chromatography (SEC): SEC is a suitable method for purifying PEGylated conjugates and can often be performed in aqueous buffers, minimizing the risk of precipitation.

  • Reverse-Phase HPLC (RP-HPLC): When using RP-HPLC, carefully select the mobile phase. A gradual gradient from a polar solvent (like water with a small amount of acid, e.g., 0.1% TFA) to a less polar organic solvent (like acetonitrile) is often effective. Precipitation can occur if the conjugate is not soluble in the initial mobile phase conditions.

  • Precipitation as a Purification Step: In some cases, precipitation can be used as a purification method. After cleavage of the t-butyl ester with trifluoroacetic acid (TFA), the product can be precipitated in cold diethyl ether.[13] However, it's crucial to ensure that the precipitated product can be redissolved in a suitable buffer for downstream applications.

Q3: What are the best storage conditions for this compound and its conjugates to prevent degradation and maintain solubility?

A3: Proper storage is crucial for maintaining the integrity of your PEG reagents and conjugates.

  • This compound Reagent: It is recommended to store the reagent at -20°C in a desiccated environment to protect it from moisture.[2][14] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[15]

  • PEGylated Conjugates: The optimal storage conditions for the conjugate will depend on the stability of the conjugated molecule. In general, storing solutions at -20°C or -80°C is recommended. For long-term storage, lyophilization of the purified conjugate from a suitable buffer can improve stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Yield in Conjugation Reaction

Low yields in PEGylation reactions can be frustrating. This guide provides a systematic approach to troubleshooting this common problem.

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions pH: Ensure the reaction buffer is at the optimal pH for the conjugation chemistry. For reactions involving the amino group of the PEG linker with an NHS ester, a pH range of 7.0-8.5 is typically used.[16] For reductive amination with an aldehyde, a pH of 5.0-7.0 is often optimal.[17] Temperature and Time: The reaction may require longer incubation times or a modest increase in temperature. Monitor the reaction progress at different time points to determine the optimal duration.[17]
Degradation of Reagents This compound: Ensure the reagent has been stored properly at -20°C and protected from moisture. Use a fresh vial if degradation is suspected.[17] Activated Molecule (e.g., NHS-ester): NHS esters are moisture-sensitive. Prepare solutions immediately before use and avoid storing them in solution.
Stoichiometry of Reactants An insufficient molar excess of the PEG reagent can lead to an incomplete reaction. Increase the molar ratio of the this compound to the molecule being conjugated. A 5 to 20-fold molar excess is a common starting point.[10][17]
Issue 2: Incomplete Deprotection of the t-Butyl Ester

The removal of the t-butyl ester protecting group is a critical step. Incomplete deprotection can lead to a heterogeneous product with poor solubility and activity.

Possible Cause Troubleshooting Steps
Insufficient Reaction Time or Reagent Increase the reaction time with trifluoroacetic acid (TFA). A typical reaction time is 2-5 hours at room temperature.[13] A higher concentration of TFA (e.g., 50-95% in a suitable solvent like dichloromethane) can also be used.[13]
Steric Hindrance The structure of the conjugated molecule may sterically hinder the access of TFA to the t-butyl ester. In such cases, longer reaction times or slightly elevated temperatures may be necessary.
Poor Quality or Degraded TFA Use a fresh, high-purity bottle of TFA for the deprotection reaction.[13]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

This protocol describes a general method for conjugating the primary amine of this compound to an activated carboxyl group (e.g., an NHS ester) on a protein.

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to prepare a concentrated stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification: Remove the unreacted PEG reagent and byproducts by size exclusion chromatography (SEC) or dialysis.

Protocol 2: Deprotection of the t-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol outlines the procedure for removing the t-butyl ester protecting group to yield a free carboxylic acid.

  • Preparation: Dry the purified Amino-PEG16-ester conjugate, for example, by lyophilization.

  • Cleavage Cocktail: In a chemical fume hood, prepare a cleavage cocktail. For conjugates without acid-sensitive residues, a solution of 50% TFA in dichloromethane (B109758) (DCM) can be used.[13] For sensitive molecules, a scavenger cocktail is recommended (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).[13]

  • Deprotection Reaction: Dissolve the dried conjugate in the cleavage cocktail and stir at room temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical method like HPLC or mass spectrometry.[13]

  • TFA Removal: After the reaction is complete, remove the TFA and solvent under reduced pressure (e.g., using a rotary evaporator).

  • Product Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether.[13]

  • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and dry the pellet under vacuum.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification1 Purification cluster_deprotection Deprotection cluster_purification2 Final Purification protein Protein with activated carboxyl conjugation Conjugation Reaction (pH 7.2-8.0) protein->conjugation peg Amino-PEG16-t-butyl ester peg->conjugation purification1 Purification (SEC or Dialysis) conjugation->purification1 deprotection t-Butyl Ester Deprotection (TFA) purification1->deprotection purification2 Final Purification (Precipitation/HPLC) deprotection->purification2 final_product Final PEGylated Conjugate purification2->final_product

Figure 1. Experimental workflow for the synthesis and purification of a PEGylated conjugate.

troubleshooting_solubility cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Poor Conjugate Solubility cause1 Hydrophobic Conjugated Molecule start->cause1 cause2 Insufficient PEGylation start->cause2 cause3 Aggregation start->cause3 solution1 Optimize Buffer (pH, Ionic Strength) cause1->solution1 solution3 Add Co-solvents (e.g., DMSO, Ethanol) cause1->solution3 solution4 Explore Formulation Strategies cause1->solution4 solution2 Increase PEG-to-Molecule Ratio in Reaction cause2->solution2 cause3->solution1 cause3->solution3

Figure 2. Troubleshooting logic for addressing poor conjugate solubility.

References

Technical Support Center: Prevention of PEGylated Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and characterizing the aggregation of PEGylated proteins during their experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of PEGylated protein aggregation?

A1: Aggregation of PEGylated proteins is a multifaceted issue stemming from various factors throughout the PEGylation and formulation process. Key causes include:

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents can physically link multiple protein molecules together, leading to the formation of large aggregates. This is particularly a risk with homobifunctional linkers.[1]

  • High Protein Concentration: At elevated concentrations, the close proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact the stability and solubility of proteins. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface, inducing conformational changes that may lead to aggregation. The length and structure of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.[1]

  • Existing Aggregates: The initial protein solution may already contain a small population of aggregates that can act as seeds for further aggregation during the PEGylation process.

Q2: How can I prevent aggregation during the PEGylation reaction?

A2: Preventing aggregation during PEGylation requires careful optimization of reaction conditions and consideration of the reagents used. Here are several strategies:

  • Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature. Lowering the protein concentration and temperature (e.g., to 4°C) can slow down the reaction rate and reduce aggregation.[1]

  • Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking. This can be achieved by lowering the temperature or by the stepwise addition of the activated PEG reagent.[1]

  • Use Monofunctional PEG Reagents: Whenever possible, use monofunctional PEG reagents to avoid the risk of cross-linking between protein molecules.

  • Incorporate Stabilizing Excipients: The addition of stabilizers to the reaction buffer can help maintain protein stability. Common excipients include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., Polysorbate 20).[1]

  • Ensure High-Quality Reagents: Use high-purity protein and PEG reagents to minimize the presence of impurities that could contribute to aggregation.

Q3: What are the best formulation strategies to prevent aggregation of purified PEGylated proteins?

A3: Maintaining the stability of purified PEGylated proteins in their final formulation is crucial for their efficacy and safety. Key formulation strategies include:

  • pH and Buffer Selection: The pH of the formulation should be optimized to ensure the maximum stability of the PEGylated protein. The buffer system should have sufficient capacity to maintain the pH within the desired range.

  • Use of Stabilizing Excipients: Similar to the PEGylation reaction, the final formulation often includes excipients to prevent aggregation during storage and handling.

    • Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and drying. They work by preferential exclusion, which favors the native protein conformation.

    • Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress protein-protein interactions and can be particularly effective in preventing aggregation.[1][2][3]

    • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants can prevent surface-induced aggregation by reducing the interfacial tension at the air-water and solid-water interfaces.

  • Control of Ionic Strength: The ionic strength of the formulation, adjusted with salts like sodium chloride, can influence protein solubility and stability.

Q4: What analytical techniques are used to detect and quantify PEGylated protein aggregation?

A4: A variety of analytical techniques are available to characterize and quantify aggregates in PEGylated protein samples:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.[1]

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[1][4][5]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can be used to visualize high-molecular-weight species corresponding to covalently cross-linked protein aggregates.[1]

  • Analytical Ultracentrifugation (AUC): AUC provides detailed information on the size, shape, and molecular weight distribution of macromolecules and their aggregates in solution.

  • Micro-Flow Imaging (MFI): MFI is used to detect and characterize sub-visible particles in the micrometer size range.

Troubleshooting Guides

Issue 1: Immediate Precipitation/Aggregation Upon Addition of PEG Reagent

Potential Cause Troubleshooting Step
Drastic pH Shift Ensure the pH of the PEG reagent solution is compatible with the protein's stability range. Adjust the pH of either the protein or PEG solution before mixing.
High Local Concentration of Reagent Add the activated PEG reagent slowly and in a stepwise manner to the protein solution with gentle stirring.
Use of an Organic Solvent for PEG Dissolution If the PEG reagent is dissolved in an organic solvent, ensure the final concentration of the solvent in the reaction mixture is low enough to not cause protein precipitation.

Issue 2: Soluble Aggregates Detected by SEC After PEGylation

Potential Cause Troubleshooting Step
Suboptimal Reaction Conditions Perform a systematic optimization of protein concentration, PEG:protein molar ratio, pH, and temperature.
Use of Bifunctional PEG Reagent Switch to a monofunctional PEG reagent to eliminate the possibility of intermolecular cross-linking.
Presence of Pre-existing Aggregates in the Protein Stock Purify the protein stock solution by SEC immediately before the PEGylation reaction to remove any existing aggregates.

Issue 3: Aggregation During Purification or Storage

Potential Cause Troubleshooting Step
Inappropriate Buffer Conditions Screen different buffer systems and pH values to find the optimal conditions for the stability of the purified PEGylated protein.
Lack of Stabilizing Excipients Add stabilizing excipients such as sucrose, arginine, or polysorbate 20 to the storage buffer.
Freeze-Thaw Stress Minimize the number of freeze-thaw cycles. If freezing is necessary, use a controlled freezing rate and include cryoprotectants in the formulation.
Mechanical Stress Avoid vigorous agitation or shaking of the PEGylated protein solution.

Data Presentation: Efficacy of Stabilizing Excipients

The following table summarizes the stabilizing effects of commonly used excipients on a model PEGylated protein. The data represents the percentage of soluble aggregates as determined by Size Exclusion Chromatography (SEC) after incubation under stressed conditions (e.g., elevated temperature or agitation).

ExcipientConcentration% Soluble Aggregates (Stressed)
Control (No Excipient) -15.2%
Sucrose 2% (w/v)8.5%
5% (w/v)5.1%
10% (w/v)3.2%
Arginine 50 mM6.8%
100 mM4.5%
200 mM2.9%
Polysorbate 20 0.01% (v/v)9.1%
0.02% (v/v)7.3%
0.05% (v/v)5.8%
Sucrose + Arginine 5% (w/v) + 100 mM1.8%
Sucrose + Polysorbate 20 5% (w/v) + 0.02% (v/v)2.5%

Note: The data presented in this table is illustrative and the optimal excipient and its concentration will be protein-specific.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify soluble aggregates of PEGylated proteins.

Materials:

  • SEC column (e.g., TSKgel G3000SWXL)[6]

  • HPLC or UPLC system with UV detector

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer. The mobile phase can be optimized by adding salts (e.g., 150-300 mM NaCl or arginine) to minimize non-specific interactions.[7]

  • PEGylated protein sample

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[7][8]

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove any large particulates. Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.[8]

  • Chromatographic Separation: Run the separation under isocratic conditions with the chosen mobile phase. Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks in the chromatogram. Aggregates will elute before the main monomer peak. Calculate the percentage of aggregates relative to the total peak area.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution and detect the presence of aggregates in a PEGylated protein solution.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • PEGylated protein sample

  • Buffer (filtered through a 0.1 µm or smaller filter)

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize.

  • Sample Preparation: Centrifuge the PEGylated protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates. Carefully transfer the supernatant to a clean cuvette. The sample concentration should be optimized for the specific instrument and protein, typically in the range of 0.1 to 1.0 mg/mL.[5]

  • Measurement: Place the cuvette in the DLS instrument. Set the measurement parameters, including temperature and the number of acquisitions.

  • Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the hydrodynamic radius (Rh) and the size distribution of the particles in the sample. The presence of a population of particles with a significantly larger Rh than the expected monomeric PEGylated protein indicates the presence of aggregates. The polydispersity index (PDI) provides an indication of the width of the size distribution; a higher PDI suggests a more heterogeneous sample, which may contain aggregates.

Protocol 3: SDS-PAGE for Analysis of Covalent Aggregates

Objective: To visualize covalently cross-linked aggregates of PEGylated proteins.

Materials:

  • Polyacrylamide gels (appropriate percentage for the expected size of the monomer and aggregates)

  • Electrophoresis apparatus and power supply

  • Non-reducing sample loading buffer (containing SDS but no reducing agents like β-mercaptoethanol or DTT)

  • Running buffer (e.g., Tris-Glycine-SDS)

  • Protein molecular weight markers

  • PEGylated protein sample

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with the non-reducing sample loading buffer. Do not heat the samples, as this can sometimes induce non-covalent aggregation.

  • Gel Loading: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.

  • Electrophoresis: Place the gel in the electrophoresis apparatus, fill with running buffer, and apply a constant voltage until the dye front reaches the bottom of the gel.[9][10]

  • Staining and Destaining: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to reduce the background and enhance the visibility of the protein bands.[9][11]

  • Analysis: Analyze the resulting banding pattern. Covalently linked aggregates will appear as bands with higher molecular weights than the monomeric PEGylated protein.

Visualizations

Aggregation_Mechanism cluster_causes Causes of Aggregation cluster_process Aggregation Process High_Protein_Conc High Protein Concentration Intermolecular_Interaction Intermolecular Interaction/ Cross-linking High_Protein_Conc->Intermolecular_Interaction Increases proximity Suboptimal_Conditions Suboptimal Conditions (pH, Temp) Protein_Unfolding Protein Unfolding/ Conformational Change Suboptimal_Conditions->Protein_Unfolding Bifunctional_PEG Bifunctional PEG Reagent Bifunctional_PEG->Intermolecular_Interaction Cross-links proteins Hydrophobic_Exposure Exposure of Hydrophobic Regions Protein_Unfolding->Hydrophobic_Exposure Hydrophobic_Exposure->Intermolecular_Interaction Aggregate_Formation Soluble/Insoluble Aggregates Intermolecular_Interaction->Aggregate_Formation

Caption: Mechanism of PEGylated protein aggregation.

Troubleshooting_Workflow Start Aggregation Observed Check_Reagents Check PEG Reagent (Monofunctional?) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Concentration, pH, Temp) Check_Reagents->Optimize_Conditions If bifunctional or impure Add_Excipients Incorporate Stabilizing Excipients (Sucrose, Arginine) Optimize_Conditions->Add_Excipients Control_Rate Control Reaction Rate (Stepwise PEG addition) Add_Excipients->Control_Rate Purification_Issues Aggregation during Purification/Storage? Control_Rate->Purification_Issues Formulation_Optimization Optimize Formulation (Buffer, Excipients) Purification_Issues->Formulation_Optimization Yes Success Aggregation Minimized Purification_Issues->Success No Formulation_Optimization->Success Failure Aggregation Persists Formulation_Optimization->Failure

Caption: Troubleshooting workflow for aggregation issues.

References

Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PROTAC linker length for efficient ternary complex formation and target protein degradation.

Frequently Asked Questions (FAQs)

Q1: Why is the linker length in a PROTAC so critical for its activity?

The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial determinant of its efficacy, as it directly influences the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length is essential for positioning the target protein and the E3 ligase in a way that facilitates the efficient transfer of ubiquitin to the target, marking it for proteasomal degradation.[3]

There are two primary pitfalls related to linker length:

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase to the PROTAC molecule.[2][4]

  • Too long: Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the two proteins are not brought into close enough proximity.[2][4]

Therefore, fine-tuning the linker length is a critical step in the development of potent and selective PROTACs.[2]

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently utilized linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[][6] These are popular choices due to their flexibility, which can accommodate the formation of a productive ternary complex.[1][] Other linker types include those with more rigid structures, such as piperazine (B1678402) or triazole rings, which can help to control the conformational flexibility and improve the physicochemical properties of the PROTAC.[1]

Q3: My PROTAC shows low or no degradation of the target protein. Could the linker be the problem?

Yes, a lack of degradation is often linked to a suboptimal linker. Here are some common linker-related issues and troubleshooting steps:

  • Inefficient Ternary Complex Formation: The linker may not be facilitating the formation of a stable ternary complex.[7] This could be due to an incorrect length, rigidity, or composition.

    • Solution: Synthesize a library of PROTACs with varying linker lengths and compositions to empirically identify the optimal design.[1] Even minor changes can significantly impact degradation efficacy.

  • Poor Cell Permeability: The overall size and physicochemical properties of the PROTAC, influenced by the linker, may prevent it from efficiently crossing the cell membrane.[8][9]

    • Solution: Modify the linker to improve properties like solubility and cell permeability. For example, incorporating PEG units can enhance hydrophilicity.[6]

  • Unfavorable Ternary Complex Conformation: The linker might be orienting the target protein and E3 ligase in a way that is not productive for ubiquitination, even if a ternary complex forms.[9][10]

    • Solution: Directly assess ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1] This can provide insights into the stability and cooperativity of the complex.

Q4: I'm observing a "hook effect" with my PROTAC. Can linker design help mitigate this?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex.[9]

While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein to the PROTAC increases the affinity for the second protein.[9] This stabilizes the ternary complex over the binary ones and can reduce the hook effect.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to PROTAC linker length optimization.

Problem Possible Linker-Related Cause Recommended Action
No or low target degradation Incorrect linker length (too short or too long).[1][2]Synthesize and test a series of PROTACs with varying linker lengths.[1]
Poor physicochemical properties (e.g., low solubility, poor cell permeability).[1][6]Modify the linker composition to improve solubility and permeability (e.g., add PEG units).[6]
Unfavorable ternary complex conformation.[9][10]Use biophysical assays (SPR, ITC, FRET) to confirm and characterize ternary complex formation.[3]
"Hook effect" observed Suboptimal linker design leading to dominant binary complex formation at high concentrations.[7][9]Redesign the linker to enhance ternary complex cooperativity or introduce more rigidity.[9][10]
Off-target effects The linker allows for the formation of ternary complexes with unintended proteins.[9]Systematically vary the linker length and composition to improve selectivity.[9]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize findings from various studies.

Table 1: Optimal Linker Lengths for Specific Targets

Target ProteinE3 LigaseOptimal Linker Length (atoms)Reference
Estrogen Receptor α (ERα)VHL16[2]
p38αVHL15-17[2]

Note: This data is illustrative and the optimal linker for a new system must be determined empirically.

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11][12]

  • Cell Culture and Treatment: Seed cells at an appropriate density. Treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control.[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[11]

  • Detection and Quantification: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Perform densitometry analysis to quantify the band intensities and determine the percentage of protein degradation relative to the vehicle control.[11]

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of the interactions involved in ternary complex formation.[13]

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[12]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[12]

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[12]

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined.[1]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Target-PROTAC-E3 Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Degradation Proteasome->Degradation Leads to

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow start Start: Design PROTAC with Initial Linker synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis biophysical Biophysical Assays (SPR, ITC, FRET) Assess Ternary Complex Formation synthesis->biophysical cellular Cellular Degradation Assays (Western Blot) Measure DC50 and Dmax synthesis->cellular analysis Analyze Data: Identify Optimal Linker Length biophysical->analysis cellular->analysis troubleshoot Troubleshoot: No Degradation or Hook Effect? analysis->troubleshoot troubleshoot->synthesis Redesign Linker end End: Optimized PROTAC troubleshoot->end Optimal Linker Found Troubleshooting_Logic start Problem: Low/No Target Degradation q1 Does the PROTAC form a stable ternary complex? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the ternary complex conformation productive for ubiquitination? a1_yes->q2 sol1 Solution: Synthesize library with different linker lengths and compositions. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Does the PROTAC have good cell permeability? a2_yes->q3 sol2 Solution: Redesign linker to alter the geometry of the ternary complex. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate Degradation a3_yes->end sol3 Solution: Modify linker to improve physicochemical properties. a3_no->sol3 sol1->end sol2->end sol3->end

References

Technical Support Center: Troubleshooting the Hook Effect with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon observed in PROTAC experiments, with a special focus on PEGylated PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a typical sigmoidal curve.[1]

Q2: What causes the hook effect?

A2: The hook effect is primarily caused by the formation of non-productive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][3]

Q3: What are the consequences of the hook effect for my experiments?
Q4: How does PEGylation of a PROTAC potentially influence the hook effect?

A4: PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy in PROTAC design to improve physicochemical properties such as solubility and cell permeability.[6][] While direct comparative studies are limited, the influence of PEGylation on the hook effect can be inferred:

  • Improved Solubility and Permeability: PEG linkers can enhance the aqueous solubility and cell permeability of PROTACs.[6][8] This ensures that the PROTAC can reach its intracellular target effectively, leading to a more accurate dose-response relationship.

  • Linker Flexibility and Ternary Complex Stability: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex.[1][9] An optimally sized PEG linker can provide the necessary flexibility for the target protein and E3 ligase to come together in a favorable orientation, which can enhance the stability of the ternary complex and potentially mitigate the hook effect by favoring the ternary complex over binary complexes.[10] However, an excessively long or short linker can be detrimental.[1]

  • Reduced Non-specific Binding: The hydration shell created by a PEG linker can reduce non-specific binding to plasma proteins and other cellular components, ensuring that the effective concentration of the PROTAC available for ternary complex formation is maintained.[8]

Q5: At what concentration is the hook effect typically observed?

A5: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[11] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[2]

Troubleshooting Guides

Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
  • Likely Cause: You are observing the "hook effect."

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.

    • Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.

    • Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, AlphaLISA, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.

Problem 2: My PEGylated PROTAC shows weak or no degradation at any concentration.
  • Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).

    • Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.

    • Evaluate Cell Permeability: Although PEGylation is intended to improve permeability, issues can still arise. Consider performing a cell permeability assay if degradation is consistently low.[2]

Problem 3: I observe inconsistent degradation results between experiments.
  • Likely Cause: Variability in cell culture conditions or reagent preparation.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding density and confluency at the time of treatment.[2]

    • Ensure PROTAC Stability: Assess the stability of your PEGylated PROTAC in the cell culture medium over the duration of your experiment. Prepare fresh dilutions for each experiment.[2]

Data Presentation

Table 1: Hypothetical Dose-Response Data for a PEGylated vs. Non-PEGylated PROTAC Targeting Protein X

PROTAC Concentration (nM)% Target Protein Degradation (Non-PEGylated PROTAC)% Target Protein Degradation (PEGylated PROTAC)
0.11015
14055
108095 (Dmax)
10092 (Dmax)85
10005540
100002015

Table 2: Comparison of DC50 and Dmax for Hypothetical PEGylated and Non-PEGylated PROTACs

PROTACLinker TypeDC50 (nM)Dmax (%)Hook Effect Observation
PROTAC-AAlkyl2592Pronounced hook effect above 100 nM
PROTAC-BPEG895Milder hook effect observed above 500 nM

Mandatory Visualization

PROTAC_Mechanism cluster_0 Productive Degradation Pathway Target Protein Target Protein Ternary Complex Target-PROTAC-E3 (Ternary Complex) Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degraded Target Degraded Target Proteasomal Degradation->Degraded Target

Caption: PROTAC-mediated protein degradation pathway.

Hook_Effect_Mechanism cluster_1 High PROTAC Concentration High PROTAC Excess PROTAC Binary Complex 1 Target-PROTAC (Binary Complex) High PROTAC->Binary Complex 1 Binary Complex 2 E3-PROTAC (Binary Complex) High PROTAC->Binary Complex 2 Target Protein Target Protein Target Protein->Binary Complex 1 E3 Ligase E3 Ligase E3 Ligase->Binary Complex 2 No Degradation Inhibition of Ternary Complex Formation Binary Complex 1->No Degradation Binary Complex 2->No Degradation

Caption: Mechanism of the PROTAC hook effect.

Troubleshooting_Workflow Start Observe Hook Effect (Bell-shaped Curve) Step1 Confirm with Wide Dose-Response Start->Step1 Step2 Determine Optimal Concentration (Dmax) Step1->Step2 Step3 Assess Ternary Complex Formation (NanoBRET/AlphaLISA) Step2->Step3 Decision Correlation? Step3->Decision Outcome1 Hook Effect Confirmed Decision->Outcome1 Yes Outcome2 Investigate Other Factors (e.g., Permeability) Decision->Outcome2 No

Caption: Troubleshooting workflow for the hook effect.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[1]

Materials:

  • Cell Line expressing the target protein

  • PEGylated PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell Culture Medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PEGylated PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4]

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This protocol provides a general workflow for a live-cell NanoBRET™ assay to measure ternary complex formation.[12][13]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

  • HaloTag® NanoBRET™ 618 Ligand

  • PEGylated PROTAC

  • Nano-Glo® Luciferase Assay Reagent

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.

  • Cell Plating:

    • 24 hours post-transfection, resuspend cells in Opti-MEM™ and plate in a 96-well plate.

  • Ligand and PROTAC Addition:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the wells.

    • Add serial dilutions of the PEGylated PROTAC to the designated wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.

  • Substrate Addition and Measurement:

    • Add the Nano-Glo® Luciferase Assay Reagent to all wells.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.

Protocol 3: AlphaLISA Ternary Complex Formation Assay

This protocol describes a biochemical AlphaLISA assay to measure ternary complex formation.[11][14]

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., FLAG-tagged)

  • PEGylated PROTAC

  • AlphaLISA Assay Buffer

  • AlphaLISA Acceptor beads (e.g., anti-GST)

  • AlphaLISA Donor beads (e.g., anti-FLAG)

  • 384-well assay plate

  • Alpha-enabled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PEGylated PROTAC in assay buffer.

    • Prepare solutions of the tagged target protein and E3 ligase in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.

    • Incubate to allow for ternary complex formation.

  • Bead Addition:

    • Add AlphaLISA Acceptor beads and incubate.

    • Add AlphaLISA Donor beads and incubate in the dark.

  • Measurement:

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve indicates the hook effect.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol details the Co-IP procedure to confirm the formation of the ternary complex in cells.[2]

Materials:

  • Cells expressing the target protein and E3 ligase

  • PEGylated PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Ice-cold PBS

  • Non-denaturing Lysis Buffer

  • Antibody against the E3 ligase (for immunoprecipitation)

  • Control IgG

  • Protein A/G agarose (B213101) beads

  • Wash Buffer

  • Laemmli sample buffer

  • Antibodies for Western blot (anti-target protein, anti-E3 ligase)

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat with MG132 (10 µM) for 2 hours.

    • Treat with the PEGylated PROTAC (at a concentration expected to form the ternary complex) or DMSO for 4-6 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads and control IgG.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times with wash buffer.

    • Elute the proteins by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins. An increased signal for the target protein in the PROTAC-treated sample indicates ternary complex formation.

References

Technical Support Center: Amine-Reactive PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine-reactive PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of these reagents in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of amine-reactive PEG linkers, particularly NHS-ester PEGs?

A1: The most significant side reaction for N-hydroxysuccinimide (NHS)-ester PEG linkers is hydrolysis. In aqueous solutions, the NHS ester can react with water, which converts the active ester into an inactive carboxyl group, rendering the PEG linker unable to conjugate to the target amine. This hydrolysis reaction is a major competitor to the desired aminolysis (reaction with a primary amine) and its rate is highly dependent on the pH of the reaction buffer.[1]

Q2: How does pH influence the side reactions of NHS-ester PEG linkers?

A2: The pH of the reaction is a critical factor that affects the balance between the desired amination and the competing hydrolysis. While the reaction with primary amines is faster at a more alkaline pH (typically 7.2-8.5), the rate of hydrolysis also increases significantly at higher pH values.[1] Therefore, an optimal pH must be determined to maximize the yield of the desired conjugate while minimizing the hydrolysis of the PEG linker.

Q3: Can NHS-ester PEG linkers react with amino acids other than lysine?

A3: While NHS esters are highly reactive towards primary amines (the N-terminus and the ε-amino group of lysine), side reactions with other nucleophilic amino acid side chains can occur under certain conditions. Serine, threonine, and tyrosine residues have shown reactivity, particularly when they are located in favorable microenvironments within the protein structure.[2][3][4][5][6] The reactivity with these hydroxyl-containing amino acids is influenced by factors such as pH and the presence of neighboring amino acids.[2][4]

Q4: What type of buffer should be used for PEGylation reactions with NHS esters?

A4: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine (B1666218). These buffers will compete with the target molecule for reaction with the NHS ester, leading to a lower yield of the desired conjugate.[1] Recommended buffers include phosphate-buffered saline (PBS), borate, and carbonate/bicarbonate buffers.

Q5: How can the PEGylation reaction be stopped or "quenched"?

A5: The reaction can be effectively quenched by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine. This will consume any remaining unreacted NHS-ester activated PEG, preventing further reaction with the target molecule.[1]

Troubleshooting Guides

Problem 1: Low PEGylation Efficiency or Yield

Low yield of the desired PEGylated product is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Supporting Evidence/Citation
Hydrolysis of PEG Linker Optimize reaction pH (typically 7.2-8.5). Use freshly prepared PEG linker solutions. Minimize reaction time.[1]
Incompatible Buffer Use an amine-free buffer such as PBS, borate, or carbonate. If the protein is in a Tris or glycine buffer, perform a buffer exchange prior to PEGylation.[1]
Low Protein Concentration Increase the concentration of the target molecule if possible. Reactions in dilute solutions are less efficient.[1]
Poor Quality of PEG Reagent Use high-quality, well-characterized PEG reagents. Impurities or the presence of diol in monofunctional PEG can lead to side products and lower yields.[7]
Suboptimal Molar Ratio Empirically determine the optimal molar ratio of PEG linker to the target molecule through small-scale trial reactions.
Problem 2: Aggregation of the PEGylated Conjugate

Protein aggregation during or after PEGylation can be a significant challenge.

Potential Cause Recommended Solution Supporting Evidence/Citation
Intermolecular Cross-linking If using a bifunctional PEG linker, optimize the reaction conditions (e.g., lower the PEG:protein ratio, use a lower temperature) to favor intramolecular modification. Consider using a monofunctional PEG linker.[7]
High Protein Concentration While low concentration can reduce efficiency, very high concentrations can promote aggregation. Test a range of protein concentrations to find an optimal balance.[7]
Suboptimal Reaction Conditions Optimize pH, temperature, and buffer composition. Deviations from the protein's optimal stability conditions can expose hydrophobic regions and lead to aggregation.[7]
Use of Stabilizing Excipients Add stabilizing agents to the reaction buffer, such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (Polysorbate 20).[7]
Pre-existing Aggregates in Protein Sample Ensure the starting protein material is monomeric and free of aggregates by using techniques like size-exclusion chromatography (SEC) for purification before PEGylation.[8]
Problem 3: Loss of Biological Activity

A decrease in the biological activity of the PEGylated molecule is a potential concern.

Potential Cause Recommended Solution Supporting Evidence/Citation
PEGylation at or Near the Active Site Employ site-specific PEGylation strategies to attach the PEG chain away from the active site. This can be achieved by introducing a unique reactive handle (e.g., a cysteine residue) at a desired location.[9]
Steric Hindrance Use a PEG linker with a shorter chain length if steric hindrance is the primary cause of activity loss.
Conformational Changes Optimize the degree of PEGylation; a lower number of attached PEG chains may be less likely to induce significant conformational changes.
Protecting the Active Site During the conjugation reaction, the active site can be protected by a reversible inhibitor to prevent PEGylation in that region.[9]

Quantitative Data Summary

The following tables provide quantitative data on the stability of NHS-ester PEG linkers and their reactivity with different amino acid residues.

Table 1: Half-Life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.044 - 5 hours
8.025~210 minutes
8.525~180 minutes
8.6410 minutes
9.025~125 minutes

Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters

This table provides a qualitative comparison of the reactivity of NHS esters with different amino acid side chains.

Amino Acid Residue Functional Group Relative Reactivity Notes
Lysine Primary Amine (-NH₂)Very HighPrimary target for NHS-ester conjugation.
N-terminus Primary Amine (-NH₂)HighReactivity is pH-dependent due to differences in pKa compared to lysine.[10]
Serine Hydroxyl (-OH)Low to ModerateReactivity is generally much slower than with primary amines but can be significant under certain conditions.[2][4][6]
Threonine Hydroxyl (-OH)Low to ModerateSimilar to serine, reactivity is influenced by the local protein environment.[2][4][6]
Tyrosine Phenolic Hydroxyl (-OH)Low to ModerateCan react, especially at higher pH values.[2][4][6]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG Linker

This protocol provides a general guideline for the conjugation of an NHS-ester functionalized PEG to a protein. Optimization for each specific protein and PEG linker is recommended.

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, with a pH between 7.2 and 8.5.

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.

  • PEGylation Reaction:

    • Add the desired molar excess of the PEG linker stock solution to the protein solution while gently mixing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts (such as N-hydroxysuccinimide) from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and assess its purity and integrity using appropriate analytical techniques such as SDS-PAGE, SEC, and mass spectrometry.

Visualizations

competing_reactions PEG_NHS Amine-Reactive PEG (NHS-Ester) Conjugate Stable PEG-Protein Conjugate (Amide Bond) PEG_NHS->Conjugate Aminolysis (Desired Reaction) Inactive_PEG Inactive PEG (Carboxylic Acid) PEG_NHS->Inactive_PEG Hydrolysis (Side Reaction) Amine Primary Amine (e.g., Lysine) Amine->Conjugate Water Water (Hydrolysis) Water->Inactive_PEG

Competing reactions of an NHS-ester PEG linker.

troubleshooting_workflow start Low PEGylation Yield check_pH Is the reaction pH optimal (7.2-8.5)? start->check_pH check_buffer Is the buffer amine-free? check_pH->check_buffer Yes adjust_pH Adjust pH to optimal range check_pH->adjust_pH No check_reagent Is the PEG reagent fresh and of high quality? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_concentration Is the protein concentration adequate? check_reagent->check_concentration Yes new_reagent Use fresh, high-quality reagent check_reagent->new_reagent No optimize_ratio Have you optimized the PEG:protein molar ratio? check_concentration->optimize_ratio Yes increase_concentration Increase protein concentration check_concentration->increase_concentration No success Successful PEGylation optimize_ratio->success Yes run_trials Run small-scale trials to optimize ratio optimize_ratio->run_trials No adjust_pH->check_buffer buffer_exchange->check_reagent new_reagent->check_concentration increase_concentration->optimize_ratio run_trials->success experimental_workflow start Start prep_buffer Prepare Amine-Free Reaction Buffer (pH 7.2-8.5) start->prep_buffer prep_protein Prepare Protein Solution (1-10 mg/mL) prep_buffer->prep_protein buffer_exchange Buffer Exchange (if needed) prep_protein->buffer_exchange Protein in incompatible buffer prep_peg Prepare Fresh PEG Linker Stock Solution prep_protein->prep_peg Protein in compatible buffer buffer_exchange->prep_peg reaction Perform PEGylation Reaction (RT or 4°C) prep_peg->reaction quench Quench Reaction with Amine-Containing Buffer reaction->quench purify Purify Conjugate (SEC, Dialysis) quench->purify characterize Characterize Conjugate (SDS-PAGE, MS) purify->characterize end End characterize->end

References

Technical Support Center: Scaling Up PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation reaction scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning PEGylation processes from bench-scale to larger production volumes. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the scaling up of PEGylation reactions.

Q1: Why is my PEGylation yield low or the reaction incomplete?

An incomplete reaction can be due to several factors when scaling up. Key areas to investigate include reaction kinetics, reagent stability, and mixing efficiency.

  • Potential Causes & Solutions:

    • Suboptimal Molar Ratio: The optimal PEG-to-protein molar ratio at a small scale may not be directly transferable. At larger volumes, localized concentration differences can occur. Consider performing a new Design of Experiments (DoE) at the target scale to re-optimize the molar ratio.[1][2][3]

    • pH Shift: Maintaining a stable pH is critical for the reactivity of specific amino acid residues (e.g., lysine (B10760008) for N-terminal PEGylation).[1][4] At scale, buffer capacity might be exceeded. Ensure your buffering system is robust enough for the larger volume and monitor the pH throughout the reaction.

    • Reagent Instability: Activated PEG reagents can be sensitive to hydrolysis. The longer addition times and reaction durations typical of scaled-up processes can lead to reagent degradation before it can react with the protein. Use fresh, high-quality reagents and consider strategies like continuous feeding of the PEG reagent.

    • Inefficient Mixing: Poor mixing can lead to non-homogeneous reaction conditions, with areas of high and low reactant concentrations. This can result in both incomplete reactions and increased side products. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing at scale.[3]

    • Contaminants in Reducing Agent: For PEGylation chemistries involving a reducing agent, such as using PEG aldehyde, contaminants like cyanates in the sodium cyanoborohydride can inhibit the reaction.[5] Ensure the purity of your reducing agent.[5]

Q2: I'm observing significant protein aggregation during or after the PEGylation reaction. What can I do to prevent this?

Protein aggregation is a common challenge when scaling up, driven by increased protein concentrations and processing times.[6]

  • Potential Causes & Solutions:

    • High Protein Concentration: Increased proximity of protein molecules at higher concentrations promotes intermolecular interactions and aggregation.[6] It is crucial to identify the optimal protein concentration through small-scale screening experiments before scaling up.[6]

    • Intermolecular Cross-linking: The use of bifunctional PEG reagents can link multiple protein molecules together, leading to aggregation.[6] If monofunctional PEGylation is desired, ensure the purity of your monofunctional PEG reagent to minimize diol contamination.[4]

    • Suboptimal Reaction Conditions: Deviations from optimal pH, temperature, or buffer composition can destabilize the protein and expose hydrophobic regions, leading to aggregation.[6]

    • Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[6] Consider lowering the reaction temperature (e.g., to 4°C) to slow down the reaction rate.[6]

    • Use of Excipients: Certain excipients can help suppress aggregation. Consider adding stabilizers to your reaction mixture.

ExcipientTypical ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.[6]
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[6]
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[6]

Q3: How can I effectively purify my PEGylated protein from the reaction mixture at a larger scale?

Downstream processing and purification are often significant bottlenecks in scaling up PEGylation.[7][8][9] The presence of unreacted protein, excess PEG, and different PEGylated species (mono-, di-, multi-PEGylated) complicates purification.[1][7]

  • Purification Strategies:

    • Size Exclusion Chromatography (SEC): SEC is effective for separating species based on their hydrodynamic radius.[10][11] PEGylated proteins will appear larger than their non-PEGylated counterparts.[12][13] However, SEC may not be able to resolve positional isomers or different extents of PEGylation if the size difference is not significant.[10][11]

    • Ion Exchange Chromatography (IEX): PEGylation shields the surface charges of the protein, altering its interaction with IEX resins.[10] This allows for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species.[10] However, its effectiveness diminishes as the extent of PEGylation increases.[10]

    • Reversed-Phase Chromatography (RPC): RPC separates based on hydrophobicity.[10][11] It can be a powerful analytical tool but may be challenging to scale for preparative purification due to the use of organic solvents which can denature proteins.[10]

    • Aqueous Two-Phase Systems (ATPS): ATPS is a non-chromatographic technique that can be used for the separation of PEGylated proteins.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up a PEGylation reaction?

The most important factors to control during scale-up include protein concentration, PEG-to-protein ratio, reaction pH, temperature, reaction time, and mixing efficiency.[14]

Q2: How can I characterize my PEGylated protein to ensure consistency and quality at scale?

A combination of analytical techniques is necessary for comprehensive characterization.

Analytical TechniqueInformation Provided
SDS-PAGE Visual confirmation of PEGylation and assessment of high-molecular-weight aggregates.[6]
Size Exclusion Chromatography (SEC-MALS) Determination of molecular weight, degree of PEGylation, and quantification of aggregates.[10]
Ion Exchange Chromatography (IEX) Separation of different PEGylated species (mono-, di-, multi-PEGylated).[10]
Mass Spectrometry (MALDI-TOF, ESI-MS) Accurate molecular weight determination and identification of PEGylation sites.[15][16]
Dynamic Light Scattering (DLS) Detection and sizing of aggregates.[6]

Q3: What are the main challenges in the downstream processing of PEGylated proteins?

The primary challenges in downstream processing are the separation of the desired mono-PEGylated protein from unreacted protein, excess PEG, and multi-PEGylated byproducts.[7][8] The physicochemical similarities between these species make purification difficult and can lead to low yields.[1][10]

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimizing PEGylation Conditions

Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to maximize the yield of the desired PEGylated product and minimize aggregation before scaling up.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • 96-well plate or microcentrifuge tubes

  • Incubator/shaker capable of temperature control

Methodology:

  • Set up a screening matrix: Prepare a series of small-scale reactions (50-100 µL) in a 96-well plate or microcentrifuge tubes. Systematically vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[6]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[6]

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH.[6]

    • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).[6]

  • Reaction Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[6]

  • Analysis: Analyze the reaction mixtures to determine the extent of PEGylation and the presence of aggregates.

    • SDS-PAGE: To visualize the different PEGylated species and high-molecular-weight aggregates.

    • SEC-HPLC: To quantify the monomeric PEGylated protein and aggregates.

    • Turbidity Measurement: A quick assessment of aggregation can be done by measuring the absorbance at 340 nm.

Visualizations

PEGylation_Workflow General PEGylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution ReactionVessel Scaled-Up Reaction Vessel (Controlled T, pH, Mixing) Protein->ReactionVessel PEG Activated PEG Reagent PEG->ReactionVessel Buffer Reaction Buffer Buffer->ReactionVessel Purification Chromatography (e.g., IEX, SEC) ReactionVessel->Purification Analysis Characterization (SDS-PAGE, SEC-MALS, MS) Purification->Analysis FinalProduct Final PEGylated Product Analysis->FinalProduct

Caption: A generalized workflow for a scaled-up PEGylation process.

Troubleshooting_Logic Troubleshooting Low PEGylation Yield Start Low Yield CheckRatio Molar Ratio Optimized for Scale? Start->CheckRatio CheckpH pH Stable During Reaction? CheckRatio->CheckpH Yes ReoptimizeRatio Perform DoE at Scale CheckRatio->ReoptimizeRatio No CheckMixing Mixing Efficient? CheckpH->CheckMixing Yes ImproveBuffer Increase Buffer Capacity & Monitor pH CheckpH->ImproveBuffer No CheckReagent PEG Reagent Quality/Stability OK? CheckMixing->CheckReagent Yes ImproveMixing Optimize Impeller Design/ Speed (CFD) CheckMixing->ImproveMixing No UseFreshReagent Use Fresh PEG & Consider Fed-Batch CheckReagent->UseFreshReagent No

Caption: A decision tree for troubleshooting low PEGylation yields.

References

Technical Support Center: Stability of t-Butyl Ester Groups During Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of the t-butyl (t-Bu) ester protecting group during common bioconjugation reactions. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of a t-butyl ester?

A t-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under a range of conditions. It is generally stable to basic and nucleophilic conditions but is labile to acidic conditions.[1] The cleavage of the t-butyl ester proceeds through a mechanism involving the formation of a stable tertiary carbocation, which makes it susceptible to acid-catalyzed hydrolysis.[2]

Q2: At what pH range should I be concerned about the stability of my t-butyl ester?

You should be cautious when working at acidic pH. While generally stable at neutral to moderately basic pH (pH 7-9), the rate of hydrolysis increases significantly under acidic conditions (pH < 4).[2] Even mildly acidic conditions can lead to premature cleavage over extended periods.

Q3: Will standard EDC/NHS coupling conditions affect my t-butyl ester?

EDC/NHS coupling is a two-step process with distinct pH optima. The initial activation of the carboxylic acid with EDC and NHS is typically performed in an acidic buffer, such as MES, at a pH of 4.5-6.0. The subsequent coupling to a primary amine is carried out at a pH of 7.2-8.5.[3] While the t-butyl ester is expected to be largely stable during the coupling phase at pH 7.2-8.5, there is a potential risk of cleavage during the activation step at a lower pH, especially with longer reaction times.

Q4: Is the t-butyl ester group compatible with click chemistry?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common type of click chemistry, is generally performed under conditions that are compatible with t-butyl esters. The reaction is often carried out in a variety of solvents, including aqueous buffers, and is considered to be pH-insensitive in the range of 4 to 12.[4] Therefore, significant cleavage of the t-butyl ester is not expected under standard click chemistry conditions.

Q5: What about the stability of t-butyl esters during maleimide-thiol conjugation?

Maleimide-thiol conjugation is typically performed at a near-neutral pH of 7.0-7.5.[5] Under these conditions, the t-butyl ester group is expected to be stable. However, if the protocol involves a reduction step to free up a thiol (e.g., using TCEP or DTT), it is important to ensure that the reducing agent and buffer conditions do not inadvertently lead to a drop in pH that could promote ester cleavage. TCEP itself is not expected to directly cleave the ester.

Troubleshooting Guide

Issue: Low conjugation yield when using a t-butyl ester-containing molecule.

If you are experiencing lower than expected yields in your conjugation reaction, premature cleavage of the t-butyl ester could be a contributing factor. Here are some troubleshooting steps:

  • Verify the pH of all buffers: Ensure that the pH of your buffers is accurate and stable throughout the reaction. A lower-than-intended pH can accelerate the hydrolysis of the t-butyl ester.

  • Minimize reaction times, especially under acidic conditions: For EDC/NHS couplings, try to keep the activation step (at acidic pH) as short as is reasonably possible to achieve efficient activation before proceeding to the coupling step at a higher pH.

  • Analyze for cleavage byproducts: Use techniques like LC-MS to analyze your reaction mixture for the presence of the deprotected carboxylic acid. This will provide direct evidence of t-butyl ester cleavage.

  • Run a stability control experiment: Before performing the full conjugation, incubate your t-butyl ester-containing molecule under the planned reaction conditions (buffer, pH, temperature, and time) without the other conjugation partner. Analyze the sample afterward to quantify the extent of cleavage.

Quantitative Data Summary

The following tables provide an illustrative summary of the expected stability of a typical aliphatic t-butyl ester under various conditions. Please note that these are generalized values and the actual stability of your molecule may vary depending on its specific structure and the reaction conditions. It is highly recommended to perform a stability study for your specific compound (see Experimental Protocol section).

Table 1: Illustrative Stability of a t-Butyl Ester at Different pH Values

pHTemperature (°C)Incubation Time (hours)Estimated Cleavage (%)
4.02545 - 15%
5.02541 - 5%
6.0254< 1%
7.42524< 1%
8.52524< 1%

Table 2: Illustrative Stability of a t-Butyl Ester in Common Conjugation Buffers

Conjugation MethodBufferpHTemperature (°C)Time (hours)Estimated Cleavage (%)
EDC/NHS Activation0.1 M MES6.0251< 1%
EDC/NHS Coupling0.1 M Phosphate (B84403)7.4254< 1%
Maleimide-Thiol0.1 M Phosphate7.2254< 1%
Click Chemistry (CuAAC)PBS7.4252< 1%

Experimental Protocols

Protocol 1: Assessing the Stability of a t-Butyl Ester Under Simulated Conjugation Conditions

This protocol provides a general method to evaluate the stability of your t-butyl ester-containing molecule under your specific experimental conditions.

Materials:

  • Your t-butyl ester-containing compound

  • Conjugation buffer(s) of interest (e.g., MES, phosphate buffer)

  • pH meter

  • Analytical balance

  • HPLC or LC-MS system

  • Mobile phases for HPLC/LC-MS

  • Standard laboratory glassware

Procedure:

  • Prepare a stock solution of your t-butyl ester-containing compound in a suitable organic solvent (e.g., DMSO, DMF) at a known concentration (e.g., 10 mg/mL).

  • Prepare your conjugation buffer(s) at the desired pH and temperature.

  • Initiate the stability study: Add a small volume of your stock solution to the conjugation buffer to achieve a final concentration suitable for analysis (e.g., 0.1 mg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.

  • Incubate the sample under the desired reaction conditions (temperature and time). It is recommended to take time points (e.g., 0, 1, 2, 4, and 24 hours) to monitor the progress of any potential cleavage.

  • Quench the reaction at each time point by adding a suitable quenching agent or by freezing the sample at -80°C.

  • Analyze the samples by HPLC or LC-MS.

    • Develop a method that can separate your intact t-butyl ester-containing compound from the potential deprotected carboxylic acid byproduct.

    • Quantify the peak areas of both species to determine the percentage of cleavage at each time point.

Protocol 2: Monitoring t-Butyl Ester Deprotection by ¹H NMR Spectroscopy

This protocol can be used to monitor the deprotection of a t-butyl ester in real-time or at discrete time points.

Materials:

  • Your t-butyl ester-containing compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O) adjusted to the desired pD (note: pD = pH reading + 0.4)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Dissolve a known amount of your t-butyl ester-containing compound in the deuterated buffer directly in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0). The t-butyl group will typically appear as a sharp singlet at approximately 1.4-1.5 ppm.

  • Incubate the NMR tube at the desired temperature.

  • Acquire subsequent ¹H NMR spectra at various time intervals.

  • Monitor the decrease in the integral of the t-butyl singlet and the appearance of a new signal corresponding to the deprotected product. The disappearance of the t-butyl signal is a direct indication of cleavage.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (t-Bu Ester Compound) start_incubation Initiate Incubation (Compound in Buffer) prep_stock->start_incubation prep_buffer Prepare Conjugation Buffer (Desired pH and Temperature) prep_buffer->start_incubation time_points Take Time Points (e.g., 0, 1, 2, 4, 24h) start_incubation->time_points quench Quench Reaction time_points->quench analysis Analyze by HPLC/LC-MS quench->analysis quantify Quantify Cleavage (% Intact vs. Deprotected) analysis->quantify

Figure 1. Experimental workflow for assessing t-butyl ester stability.

troubleshooting_logic cluster_check Initial Checks cluster_analysis Direct Analysis cluster_solution Potential Solutions start Low Conjugation Yield? check_ph Verify Buffer pH start->check_ph check_time Review Reaction Time start->check_time lcms_analysis Analyze for Cleavage by LC-MS check_ph->lcms_analysis check_time->lcms_analysis stability_control Run Stability Control Experiment lcms_analysis->stability_control Cleavage Detected orthogonal_group Consider Alternative Protecting Group lcms_analysis->orthogonal_group Significant Cleavage adjust_ph Adjust pH / Use Alternative Buffer stability_control->adjust_ph shorten_time Shorten Acidic Incubation stability_control->shorten_time stability_control->orthogonal_group

Figure 2. Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Enhancing Cellular Permeability of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the cellular permeability of PEGylated compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and offers potential solutions and alternative strategies.

Problem Potential Cause Suggested Solution / Strategy Experimental Protocol
Low cellular uptake of my PEGylated compound. The PEG layer creates a hydrophilic shield, sterically hindering interaction with the cell membrane. This is often referred to as the "PEG dilemma".[1]1. Conjugate a Cell-Penetrating Peptide (CPP): CPPs are short peptides that can traverse cellular membranes and can be attached to your PEGylated compound to facilitate uptake.[2][3] 2. Optimize PEG Chain Length and Density: Shorter PEG chains or lower grafting densities can sometimes reduce the shielding effect without significantly compromising other benefits of PEGylation.[4][5] However, some studies show that longer PEG chains can lead to lower uptake.[4] 3. Introduce a Targeting Ligand: If your target cells overexpress a specific receptor, conjugating the corresponding ligand to the distal end of the PEG chain can promote receptor-mediated endocytosis.[6]See Experimental Protocol 1: CPP Conjugation and Uptake Assay
My PEGylated compound is taken up by cells but shows no biological effect. The compound is likely trapped in endosomes and subsequently degraded in lysosomes, preventing it from reaching its intracellular target.[7][8] This is a major barrier for many nanocarriers.[7]1. Incorporate an Endosome-Disrupting Agent: Use pH-sensitive lipids or polymers that change conformation in the acidic environment of the endosome, leading to membrane destabilization and release of the compound into the cytoplasm. The "proton sponge effect" is a common mechanism.[9][10] 2. Utilize Fusogenic Peptides: Peptides like GALA or KALA can be co-administered or conjugated to induce endosomal membrane fusion and release.See Experimental Protocol 2: Endosomal Escape Assay
High cytotoxicity observed with my permeability-enhancing formulation. Cationic lipids or peptides used to enhance uptake or endosomal escape can be toxic to cells by disrupting the plasma membrane.[11]1. Optimize the concentration of the enhancing agent: Titrate the concentration to find a balance between efficacy and toxicity. 2. Incorporate a branched PEG unit: This can minimize the nonspecific toxicity of cationic CPPs while preserving their function.[11] 3. Use biodegradable or pH-sensitive linkers: Design your delivery system so that the cationic component is shielded in the extracellular environment and only becomes active in the endosome.See Experimental Protocol 3: Cytotoxicity Assay
Difficulty in quantifying the intracellular concentration of the PEGylated compound. The PEG chain can interfere with standard detection methods, such as antibody-based assays, by masking epitopes.[12]1. Use a fluorescently labeled PEG: This allows for direct quantification of uptake via fluorescence microscopy or flow cytometry. 2. Develop an anti-PEG ELISA: This assay specifically targets the PEG component for quantification.[12] 3. Utilize radiolabeling: Incorporating a radioactive isotope allows for sensitive and accurate quantification.See Experimental Protocol 4: Cellular Uptake Quantification

Frequently Asked Questions (FAQs)

Q1: What are Cell-Penetrating Peptides (CPPs) and how do they work?

A1: Cell-penetrating peptides are short peptides (typically 5-30 amino acids) that can facilitate the cellular uptake of various molecular cargo, including PEGylated compounds.[2][13] They can be covalently attached to the PEG chain or the cargo itself. The exact mechanism of uptake can vary depending on the CPP, but it often involves direct translocation across the membrane or endocytosis.

Q2: What is the "proton sponge effect" and how does it promote endosomal escape?

A2: The "proton sponge effect" is a mechanism used to facilitate the escape of therapeutics from endosomes.[9] Polymers with high buffering capacity, such as those containing protonatable amine groups, are incorporated into the delivery system. As the endosome acidifies, these polymers become protonated, leading to an influx of chloride ions and water. The resulting osmotic pressure causes the endosome to swell and eventually rupture, releasing the contents into the cytoplasm.

Q3: How does the molecular weight and density of PEG affect cellular uptake?

A3: The molecular weight and grafting density of PEG on a compound's surface are critical parameters that influence its interaction with cells.[14]

  • High molecular weight and high-density PEG creates a dense "brush" conformation that effectively shields the compound from opsonization and uptake by the reticuloendothelial system, prolonging circulation time.[14] However, this dense layer can also significantly inhibit uptake by target cells.[5]

  • Low molecular weight and low-density PEG may result in a "mushroom" conformation, providing less steric hindrance and potentially allowing for greater cellular interaction.[14] However, this may also lead to faster clearance from circulation.

The optimal PEG configuration depends on the specific application and requires empirical testing.

Q4: Can PEGylation itself enhance permeability in some cases?

A4: While generally known to hinder cellular uptake, some studies have shown that PEGylation of certain molecules, like chitosan (B1678972), can actually enhance their ability to modulate tight junctions and increase the permeability of macromolecules across cell monolayers, while also reducing cytotoxicity.[15]

Q5: What are some in vitro models to study the permeability of PEGylated compounds?

A5: The Caco-2 cell monolayer is a widely used in vitro model to assess the intestinal permeability of compounds.[12][16] These cells form tight junctions and differentiate to resemble the epithelial barrier of the small intestine. Other models include MDCK cell monolayers. For assessing endosomal escape, co-localization studies using fluorescently labeled compounds and endosomal/lysosomal markers are common.

Data Presentation

Table 1: Effect of PEG Chain Length on Cellular Uptake of Gold Nanoparticles (GNPs) in Macrophages

GNP SizePEG Molecular Weight (kDa)Cellular Uptake Relative to Non-PEGylatedReference
4 nm1Significantly Reduced[4]
4 nm2Significantly Reduced[4]
4 nm5Significantly Reduced[4]
10 nm1Higher than non-PEGylated[4]
10 nm2Higher than non-PEGylated[4]
10 nm5Lowest uptake[4]

Note: This table summarizes qualitative findings from a study on gold nanoparticles. The effect of PEGylation can be highly dependent on the nanoparticle core material, size, and cell type.

Table 2: Comparison of Endosomal Escape Efficiency

Nanoparticle FormulationPearson's Correlation Coefficient (PCC) with EndosomesInterpretationReference
PEGylated nanoparticles~0.75High colocalization, poor endosomal escape[17]
OmpA-PEGylated nanoparticles~0.45Significantly reduced colocalization, improved endosomal escape[17]

Note: A lower PCC value indicates less colocalization with endosomes and therefore more efficient endosomal escape.

Experimental Protocols

Experimental Protocol 1: CPP Conjugation and Uptake Assay

Objective: To evaluate the effect of CPP conjugation on the cellular uptake of a PEGylated compound.

Methodology:

  • Synthesis: Conjugate a CPP (e.g., TAT, penetratin) to the distal end of the PEG chain of your compound. A fluorescently labeled version of the compound should also be synthesized for detection.

  • Cell Culture: Plate target cells in a suitable format (e.g., 96-well plate for quantification, chamber slides for microscopy).

  • Treatment: Incubate the cells with the fluorescently labeled PEGylated compound and the CPP-PEGylated compound at various concentrations for a defined period (e.g., 2-4 hours).

  • Quantification (Flow Cytometry):

    • Wash the cells to remove non-internalized compound.

    • Trypsinize and resuspend the cells.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Visualization (Confocal Microscopy):

    • Wash the cells and fix them.

    • Stain the cell nuclei (e.g., with DAPI) and membranes (e.g., with WGA).

    • Image the cells using a confocal microscope to visualize the intracellular localization of the compound.

Experimental Protocol 2: Endosomal Escape Assay

Objective: To determine if the PEGylated compound is escaping the endosomal pathway.

Methodology:

  • Reagents:

    • Fluorescently labeled PEGylated compound (e.g., red fluorescence).

    • An endo-lysosomal marker (e.g., LysoTracker Green).

    • A nuclear stain (e.g., Hoechst 33342).

  • Cell Culture and Treatment: Plate cells on glass-bottom dishes and treat with the fluorescently labeled compound for various time points (e.g., 2, 4, 8 hours).

  • Staining: In the final 30-60 minutes of incubation, add the endo-lysosomal marker and the nuclear stain to the media.

  • Imaging: Wash the cells with fresh media and immediately image them using a live-cell confocal microscope.

  • Analysis:

    • Observe the co-localization of the compound's fluorescence with the endo-lysosomal marker. Yellow puncta in the merged image indicate entrapment.

    • A diffuse red fluorescence in the cytoplasm indicates successful endosomal escape.

    • Quantify the degree of co-localization using image analysis software to calculate a Pearson's Correlation Coefficient (PCC).[17]

Experimental Protocol 3: Cytotoxicity Assay

Objective: To assess the toxicity of the permeability-enhancing formulation.

Methodology:

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the PEGylated compound, the permeability-enhancing agent alone, and the combined formulation for 24-72 hours.

  • Assay: Perform a cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

  • Analysis: Measure the absorbance or fluorescence and calculate the cell viability as a percentage of the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each condition.

Experimental Protocol 4: Cellular Uptake Quantification

Objective: To accurately quantify the amount of PEGylated compound taken up by cells.

Methodology:

  • Sample Preparation:

    • Treat a known number of cells with the PEGylated compound for a specific duration.

    • Wash the cells extensively to remove any non-internalized compound.

    • Lyse the cells to release the intracellular contents.

  • Quantification Methods:

    • For fluorescently labeled compounds: Measure the fluorescence of the cell lysate and compare it to a standard curve of the compound to determine the concentration.

    • For compounds amenable to LC-MS/MS: Extract the compound from the lysate and quantify it using liquid chromatography-tandem mass spectrometry.

    • For radiolabeled compounds: Measure the radioactivity of the cell lysate using a scintillation counter.

  • Data Normalization: Normalize the quantified amount of the compound to the total protein content of the cell lysate (determined by a BCA or Bradford assay) or to the cell number.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis synthesis Synthesize Fluorescently-labeled PEGylated Compound treatment Incubate Cells with PEGylated Compound synthesis->treatment cell_culture Culture Target Cells cell_culture->treatment wash Wash to Remove Extracellular Compound treatment->wash quantification Quantify Uptake (e.g., Flow Cytometry) wash->quantification visualization Visualize Localization (Confocal Microscopy) wash->visualization

Caption: Workflow for assessing cellular uptake of PEGylated compounds.

endosomal_escape_mechanism cluster_uptake Cellular Uptake cluster_escape Endosomal Escape Strategies cluster_outcome Outcome endocytosis 1. Endocytosis endosome 2. Entrapment in Endosome endocytosis->endosome proton_sponge Proton Sponge Effect (Osmotic Swelling) endosome->proton_sponge pH drop membrane_disruption Membrane Destabilization (e.g., Fusogenic Peptides) endosome->membrane_disruption pH drop degradation Lysosomal Degradation endosome->degradation release 3. Cytosolic Release proton_sponge->release membrane_disruption->release extracellular PEGylated Compound (Extracellular) extracellular->endocytosis

Caption: Mechanisms of endosomal escape for PEGylated compounds.

References

Validation & Comparative

The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of Amino-PEG16-t-butyl Ester and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of overall efficacy, safety, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered substantial attention for their ability to impart favorable physicochemical properties. The length of the PEG chain is a particularly crucial parameter that can be fine-tuned to optimize a bioconjugate's performance. This guide provides a detailed comparison of Amino-PEG16-t-butyl ester with other PEG linker lengths, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Impact of PEG Linker Length on Bioconjugate Properties

The length of a PEG linker, a hydrophilic and flexible spacer, significantly influences several key attributes of a bioconjugate. These include solubility, stability, pharmacokinetics (PK), and in vivo efficacy. For instance, incorporating hydrophilic PEG linkers can mitigate aggregation issues associated with hydrophobic drug payloads, thereby allowing for higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.

Longer PEG linkers are generally associated with enhanced pharmacokinetic properties, leading to a longer circulation half-life and reduced clearance rates.[1][2] This is attributed to the increased hydrodynamic radius of the bioconjugate, which minimizes renal clearance.[2] However, there exists a trade-off, as excessively long linkers might sometimes lead to reduced in vitro potency or hinder the interaction between the payload and its intracellular target. The optimal PEG linker length is therefore highly dependent on the specific characteristics of the antibody, payload, and the biological target.

Quantitative Comparison of Different PEG Linker Lengths

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics of bioconjugates. While direct experimental data for an this compound was not prominently available in the reviewed literature, its performance can be extrapolated from the trends observed with varying PEG chain lengths. Given its intermediate length, a PEG16 linker is expected to offer a balance between the properties of shorter (e.g., PEG8, PEG12) and longer (e.g., PEG24) linkers.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [1]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG16 (extrapolated) ~2.5 ~0.29
PEG24~2.50.29

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Based Drug Conjugates

PEG LinkerIC50 (nM)Fold Reduction in Cytotoxicity vs. No PEG
No PEG~101
4 kDa PEG~454.5
This compound (extrapolated) ~20-30 ~2-3
10 kDa PEG~22022

Data adapted from a study on affibody-MMAE conjugates. The extrapolated data for PEG16 is a hypothetical estimation based on the trend that longer PEG chains can sometimes reduce in vitro cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates with different PEG linker lengths. Below are representative protocols for key experiments.

Synthesis and Characterization of PEGylated Bioconjugates

Objective: To synthesize and purify bioconjugates with varying PEG linker lengths and characterize their properties.

Materials:

  • Antibody or other targeting protein

  • Amino-PEG-t-butyl ester linkers of varying lengths (e.g., PEG4, PEG8, PEG12, PEG16, PEG24)

  • Payload with a reactive functional group (e.g., a carboxylic acid for reaction with the linker's amino group)

  • Coupling reagents (e.g., HATU, HOBt)

  • Deprotection reagent for the t-butyl ester (e.g., trifluoroacetic acid)

  • Purification columns (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))

  • Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)

Protocol:

  • Linker-Payload Conjugation: a. Dissolve the payload in a suitable organic solvent. b. Add the Amino-PEG-t-butyl ester linker and coupling reagents. c. Stir the reaction at room temperature for a specified time. d. Monitor the reaction progress by LC-MS. e. Purify the linker-payload conjugate using flash chromatography.

  • Deprotection of the t-butyl ester: a. Dissolve the purified linker-payload conjugate in a solution containing trifluoroacetic acid. b. Stir at room temperature until deprotection is complete (monitored by LC-MS). c. Remove the solvent under reduced pressure to obtain the activated linker-payload.

  • Conjugation to the Antibody: a. Prepare the antibody in a suitable buffer (e.g., PBS). b. Add the activated linker-payload to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). c. Incubate the reaction mixture under controlled conditions (e.g., temperature, pH).

  • Purification of the Bioconjugate: a. Purify the resulting bioconjugate using SEC to remove unconjugated payload and linker. b. Further purification by HIC may be necessary to separate species with different DARs.

  • Characterization: a. Determine the DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. b. Confirm the molecular weight and purity of the bioconjugate using mass spectrometry and SEC.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the bioconjugates with different PEG linker lengths against a target cancer cell line.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • Bioconjugates with varying PEG linker lengths

  • Control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: a. Seed the target cells in 96-well plates at a predetermined density. b. Incubate the plates overnight to allow for cell attachment.

  • Bioconjugate Treatment: a. Prepare serial dilutions of the bioconjugates and the control antibody in cell culture medium. b. Remove the existing medium from the wells and add the diluted bioconjugates. c. Include untreated wells as a negative control.

  • Incubation: a. Incubate the plates for a specific period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: a. After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the bioconjugate concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

Pharmacokinetic (PK) Study in Animal Models

Objective: To evaluate the in vivo clearance and half-life of bioconjugates with different PEG linker lengths.

Materials:

  • Animal model (e.g., mice or rats)

  • Bioconjugates with varying PEG linker lengths

  • Dosing and blood collection equipment

  • Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA)

Protocol:

  • Dosing: a. Administer a single intravenous (IV) dose of each bioconjugate to a group of animals.

  • Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).[1]

  • Plasma Preparation: a. Process the blood samples to obtain plasma.

  • Quantification: a. Measure the concentration of the bioconjugate in the plasma samples using a validated ELISA method.

  • Data Analysis: a. Plot the plasma concentration of the bioconjugate versus time. b. Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) using pharmacokinetic modeling software.

Visualizing the Mechanisms of Action

To better understand the biological processes in which these PEGylated bioconjugates operate, the following diagrams illustrate the key signaling pathways and experimental workflows.

ADC_Internalization_Pathway ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytoplasm Cytoplasm Lysosome->Cytoplasm 4. Payload Release Target Intracellular Target (e.g., DNA) Cytoplasm->Target 5. Target Engagement Nucleus Nucleus Target->Nucleus 6. Cell Death (Apoptosis)

Caption: Workflow of Antibody-Drug Conjugate (ADC) internalization and payload release.

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

The selection of an appropriate PEG linker length is a critical step in the design of effective bioconjugates. While shorter PEG linkers may be suitable for certain applications, longer linkers generally enhance the pharmacokinetic properties of the molecule, leading to improved in vivo performance. An this compound, with its intermediate length, is poised to offer a favorable balance of properties, including good solubility, stability, and a potentially optimized pharmacokinetic profile. However, the ideal linker length is context-dependent and must be determined empirically for each specific bioconjugate. The experimental protocols and conceptual frameworks provided in this guide offer a systematic approach to this optimization process, enabling the rational design of next-generation targeted therapeutics.

References

The Influence of PEGylation on Conjugate Bioactivity: A Comparative Analysis of Amino-PEG16-t-butyl Ester and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical step in the design of bioconjugates, significantly impacting the therapeutic's efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to enhance the solubility, stability, and in vivo half-life of bioconjugates. This guide provides a comparative analysis of the biological activity of conjugates featuring an Amino-PEG16-t-butyl ester linker against alternatives with varying PEG chain lengths, supported by experimental data from preclinical studies.

The length of the PEG chain in a linker can profoundly influence the conjugate's properties. While shorter PEG linkers may contribute to the stability of an antibody-drug conjugate (ADC), longer linkers generally improve pharmacokinetic profiles and in vivo efficacy, particularly when dealing with hydrophobic payloads.[1] However, this can sometimes be accompanied by a decrease in in vitro potency.[1][2] The optimal PEG linker length is often specific to the antibody, the payload, and the target, necessitating empirical evaluation.[1]

Comparative Analysis of PEG Linker Length on Conjugate Performance

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. While direct experimental data for a PEG16 linker is limited in the reviewed literature, the provided data for PEG8, PEG12, and PEG24 linkers allow for an informed estimation of its likely performance characteristics.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/day/kg) in RatsGeneral Trend
No PEG~15High Clearance
PEG2~10Moderate Clearance
PEG4~7Reduced Clearance
PEG8~5Low Clearance
PEG12~5Low Clearance
PEG16 (Inferred) ~5 Low Clearance
PEG24~5Low Clearance

Data adapted from studies on anti-CD30 and anti-CD19 ADCs.[2] The data suggests that a plateau in clearance reduction is reached around a PEG8 linker length.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs

PEG Linker LengthTypical IC50 Range (nM)General Trend
No PEGVariable, can be highly potentPotency highly dependent on payload solubility
Short Chain (PEG2-PEG8)Generally maintains high potencyFavorable for in vitro activity
Mid-Chain (PEG12-PEG16) May see a slight decrease in potency Balancing solubility and potency
Long Chain (PEG24 and longer)Can lead to a reduction in potencyMay hinder cell penetration or payload release

This table represents generalized findings. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used. Some studies have shown no significant effect of PEG length on potency, while others have reported a decrease in cytotoxicity with longer PEG chains.[2][3]

Mechanism of Action of Antibody-Drug Conjugates

The biological activity of an ADC is a multi-step process that begins with the specific recognition of a target antigen on the surface of a cancer cell and culminates in the cytotoxic payload inducing cell death.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization 2. Receptor-Mediated Endocytosis Antigen->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Linker Cleavage & Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target Bystander_Effect Bystander Killing (Neighboring Cells) Payload->Bystander_Effect Apoptosis 4. Apoptosis Target->Apoptosis

Figure 1. General mechanism of action of an antibody-drug conjugate (ADC).

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of ADC candidates. Below are representative protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines the measurement of cell viability based on the metabolic activity of living cells.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate Start->Cell_Seeding ADC_Treatment 2. Treat cells with serial dilutions of ADC Cell_Seeding->ADC_Treatment Incubation 3. Incubate for 72-96 hours ADC_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Incubation 5. Incubate for 2-4 hours to allow formazan (B1609692) formation MTT_Addition->Formazan_Incubation Solubilization 6. Solubilize formazan crystals with DMSO Formazan_Incubation->Solubilization Absorbance_Measurement 7. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for an MTT-based in vitro cytotoxicity assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Antibody-Drug Conjugate (ADC) stock solution

  • Control articles (unconjugated antibody, free cytotoxic payload)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Sterile, flat-bottom 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles in cell culture medium. Add the diluted solutions to the respective wells.[6]

  • Incubation: Incubate the plate for a period of 72-96 hours.[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[5]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).

Cellular Uptake Assay (Flow Cytometry-based)

This protocol describes a method to quantify the internalization of fluorescently labeled ADCs into target cells.

Materials:

  • Target cancer cell line

  • Fluorescently labeled ADC

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Fixation buffer (e.g., 2% paraformaldehyde in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension.

  • Blocking: To prevent non-specific binding, incubate the cells in a blocking buffer.[7]

  • ADC Incubation: Incubate the cells with the fluorescently labeled ADC at a specified concentration and for various time points.

  • Washing: Wash the cells multiple times with cold PBS to remove unbound ADC.[8]

  • Fixation: Fix the cells with a fixation buffer.[9]

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells, which corresponds to the amount of internalized ADC.[7]

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) to compare the uptake of different ADC constructs.

Conclusion

The length of the PEG linker is a critical design parameter for bioconjugates, with a significant impact on their pharmacokinetic and pharmacodynamic properties. While longer PEG chains, such as that in an this compound conjugate, are generally associated with improved in vivo characteristics like reduced clearance, they may present a trade-off with in vitro potency. The provided data and protocols offer a framework for the systematic evaluation of different PEG linker lengths to identify the optimal construct for a specific therapeutic application. The final choice of linker will depend on a careful balance of these factors to achieve the desired therapeutic index.

References

PEGylation: A Comparative Guide to Enhancing Peptide Stability In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of therapeutic peptides is paramount. Native peptides often suffer from rapid degradation in biological systems, limiting their therapeutic efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide, has emerged as a leading strategy to overcome this limitation. This guide provides an objective comparison of the in vitro and in vivo stability of PEGylated peptides against their non-PEGylated counterparts, supported by experimental data and detailed methodologies.

Enhanced In Vivo Stability and Pharmacokinetics of PEGylated Peptides

PEGylation significantly improves the pharmacokinetic profile of peptides by increasing their hydrodynamic size. This increased size reduces renal clearance and shields the peptide from proteolytic enzymes, leading to a prolonged circulation half-life.[1][2][3]

The molecular weight and structure of the attached PEG molecule are critical parameters that influence the extent of this stability enhancement. As the molecular weight of PEG increases, the in vivo half-life of the conjugated peptide generally increases.[1][] For example, the half-life of PEG itself increases from 18 minutes at a molecular weight of 6 kDa to 16.5 hours at 50 kDa.[] This trend is mirrored in PEGylated peptides, where higher molecular weight PEGs lead to slower clearance from the body.[1][5]

Branched PEG structures have been shown to offer even greater stability compared to linear PEGs of the same molecular weight.[6][7] This is attributed to the "umbrella-like" structure of branched PEGs, which provides a more effective shield against proteolytic enzymes and reduces immunogenicity.[7]

Table 1: In Vivo Half-Life Comparison of Non-PEGylated and PEGylated Peptides

Peptide/ProteinModificationMolecular Weight of PEGIn Vivo Half-Life (t½)Fold Increase in Half-LifeReference
TNF-αUnmodified-0.047 h-[1]
TNF-αPEGylatedNot Specified2.25 h~48[1]
rhTIMP-1Unmodified-1.1 h-[2]
rhTIMP-1PEGylated20 kDa28 h~25[2]
Lymphoma-binding peptidePEGylated40 kDa5.4 h-[1][5]
Lymphoma-binding peptidePEGylated150 kDa17.7 h-[1][5]
Interferon-αPEGylated (linear)12 kDa27-37 h-[8]
Interferon-αPEGylated (branched)40 kDaSignificantly longer than linear-[8]

Superior In Vitro Stability of PEGylated Peptides

The protective shield provided by PEGylation also translates to enhanced stability in in vitro assays that simulate biological conditions. PEGylated peptides consistently demonstrate greater resistance to enzymatic degradation and thermal stress compared to their unmodified counterparts.

Studies have shown that PEGylation can significantly slow the degradation of peptides when incubated in plasma or in the presence of specific proteases like trypsin.[9] The degree of protection is often dependent on the size and structure of the PEG, as well as the site of attachment.[10] For instance, in a study on A20FMDV2 peptide analogues, PEGylation resulted in over 30% of the peptide remaining intact after 48 hours in rat serum, whereas the native peptide was almost completely degraded within 24 hours.[9]

Table 2: In Vitro Stability Comparison of Non-PEGylated and PEGylated Peptides

Peptide/ProteinAssay Condition% Remaining (Non-PEGylated)% Remaining (PEGylated)Time PointReference
A20FMDV2Rat Serum~0%>30% (with PEG8)48 h[9]
SAC-TRAILTrypsin DigestionObvious degradationStable2 h[11]
T4 LysozymeThermal DenaturationTm = 56.8 °CTm = 63.2 °C (linear PEG)-[12][13]
T4 LysozymeThermal DenaturationTm = 56.8 °CTm = 62.6 °C (cyclic PEG)-[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are protocols for key in vitro stability assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a peptide in plasma, mimicking its stability in the bloodstream.

  • Incubation: The test peptide (e.g., at a final concentration of 1 µM) is incubated with plasma (from human, rat, mouse, etc.) at 37°C.[14][15]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).[14]

  • Reaction Termination: The enzymatic degradation is stopped by adding a protein precipitation agent, such as methanol (B129727) or acetonitrile (B52724) containing an internal standard.[14] Some protocols use trichloroacetic acid (TCA) for precipitation, followed by neutralization.[16][17]

  • Sample Processing: The samples are centrifuged to pellet the precipitated plasma proteins.[14][16][17]

  • Quantification: The concentration of the remaining intact peptide in the supernatant is quantified using a suitable analytical method, typically LC-MS/MS or RP-HPLC.[14][16][17]

  • Data Analysis: The percentage of the peptide remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t½) can be determined by plotting the natural logarithm of the remaining peptide concentration against time and fitting the data to a first-order decay model.[14]

In Vitro Proteolytic Degradation Assay

This assay assesses the susceptibility of a peptide to degradation by specific proteases.

  • Incubation: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) in a suitable buffer at 37°C.

  • Time Points: Aliquots are collected at various time intervals.

  • Reaction Termination: The proteolytic reaction is quenched, often by adding a protease inhibitor or by acidifying the sample.

  • Analysis: The amount of undigested peptide is quantified. This can be done by various methods, including RP-HPLC, SDS-PAGE with densitometry, or mass spectrometry.[11]

  • Data Analysis: The percentage of the remaining intact peptide is plotted against time to determine the degradation rate and half-life.

Visualizing Workflows and Pathways

Diagrams can provide a clear visual representation of complex experimental processes and biological pathways.

Experimental_Workflow_for_In_Vitro_Peptide_Stability cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Peptide Test Peptide Incubate Incubate at 37°C Peptide->Incubate Matrix Plasma or Protease Solution Matrix->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Terminate Terminate Reaction (e.g., add Acetonitrile) Timepoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Quantify Peptide (LC-MS/MS or HPLC) Centrifuge->Analyze Data Calculate Half-Life and % Remaining Analyze->Data Peptide_Degradation_Pathway cluster_peptide Peptide Structure cluster_degradation Degradation Process Intact_Peptide Intact Therapeutic Peptide (PEGylated or Non-PEGylated) Cleavage Enzymatic Cleavage of Peptide Bonds Intact_Peptide->Cleavage Proteases Proteolytic Enzymes (e.g., Trypsin, Chymotrypsin) Proteases->Cleavage Fragments Inactive Peptide Fragments Cleavage->Fragments Amino_Acids Amino Acids Fragments->Amino_Acids PEGylation_Benefits_Logic cluster_physicochemical Physicochemical Changes cluster_biological Biological Consequences cluster_outcome Therapeutic Outcome PEGylation PEGylation of Peptide Hydro_Size Increased Hydrodynamic Size PEGylation->Hydro_Size Steric_Hindrance Steric Hindrance PEGylation->Steric_Hindrance Renal_Clearance Reduced Renal Clearance Hydro_Size->Renal_Clearance Proteolytic_Deg Decreased Proteolytic Degradation Steric_Hindrance->Proteolytic_Deg Immunogenicity Reduced Immunogenicity Steric_Hindrance->Immunogenicity Half_Life Increased In Vivo Half-Life Renal_Clearance->Half_Life Proteolytic_Deg->Half_Life Efficacy Improved Therapeutic Efficacy Immunogenicity->Efficacy Half_Life->Efficacy

References

A Comparative Guide to the Analytical Validation of ADC Constructs with PEG16 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analytical validation of antibody-drug conjugates (ADCs) is a critical aspect of their development, ensuring safety, efficacy, and consistency. The choice of linker technology, particularly the incorporation of polyethylene (B3416737) glycol (PEG) chains, significantly influences the physicochemical properties and biological activity of these complex biotherapeutics. This guide provides an objective comparison of ADC constructs featuring PEG16 linkers against other linker alternatives, supported by experimental data and detailed methodologies for key analytical techniques.

The Impact of PEGylation on ADC Performance

The inclusion of PEG linkers in ADCs is a strategic approach to enhance their therapeutic index.[1] PEGylation, the covalent attachment of PEG chains, imparts several beneficial properties. It can improve the hydrophilicity of the ADC, which is particularly advantageous when working with hydrophobic payloads, as it helps to prevent aggregation.[1][2] This enhanced solubility and stability can lead to improved pharmacokinetics, including a longer circulation half-life and reduced clearance rates.[3][4] By forming a hydration shell around the conjugate, PEG linkers can also shield the payload from the immune system, potentially reducing immunogenicity.[1]

Comparative Analysis of ADC Linker Technologies

The selection of a linker is a critical design element for an ADC, directly impacting its stability, pharmacokinetics, and mechanism of action.[5] Linkers can be broadly categorized as cleavable or non-cleavable, with PEGylation offering an additional layer of property modulation.

Table 1: Comparison of Pharmacokinetic Parameters of ADCs with Different Linker Types

Linker TypeMean Residence Time (hours)Area Under the Curve (AUC) (h*µg/mL)Clearance (mL/day/kg)Reference
Non-PEGylatedData Not AvailableData Not AvailableData Not Available[3]
PEG4Data Not AvailableData Not AvailableIncreased vs. PEG8[6]
PEG8 Optimal Plateaued Slower than PEG4 [3][6]
PEG12Similar to PEG8Similar to PEG8Similar to PEG8[3]
PEG16/18 Likely within optimal range Likely within optimal range Likely similar to PEG8/12 [7]
PEG24Similar to PEG8/12Similar to PEG8/12Similar to PEG8/12[3]

Note: Specific data for a PEG16 linker was not available in the searched literature. The values for PEG16/18 are inferred based on the observed trends with other PEG linker lengths. It is suggested that beyond a certain PEG length (e.g., PEG8), the pharmacokinetic advantages may plateau.[3][7]

Table 2: Impact of Linker Type on ADC Stability and Aggregation

Linker TypeMonomer Content (%)Aggregate FormationFragmentationReference
Non-PEGylatedLowerHigherVariable[2]
PEGylated (General) Higher (>90%) Reduced Low [1][8]
Val-Cit-PABC (Cleavable)VariableDependent on payload hydrophobicityCan occur[8]
SMCC (Non-cleavable)Generally HighLower than some cleavable linkersLow[1]

Note: The stability of an ADC is influenced by the entire construct, including the antibody and payload, not just the linker.[2]

Key Analytical Techniques for ADC Validation

A suite of orthogonal analytical methods is essential for the comprehensive characterization of ADCs. These techniques are employed to assess critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), size and charge heterogeneity, purity, and stability.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[9][10] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.

Experimental Protocol: HIC-HPLC for DAR Analysis

  • Column: A HIC column suitable for protein separations (e.g., Tosoh TSKgel Butyl-NPR, Agilent PL-HIC).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 6.8).[11]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, with 5-20% isopropanol).[11]

  • Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).[12]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.[13]

  • Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.

Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

SEC separates molecules based on their hydrodynamic radius, making it the standard method for quantifying aggregates and fragments in ADC preparations.[14][15] Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.

Experimental Protocol: SEC-HPLC for Aggregation Analysis

  • Column: A silica-based SEC column with a pore size appropriate for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[16]

  • Mobile Phase: A phosphate-based buffer, often isotonic, to maintain the native protein structure (e.g., 150 mM Sodium Phosphate, pH 7.0).[17] For more hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to reduce non-specific interactions.[16]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Data Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Heterogeneity Assessment

RP-HPLC is a high-resolution technique used to assess the purity and heterogeneity of ADCs. It is often performed under denaturing conditions and can be used to analyze the intact ADC, its subunits after reduction, or to quantify free drug.[18][19]

Experimental Protocol: RP-HPLC for ADC Subunit Analysis

  • Column: A reversed-phase column with wide pores suitable for large proteins (e.g., Agilent AdvanceBio RP-mAb C4).[20]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[20]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.[20]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 25% to 50% B in 15 minutes).[20]

  • Temperature: Elevated temperatures (e.g., 70-80°C) are often used to improve peak shape.[20]

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: For subunit analysis, the ADC is reduced with a reducing agent like dithiothreitol (B142953) (DTT) prior to injection.[20]

  • Data Analysis: Peak areas are used to determine the relative abundance of different species and assess purity.

Mass Spectrometry (MS) for Intact Mass Analysis and Characterization

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the detailed characterization of ADCs. Native MS allows for the analysis of the intact ADC under non-denaturing conditions, providing accurate mass measurements and confirming the drug load distribution.[21][22]

Experimental Protocol: Native SEC-MS for Intact ADC Analysis

  • Chromatography: An SEC column is used for online buffer exchange into a volatile mobile phase compatible with MS.

  • Mobile Phase: Ammonium acetate (B1210297) or ammonium bicarbonate buffer at a neutral pH.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: The resulting mass spectrum is deconvoluted to obtain the zero-charge mass of the different ADC species, confirming the DAR and identifying any modifications.

Visualizing Key Processes in ADC Validation

ADC Payload Release Mechanism

The following diagram illustrates the general mechanism of action for an ADC, from binding to the target cell to the intracellular release of the cytotoxic payload.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

ADC Mechanism of Action
Experimental Workflow for ADC Analytical Validation

This diagram outlines a typical workflow for the analytical validation of an ADC construct.

ADC_Validation_Workflow cluster_production ADC Production cluster_validation Analytical Validation Conjugation Antibody-Linker-Payload Conjugation Purification Purification Conjugation->Purification HIC HIC-HPLC (DAR Analysis) Purification->HIC SEC SEC-HPLC (Aggregation Analysis) Purification->SEC RP_HPLC RP-HPLC (Purity & Heterogeneity) Purification->RP_HPLC MS Mass Spectrometry (Intact Mass) Purification->MS Potency In Vitro Potency Assay Purification->Potency Stability Stability Studies Purification->Stability

ADC Analytical Validation Workflow

References

Flexible vs. Rigid PROTAC Linkers: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker connecting the two. Once considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This guide provides a comprehensive comparative analysis of flexible and rigid PROTAC linkers, supported by experimental data, to inform rational drug design and development.

The choice between a flexible or a rigid linker can profoundly impact the overall performance of a PROTAC. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offer synthetic accessibility and can enhance solubility. In contrast, rigid linkers, which often incorporate cyclic or aromatic moieties, can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and pharmacokinetic properties.[1]

Comparative Analysis of Linker Types

The selection of a linker type is a multi-faceted decision that requires balancing various properties to achieve optimal degradation of the target protein.[2] Below is a summary of the key characteristics of flexible and rigid linkers.

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Aromatic Rings)
Conformational Freedom High degree of flexibility allows for multiple binding modes.[3]Conformational constraints pre-organize the PROTAC into a specific orientation.[1][3]
Ternary Complex Formation Can readily adapt to the surfaces of the target protein and E3 ligase.[4]May enhance the stability of the ternary complex if the geometry is optimal.[1][5]
Solubility PEG linkers are hydrophilic and can improve aqueous solubility.[3][6] Alkyl chains are generally hydrophobic.[3]Can improve solubility and metabolic stability depending on the specific cyclic structure.[6]
Cell Permeability PEG linkers can enhance cell permeability.[3] Hydrophobic alkyl chains may improve cell penetration.[2]Can be optimized to balance rigidity and physicochemical properties for cell permeability.[7]
Synthetic Accessibility Generally straightforward to synthesize and modify in length.[1][3]Can be more synthetically challenging to prepare.[1]
Potential Drawbacks Excessive flexibility can lead to an entropic penalty upon binding.[8] Long, flexible chains may be more susceptible to oxidative metabolism.[]Suboptimal geometry can hinder the formation of a productive ternary complex.[1]

Quantitative Performance Data

The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a snapshot of experimental data from various studies, illustrating the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Impact of Linker Type on Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Parent PROTAC 54Exhibited degradation[3]
Rigid (Disubstituted phenyl)PROTACs 55-57No activity[3]

Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

Linker TypeLinker CompositionCRBN Degradation in HEK293T cellsReference
AlkylNine-atom alkyl chainConcentration-dependent decrease[3]
PEGThree PEG unitsWeak degradation[3]

Table 3: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[3]
Alkyl/Ether21396[3]
Alkyl/Ether2929276[3]

Experimental Protocols

Accurate and reproducible experimental data are crucial for evaluating the performance of different PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.[3]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency on the day of treatment. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values by plotting the percentage of protein remaining against the PROTAC concentration.

NanoBRET™ Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in living cells.[1]

Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled E3 ligase (acceptor). PROTAC-induced proximity of the donor and acceptor results in an increased BRET signal.

Detailed Protocol:

  • Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-fused target protein and the fluorescently labeled E3 ligase. Plate the transfected cells in a 96-well plate.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.

  • Signal Detection: Add the NanoLuc® substrate to the wells and measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 618 nm) using a luminometer capable of filtered luminescence measurements.[1]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.[1] Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[1]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[1]

Principle: A solution of one binding partner is titrated into a solution of the other binding partner(s), and the heat released or absorbed is measured.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

  • ITC Measurement: To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[1] Load the titrant into the syringe of the ITC instrument and the titrand into the sample cell.

  • Data Acquisition: Perform a series of injections of the titrant into the titrand while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Western Blot Experimental Workflow.

Linker_Properties_Logic cluster_logic Logical Relationship of Linker Properties LinkerChoice Linker Choice (Flexible vs. Rigid) ConformationalFreedom Conformational Freedom LinkerChoice->ConformationalFreedom PhysicochemicalProps Physicochemical Properties (Solubility, Permeability) LinkerChoice->PhysicochemicalProps TernaryComplexFormation Ternary Complex Formation & Stability ConformationalFreedom->TernaryComplexFormation DegradationEfficacy Degradation Efficacy (DC50, Dmax) PhysicochemicalProps->DegradationEfficacy TernaryComplexFormation->DegradationEfficacy

Caption: Logical Relationship of Linker Properties.

Conclusion

The rational design of PROTAC linkers is a critical and complex aspect of developing effective protein degraders. While flexible linkers provide synthetic ease and can improve solubility, rigid linkers offer a strategy to enhance potency and pharmacokinetic properties through conformational pre-organization.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths.[3] A systematic evaluation using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.[1] The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the development of more potent and specific protein degraders.

References

The Influence of PEG Linker Length on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a favorable therapeutic index. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's overall performance. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile tool for modulating the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of how different PEG linker lengths affect ADC pharmacokinetics, supported by experimental data, to inform the development of next-generation ADCs.

The inclusion of a PEG spacer within the linker can profoundly impact an ADC's solubility, stability, and pharmacokinetic (PK) profile.[1] Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can counteract these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical properties.[2] However, the length of the PEG chain is a crucial parameter that must be optimized, as it presents a trade-off between enhanced pharmacokinetics and potential impacts on in vitro potency and manufacturing complexity.[2]

Comparative Analysis of PEG Linker Length on ADC Pharmacokinetics

The length of the PEG chain in an ADC linker directly influences key pharmacokinetic parameters such as clearance, plasma half-life (t1/2), and overall exposure (Area Under the Curve or AUC). Generally, a longer PEG chain increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its circulation time.[2] This extended exposure can lead to greater accumulation of the ADC in tumor tissues.[3]

The following table summarizes quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on ADC pharmacokinetics. It is important to note that these data are compiled from studies using different antibody-payload combinations and experimental models, which may influence the results.

PEG Linker LengthClearance Rate (mL/day/kg)Plasma Half-Life (t1/2) (hours)Observations
Non-PEGylated HigherShorterProne to aggregation and rapid clearance, especially with hydrophobic payloads.[4]
Short (e.g., PEG2, PEG4) Increased clearance compared to longer PEGsShorterClearance rates increase rapidly for conjugates with PEGs smaller than PEG8.[4]
Medium (e.g., PEG8) SlowerLongerA PEG8 side chain was identified as the minimum length to achieve optimal slower clearance.[2]
Long (e.g., PEG12, PEG24) SlowerSignificantly LongerLonger chains like PEG12 and PEG24 did not provide a further significant advantage in clearance over PEG8 in some studies.[2] An ADC with a methyl-PEG24 (mPEG24) moiety demonstrated a prolonged half-life.[5]

A study investigating the effect of PEG chain length on ADC tumor and tissue distribution in xenograft mice revealed that ADCs with PEGylated drug-linkers had greater plasma and tumor exposures compared to a non-PEGylated control.[3] Increasing the PEG chain length from 2 to 24 units led to increased plasma and tumor exposures and lower plasma clearances.[3] Interestingly, the study noted a binary effect on tumor exposure, with ADCs having 8, 12, and 24 PEG units showing similar and significantly higher tumor exposures than those with 2 and 4 PEG units.[3]

Experimental Protocols

To aid in the design of comparable studies, detailed methodologies for key experiments cited in the literature are provided below.

Pharmacokinetic (PK) Study in Rodents [1]

  • Animal Model: Healthy mice or rats (e.g., Sprague-Dawley, Balb/c) are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose (e.g., 3 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software and a two-compartment model.[4]

In Vitro Cytotoxicity Assay [1]

  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

ADC Synthesis and Characterization [1]

  • Antibody Preparation: The monoclonal antibody is typically reduced to expose free thiol groups for conjugation.

  • Drug-Linker Synthesis: The cytotoxic payload is attached to the PEG linker of a defined length (e.g., PEG4, PEG8, PEG24). The linker is functionalized with a reactive group (e.g., maleimide) for antibody conjugation.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Visualizing the Impact of PEG Linker Length

To conceptualize the structural differences and their implications, the following diagrams illustrate the general architecture of an ADC and the logical workflow for evaluating the effect of PEG linker length.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker (Variable Length) Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Preparation cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Optimization A Synthesize ADCs with Varying PEG Linker Lengths (e.g., PEG4, PEG8, PEG24) B Characterize ADCs (DAR, Purity, Aggregation) A->B C In Vitro Cytotoxicity Assays (IC50) B->C D In Vivo Pharmacokinetic Studies (t1/2, Clearance, AUC) B->D E In Vivo Efficacy Studies (Tumor Growth Inhibition) C->E D->E F Compare Pharmacokinetic Profiles and In Vitro Potency E->F G Select Optimal PEG Linker Length for Therapeutic Index F->G

Caption: Workflow for evaluating PEG linker length on ADC performance.

References

Introduction: The Double-Edged Sword of PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Immunogenicity of PEGylated Molecules

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] This modification can increase a drug's hydrodynamic size, prolonging its circulation time by reducing renal clearance and protecting it from proteolytic degradation.[1][2] While historically considered non-immunogenic, a growing body of evidence reveals that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies.[3][4]

The presence of these anti-PEG antibodies, which can be pre-existing in up to 40% of the healthy population due to exposure to PEG in everyday products, can have significant clinical consequences.[5] These include accelerated blood clearance (ABC) of the PEGylated drug, which reduces its efficacy, and in some cases, hypersensitivity reactions.[6][7] Therefore, a thorough immunogenicity risk assessment is a critical component of the development process for any PEGylated therapeutic.[8][9] This guide provides a comparative overview of the key methods used to assess the immunogenicity of PEGylated molecules, complete with experimental protocols and data interpretation frameworks.

Comparative Overview of Immunogenicity Assessment Methods

A tiered approach is the standard for assessing immunogenicity, typically involving screening for binding antibodies, confirming their specificity, and then characterizing their properties, including their potential to neutralize the drug's activity.[10] The most common platforms for this assessment are ELISA, Surface Plasmon Resonance (SPR), and various cell-based assays.

Parameter Enzyme-Linked Immunosorbent Assay (ELISA) Surface Plasmon Resonance (SPR) Cell-Based Assays
Principle Detects anti-PEG antibodies in a sample by their ability to bind to PEG-coated microplates. A secondary enzyme-linked antibody generates a colorimetric or chemiluminescent signal.[1][6]A label-free technique that measures changes in refractive index on a sensor chip surface as antibodies in a sample bind to immobilized PEG, allowing for real-time analysis of binding kinetics.[11][12]Measures the biological effect of anti-PEG antibodies, such as the neutralization of a drug's therapeutic activity or the activation of immune cells.[10][13]
Primary Use Screening for and quantifying anti-PEG IgG and IgM antibodies.[6][14]Characterizing antibody binding affinity and kinetics (Kd, ka, kd); can also be used for screening.[11][15]Determining the neutralizing capacity of antibodies (NAb assays); assessing mechanisms of hypersensitivity.[10][16]
Throughput HighMedium to High (with modern instruments)[15]Low to Medium
Sensitivity High[6]Very High; capable of detecting low-affinity interactions.[11][12]Variable, depends on the specific assay and endpoint.
Key Data Output Antibody titer (relative concentration), Isotype (IgG, IgM).[1]Association rate (ka), Dissociation rate (kd), Affinity (KD), Specificity.[17]Percentage of neutralization, EC50 shift, Cytokine release, Cell proliferation.[10][16]
Limitations Can be susceptible to matrix effects; choice of reagents (coating, blocking) is critical for specificity.[14][18]High instrument cost; requires specialized expertise for assay development and data analysis.[19]Higher variability; more complex to develop and validate; lower throughput.[13]

Experimental Protocols

Anti-PEG Antibody Screening by ELISA

This protocol describes a direct binding ELISA for the detection of anti-PEG IgG and IgM in human serum.

Methodology:

  • Coating: High-binding 96-well microplates are coated with 100 µL/well of a PEG-conjugate (e.g., 20 µg/mL NH₂-mPEG₅₀₀₀) in phosphate-buffered saline (PBS) and incubated overnight at room temperature.[14]

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20, though some protocols advise against surfactants to avoid biased results[18]).

  • Blocking: Wells are blocked with 300 µL/well of a blocking solution (e.g., 1% w/v non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[14]

  • Sample Incubation: Serum samples are diluted (e.g., 1:50 or 1:100) in the blocking solution.[1] After washing the blocked plates, 100 µL of the diluted samples, positive controls, and negative controls are added to the wells and incubated for 1-2 hours at room temperature.[20]

  • Detection Antibody Incubation: Following another wash step, 100 µL of HRP-conjugated anti-human IgG or anti-human IgM detection antibody is added to each well and incubated for 1 hour.[1]

  • Substrate Addition: After a final, thorough wash, 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate is added to each well and incubated in the dark for approximately 15-30 minutes.[20]

  • Signal Measurement: The reaction is stopped by adding 100 µL of a stop solution (e.g., 2N H₂SO₄). The optical density (OD) is measured at 450 nm using a microplate reader.[1]

  • Data Analysis: A cut-off value is established (e.g., based on the mean OD of negative controls plus 3 standard deviations). Samples with an OD above the cut-off are considered positive for anti-PEG antibodies.

Antibody Affinity and Kinetics by Surface Plasmon Resonance (SPR)

This protocol outlines the characterization of anti-PEG antibodies using an SPR-based biosensor.

Methodology:

  • Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated. The PEGylated molecule of interest (or a generic PEG molecule) is immobilized onto the sensor surface in one flow cell.[11] A reference flow cell is prepared (e.g., by deactivating the surface) to subtract non-specific binding signals.

  • System Priming: The SPR system is primed with a running buffer (e.g., HBS-EP+).

  • Sample Injection: Diluted serum samples or purified anti-PEG antibodies are injected at various concentrations across the sensor and reference flow cells. The binding is monitored in real-time, measuring the change in response units (RU).[11]

  • Dissociation Phase: After the sample injection (association phase), running buffer is flowed over the chip, and the dissociation of the antibody from the immobilized PEG is monitored in real-time.[17]

  • Regeneration: A regeneration solution (e.g., a low pH glycine (B1666218) solution) is injected to remove the bound antibody from the sensor surface, preparing it for the next sample.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are corrected by subtracting the reference flow cell signal. The association (kₐ) and dissociation (kd) rates are calculated by fitting the data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (KD) is then calculated as kd/kₐ.[12]

Cell-Based Neutralizing Antibody (NAb) Assay

This protocol provides an example of a cell-based assay to determine if anti-PEG antibodies can neutralize the biological activity of a PEGylated therapeutic.

Methodology:

  • Cell Culture: A cell line that exhibits a measurable biological response to the PEGylated drug is cultured to an appropriate density.[10]

  • Sample Pre-incubation: Serum samples containing anti-PEG antibodies are pre-incubated with a fixed, sub-maximal concentration of the PEGylated drug for 1-2 hours. This allows any neutralizing antibodies to bind to the drug.[10]

  • Cell Treatment: The pre-incubated drug-antibody mixture is added to the cultured cells. Control wells include cells treated with the drug alone (positive control) and untreated cells (negative control).[10]

  • Incubation: The cells are incubated for a period sufficient to allow the drug to elicit its biological effect (e.g., 24-72 hours).

  • Response Measurement: The biological response is measured using a validated method. This could be cell proliferation (e.g., via MTS or BrdU incorporation), apoptosis, or the expression of a specific biomarker.[10]

  • Data Analysis: The response in the presence of the antibody-containing serum is compared to the response of the drug alone. A statistically significant reduction in the drug's activity indicates the presence of neutralizing anti-PEG antibodies.[10]

Visualizing Immunogenic Pathways and Workflows

Diagrams are crucial for understanding the complex biological processes and experimental strategies involved in immunogenicity assessment.

Caption: T-Cell dependent immune response to a PEGylated protein therapeutic.

ABC_and_HSR_Pathway cluster_blood Bloodstream cluster_clearance Clearance & Hypersensitivity PEG_Drug PEGylated Drug Complex_IgM Immune Complex (Drug + IgM) PEG_Drug->Complex_IgM Complex_IgG Immune Complex (Drug + IgG) PEG_Drug->Complex_IgG AntiPEG_IgM Anti-PEG IgM AntiPEG_IgM->Complex_IgM AntiPEG_IgG Anti-PEG IgG AntiPEG_IgG->Complex_IgG Complement Complement Activation Complex_IgM->Complement C1q binding MastCell Mast Cell / Basophil Complex_IgG->MastCell FcγR Binding Macrophage Macrophage ABC Accelerated Blood Clearance (ABC) Macrophage->ABC Phagocytosis Complement->Macrophage Opsonization (C3b) HSR Hypersensitivity Reaction (HSR) MastCell->HSR Mediator Release (Histamine, PAF)

Caption: Mechanisms of anti-PEG antibody-mediated effects.

Immunogenicity_Workflow cluster_tier1 Tier 1: Screening cluster_tier2 Tier 2: Confirmation cluster_tier3 Tier 3: Characterization start Patient Samples Screening Screening Assay (e.g., ELISA) start->Screening Confirmation Confirmatory Assay (Specificity Test with excess free PEG) Screening->Confirmation Presumptive Positive Result_Neg Negative Screening->Result_Neg Negative Titer Titer Determination Confirmation->Titer Confirmed Positive Confirmation->Result_Neg Negative Isotyping Isotyping (IgG/IgM) Titer->Isotyping Kinetics Kinetics/Affinity (SPR) Isotyping->Kinetics NAb Neutralizing Assay (Cell-Based) Kinetics->NAb Result_Pos_NonNeut Confirmed Positive Non-Neutralizing NAb->Result_Pos_NonNeut Negative Result_Pos_Neut Confirmed Positive Neutralizing NAb->Result_Pos_Neut Positive

Caption: Tiered workflow for immunogenicity assessment of PEGylated molecules.

Conclusion

The potential for immunogenicity is a critical risk factor in the development of PEGylated therapeutics. A multi-faceted assessment strategy, employing a combination of sensitive screening assays like ELISA, detailed characterization methods like SPR, and functional cell-based assays, is essential for a comprehensive understanding of the immune response.[10] Factors such as the PEG's molecular weight, its structure (linear vs. branched), and the nature of the conjugated molecule can all influence the immunogenic potential.[21][22] By carefully evaluating the presence, specificity, and functional consequences of anti-PEG antibodies, researchers can better predict and mitigate potential clinical issues, ultimately leading to the development of safer and more effective PEGylated medicines.

References

A Researcher's Guide to Quantitative Analysis of Protein-PEG Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient PEGylation of therapeutic proteins is a critical step in enhancing their in vivo efficacy. This guide provides an objective comparison of key quantitative methods used to analyze protein-PEG conjugation efficiency, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This modification can increase a protein's hydrodynamic size, shielding it from proteolytic degradation and renal clearance, thereby extending its circulatory half-life. However, achieving optimal PEGylation is a delicate balance; insufficient conjugation can lead to a loss of therapeutic benefit, while excessive or non-specific modification can diminish biological activity. Therefore, robust and accurate quantitative analysis of PEGylation efficiency is paramount.

This guide explores and compares several widely used analytical techniques: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and various colorimetric assays. Each method offers distinct advantages and limitations in terms of resolution, sensitivity, and the specific information it provides.

Comparative Analysis of Quantitative Methods

The choice of analytical technique for quantifying protein-PEG conjugation efficiency depends on various factors, including the specific information required (e.g., average degree of PEGylation, distribution of PEGylated species), the properties of the protein and PEG, and the available instrumentation. The following tables provide a comparative summary of the most common methods.

Method Principle Information Provided Advantages Limitations
SDS-PAGE Separation of molecules based on their molecular weight. PEGylation increases the apparent molecular weight of the protein.Estimation of the degree of PEGylation by observing the shift in protein bands.Simple, widely available, and provides a good visual representation of the reaction mixture.Semi-quantitative; PEG can affect protein migration in the gel, leading to inaccurate molecular weight estimation. Bands can be broad or smeared.[1]
SEC-HPLC Separation of molecules based on their hydrodynamic radius. PEGylated proteins have a larger hydrodynamic radius and elute earlier than their unmodified counterparts.Quantification of unmodified protein, PEGylated species, and free PEG. Determination of aggregation.High resolution, quantitative, and can be used for purification.[2][3]Can be challenging to resolve species with similar hydrodynamic radii.[4] Requires specialized columns and equipment.
MALDI-TOF MS Measurement of the mass-to-charge ratio of ionized molecules. The mass difference between the native and PEGylated protein corresponds to the mass of the attached PEG molecules.Direct and accurate determination of the molecular weight of different PEGylated species, allowing for the calculation of the precise degree of PEGylation and its distribution.[5][6]High sensitivity, accuracy, and provides detailed information on the heterogeneity of the PEGylated product.[5][6][7]Requires specialized and expensive instrumentation. May not be suitable for very large or complex conjugates.
Colorimetric Assays Various chemical reactions that produce a colored product, allowing for the quantification of either the remaining reactive groups on the protein or the amount of PEG present.Indirect or direct quantification of the extent of PEGylation.Relatively simple, inexpensive, and can be performed with standard laboratory equipment.Indirect methods can be prone to interference.[6] Sensitivity and accuracy can vary depending on the specific assay and the nature of the protein and PEG.

In-Depth Look at Colorimetric Assays

Colorimetric assays offer a convenient and accessible means of assessing PEGylation efficiency. Here's a comparison of some commonly used methods:

Assay Principle Target Molecule Advantages Limitations
Barium-Iodide Assay Formation of a colored complex between PEG and a barium-iodide solution. The absorbance is proportional to the PEG concentration.[1][8]PEGDirect quantification of PEG. Simple and rapid.Sensitivity can be dependent on the molecular weight of the PEG.[8] Requires careful control experiments to account for potential interference from the protein.
TNBS Assay Trinitrobenzene sulfonic acid (TNBS) reacts with primary amines (e.g., lysine (B10760008) residues) to produce a colored product. PEGylation of these amines leads to a decrease in the signal.[8]Free primary aminesUseful for assessing the modification of specific amino acid residues.Indirect method; requires knowledge of the total number of reactive amines on the protein. Can be susceptible to interference from other components in the reaction mixture.[6]
HABA Assay 4'-hydroxyazobenzene-2-carboxylic acid (HABA) binds to avidin, producing a colored complex. Biotin (B1667282), which can be conjugated to PEG, displaces HABA, causing a decrease in absorbance.Biotinylated PEGHigh sensitivity and specificity for biotinylated molecules.Requires the use of biotinylated PEG. The protein sample must be purified from free biotin before the assay.[9][10]
BCA Assay The bicinchoninic acid (BCA) assay is a copper-based method for determining total protein concentration. It can be used to measure protein concentration before and after purification of the PEGylated conjugate.[11][12]ProteinWell-established and sensitive method for protein quantification.Does not directly measure PEGylation but is essential for calculating the final yield and concentration of the purified conjugate. Susceptible to interference from reducing agents.[13]

Experimental Workflows and Protocols

To ensure reproducibility and accuracy, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for the key quantitative techniques discussed.

Experimental Workflow for Protein PEGylation and Analysis

The following diagram illustrates a typical workflow for a protein PEGylation experiment, from the initial conjugation reaction to the final quantitative analysis of the product.

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Quantitative Analysis Protein Protein Solution Reaction_Mix Incubation Protein->Reaction_Mix PEG_Reagent Activated PEG Reagent PEG_Reagent->Reaction_Mix Purification Purification (e.g., SEC, IEX) Reaction_Mix->Purification Reaction Quenching SDS_PAGE SDS-PAGE Purification->SDS_PAGE SEC_HPLC SEC-HPLC Purification->SEC_HPLC MALDI_TOF MALDI-TOF MS Purification->MALDI_TOF Colorimetric Colorimetric Assays Purification->Colorimetric Method_Selection Start Start: Need to Analyze Protein-PEG Conjugation Initial_Screening Initial Screening & Qualitative Assessment? Start->Initial_Screening Quantitative_Analysis Quantitative Analysis of Species? Initial_Screening->Quantitative_Analysis No SDS_PAGE Use SDS-PAGE Initial_Screening->SDS_PAGE Yes SEC_HPLC Use SEC-HPLC Quantitative_Analysis->SEC_HPLC Yes Colorimetric Use Colorimetric Assays (e.g., Barium-Iodide, TNBS) Quantitative_Analysis->Colorimetric No, quick estimate needed Precise_MW Precise Molecular Weight & Heterogeneity? MALDI_TOF Use MALDI-TOF MS Precise_MW->MALDI_TOF Yes Combine_Methods Combine Methods for Comprehensive Analysis Precise_MW->Combine_Methods No, but require orthogonal validation SEC_HPLC->Precise_MW MALDI_TOF->Combine_Methods Colorimetric->Quantitative_Analysis May need further quantification

References

Safety Operating Guide

Proper Disposal of Amino-PEG16-t-butyl Ester: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Amino-PEG16-t-butyl ester, a specialized PEG linker used by researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory chemical waste management and information available for similar compounds.

Disclaimer: This information is intended as a general guide. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines for specific and definitive disposal procedures. Disposal of chemical waste is subject to local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). While some suppliers indicate that this compound is non-hazardous, similar PEGylated esters can cause skin and eye irritation.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses or goggles.

    • Lab Coat: A standard laboratory coat is required to protect from splashes.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical down the sink or in regular trash.

  • Containerization:

    • Collect waste this compound in a dedicated, chemically compatible container. The original container is ideal if it is in good condition.

    • Ensure the container is clean, dry, and has a secure, tightly sealing lid to prevent leaks or spills.

    • Do not mix with other waste streams unless explicitly approved by your institution's EHS department.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" (or as required by your institution).

    • The label must include the full chemical name: "this compound" and its CAS Number: "2428400-12-6".

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.

    • The product should be stored at ≤ -20°C for long-term stability, and similar storage conditions are advisable for the waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup for the waste container.

    • Provide them with all necessary information about the waste, as indicated on the label.

Spill Management

In the event of a spill:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent entry into the affected area.

    • Contact your institution's EHS department or emergency response team for assistance.

Quantitative Data for Disposal

The following table summarizes key quantitative and qualitative parameters for the disposal of this compound, based on general laboratory waste guidelines.

ParameterGuidelineSource
Chemical Name This compoundN/A
CAS Number 2428400-12-6
Molecular Formula C39H79NO18
Appearance Light yellowish viscous liquid
Primary Disposal Route Licensed Chemical Waste Contractor
Waste Container Type Chemically resistant, sealable container (e.g., HDPE)
Waste Labeling "Hazardous Waste", Full Chemical Name, CAS Number, Date
Storage Temperature Cool, dry, well-ventilated area. ≤ -20°C recommended.
Incompatible Materials Strong oxidizing agents

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_container Containerization & Labeling cluster_storage Storage & Disposal start Start: Have Amino-PEG16-t-butyl ester for disposal ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Handle in a well-ventilated area (e.g., Fume Hood) ppe->fume_hood containerize Collect waste in a dedicated, chemically compatible container fume_hood->containerize labeling Label container with: - 'Hazardous Waste' - Full Chemical Name & CAS# - Accumulation Date containerize->labeling storage Store sealed container in a designated secondary containment area labeling->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor for pickup storage->contact_ehs end End: Waste disposed of properly contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

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